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3-(phenoxymethyl)-4H-1,2,4-triazole

Cat. No.: B2836738
CAS No.: 856861-91-1
M. Wt: 175.191
InChI Key: LEAPHQOZVRNMOX-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)-4H-1,2,4-triazole is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and materials science. It belongs to the 1,2,4-triazole family, a class of heterocycles known for their diverse biological activities and utility as building blocks for more complex molecules. The phenoxymethyl side chain enhances its potential for molecular interactions, making it a valuable scaffold for the synthesis of novel compounds. This triazole derivative serves as a versatile precursor in organic synthesis. It can be functionalized at various positions on the triazole ring to create a wide array of analogs. Research into similar structures has shown that such compounds can be developed into potential enzyme inhibitors or agents with biological activity. The molecular framework is particularly relevant for constructing potential pharmacologically active molecules, given the established profile of 1,2,4-triazoles in scientific literature. Our product is provided with guaranteed chemical purity and identity. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B2836738 3-(phenoxymethyl)-4H-1,2,4-triazole CAS No. 856861-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-2-4-8(5-3-1)13-6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAPHQOZVRNMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-(Phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-(phenoxymethyl)-4H-1,2,4-triazole. While a dedicated, detailed synthesis and characterization of this specific molecule is not extensively documented in readily available literature, this document compiles known data, information on closely related analogs, and general synthetic strategies for the 1,2,4-triazole scaffold. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a phenoxymethyl group at the 3-position. The 4H-tautomer is one of the possible isomeric forms for this triazole.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (Analog)
Molecular Formula C₉H₉N₃O[1]C₁₀H₁₀N₄O₂
Molecular Weight 175.19 g/mol [1]218.21 g/mol
Appearance Not specified in literatureWhite crystals[2]
Melting Point Not specified in literature188–192 °C[2]
Solubility Not specified in literatureNot specified in literature
Purity (Commercial) Min. 95%[1]Not applicable

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic pathway for this compound could involve the reaction of phenoxyacetohydrazide with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization. Another approach could be the reaction of a phenoxyacetyl-amidrazone with a cyclizing agent.

Below is a generalized workflow for the synthesis and characterization of a 3-substituted-4H-1,2,4-triazole.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials (e.g., Phenoxyacetohydrazide) Reaction Reaction with One-Carbon Synthon Start->Reaction Cyclization Cyclization Reaction->Cyclization Crude Crude Product Cyclization->Crude Recrystallization Recrystallization or Column Chromatography Crude->Recrystallization Pure Pure Product Recrystallization->Pure NMR NMR (1H, 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Pure->IR MP Melting Point Pure->MP

Fig. 1: Generalized workflow for the synthesis and characterization of this compound.
Spectroscopic Data of a Related Analog

While specific spectral data for this compound is not available, data for the closely related compound, 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide , can provide some insight into the expected chemical shifts for the phenoxymethyl moiety.[2]

Table 2: NMR Data for 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide in DMSO-d₆ [2]

NucleusChemical Shift (δ, ppm)
¹H NMR 8.79 (s, 1H, CH-triazole), 7.90 & 7.67 (2s, 2H, NH₂), 7.35–7.03 (m, 5H, Ph), 6.23 (s, 2H, OCH₂)
¹³C NMR 160.26, 155.74, 146.75, 129.82, 122.63, 116.03, 75.02

It is important to note that the substitution pattern on the triazole ring will influence the chemical shifts of the ring protons and carbons.

Potential Biological Activities

Specific biological activity data for this compound is not documented in the reviewed literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs. Derivatives of 1,2,4-triazole have been reported to possess a wide range of biological activities.

  • Antifungal Activity: The triazole ring is a core component of many antifungal drugs, such as fluconazole and itraconazole.

  • Antibacterial Activity: Various substituted 1,2,4-triazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer Activity: Some 1,2,4-triazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2]

Given the prevalence of these activities within the 1,2,4-triazole class, it is plausible that this compound may also exhibit interesting biological properties, making it a candidate for further investigation.

Conclusion

This compound is a small molecule with a chemical scaffold that suggests potential for biological activity. This guide has summarized the currently available information on its basic properties and has provided context through data from a closely related analog and general synthetic methodologies. The lack of detailed experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential in medicinal chemistry. Future work should focus on developing a robust synthetic protocol, thoroughly characterizing the compound's physical and spectral properties, and screening for a range of biological activities.

References

3-(phenoxymethyl)-4H-1,2,4-triazole CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile scaffold in drug design due to its unique chemical properties and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on 3-(phenoxymethyl)-4H-1,2,4-triazole, providing a comprehensive overview of its chemical identity, nomenclature, and the broader context of its synthesis and potential biological significance based on related structures.

Core Compound: this compound

Nomenclature and Chemical Identity

The compound of interest is systematically named this compound. The "4H" designation indicates the position of the hydrogen atom on the triazole ring, which can exist in different tautomeric forms. The phenoxymethyl group is attached to the 3-position of the triazole ring.

Table 1: Chemical Identification of this compound

IdentifierValueReference
CAS Number 856861-91-1[1]
Molecular Formula C₉H₉N₃O[1]
Molecular Weight 175.19 g/mol [1]
Purity Min. 95% (as commercially available)[1]

Synthesis of 1,2,4-Triazole Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 1,2,4-triazole derivatives. A common and versatile method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides and other reagents.

General Experimental Protocol for the Synthesis of Substituted 1,2,4-Triazoles

The following protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole structures and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Phenoxyacetyl hydrazide

  • Formic acid or a suitable orthoformate

  • Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)

  • Appropriate solvents (e.g., ethanol, dioxane)

  • Base for workup (e.g., sodium bicarbonate)

  • Purification materials (e.g., silica gel for column chromatography)

Procedure:

  • Formation of the Hydrazide Intermediate: Phenoxyacetyl hydrazide can be synthesized from the corresponding ester (e.g., methyl phenoxyacetate) by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Acylation of the Hydrazide: The phenoxyacetyl hydrazide is then acylated. For the synthesis of the unsubstituted 4H-1,2,4-triazole, a formyl group needs to be introduced. This can be achieved by reacting the hydrazide with formic acid.

  • Cyclization: The resulting N-acylhydrazide is then cyclized to form the 1,2,4-triazole ring. This step is typically acid-catalyzed and often requires heating. The use of a dehydrating agent can facilitate the ring closure.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent. The final compound is purified using techniques such as recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using various spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and the position of the substituents.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Below is a logical workflow for the general synthesis of this compound.

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis cluster_product Final Product start1 Phenoxyacetic acid step1 Esterification & Hydrazinolysis start1->step1 1. start2 Hydrazine start2->step1 2. start3 Formic acid derivative step2 Acylation start3->step2 step1->step2 Phenoxyacetyl hydrazide step3 Cyclization step2->step3 N-Formyl-N'-phenoxyacetylhydrazine purify Workup & Purification step3->purify analyze Spectroscopic Analysis (NMR, MS, IR) purify->analyze product This compound analyze->product

Caption: General synthesis workflow for this compound.

Biological Activity of 1,2,4-Triazole Derivatives

Table 2: Overview of Reported Biological Activities of 1,2,4-Triazole Derivatives

Biological ActivityDescriptionKey Molecular Targets (Examples)References
Antifungal Inhibition of fungal growth. This is the most prominent activity of this class, with several marketed drugs.Lanosterol 14α-demethylase (CYP51)[3]
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Various, including inhibition of protein translation and cell cycle arrest.[4][5]
Antiviral Inhibition of viral replication.Viral polymerases and other enzymes.[4]
Anticonvulsant Prevention or reduction of the severity of epileptic seizures.GABA-A receptors, voltage-gated sodium channels.[6]
Anti-inflammatory Reduction of inflammation.Inhibition of pro-inflammatory cytokine production.
Xanthine Oxidase Inhibition Reduction of uric acid production, relevant for the treatment of gout.Xanthine oxidase[7][8]
Neuroprotective Protection of nerve cells from damage or degeneration.Activation of the Nrf2 signaling pathway.[9]
Potential Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is diverse and depends on the specific substitutions on the triazole ring.

  • Antifungal Action: The most well-understood mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[3]

  • Anticancer Action: Some 1,2,4-triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. A possible mechanism involves the inhibition of RNA translation through the disruption of the eIF4F complex assembly.[4]

  • Neuroprotective Effects: Certain derivatives have demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and enhancing the antioxidant defense system through the activation of the Nrf2 signaling pathway.[9]

The following diagram illustrates a generalized signaling pathway potentially modulated by bioactive 1,2,4-triazole derivatives, based on the neuroprotective activities reported for some analogs.

G Hypothesized Neuroprotective Signaling Pathway for 1,2,4-Triazole Derivatives cluster_input Stimulus cluster_compound Intervention cluster_pathway Cellular Pathway cluster_output Outcome stress Oxidative Stress (e.g., H₂O₂) ros Increased ROS stress->ros triazole 1,2,4-Triazole Derivative triazole->ros Inhibits nrf2 Nrf2 Activation triazole->nrf2 Promotes ros->nrf2 Induces (cellular response) antioxidant Antioxidant Gene Expression nrf2->antioxidant Upregulates antioxidant->ros Reduces protection Neuroprotection antioxidant->protection

Caption: Hypothesized neuroprotective signaling pathway for 1,2,4-triazole derivatives.

Conclusion

This compound represents a core structure within the pharmacologically significant class of 1,2,4-triazoles. While detailed experimental and biological data for this specific compound are limited in the available literature, the extensive research on its derivatives suggests a high potential for diverse biological activities. The synthetic accessibility of the 1,2,4-triazole scaffold allows for extensive derivatization to explore structure-activity relationships and develop novel therapeutic agents. Further research is warranted to elucidate the specific biological profile and potential applications of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide on the Discovery and History of 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 3-(phenoxymethyl)-4H-1,2,4-triazole. It details the plausible synthetic pathways, highlighting the key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, and its subsequent conversion. While a definitive "discovery" paper for the parent compound remains elusive in readily available literature, this guide pieces together its likely synthetic origins based on established 1,2,4-triazole chemistry. The document also touches upon the broader biological significance of the 1,2,4-triazole scaffold, suggesting potential areas of interest for this specific molecule.

Introduction

The 1,2,4-triazole ring is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. The substitution at various positions of the triazole ring allows for the fine-tuning of these biological effects. This guide focuses on a specific derivative, this compound, exploring its synthetic history and potential significance.

Plausible Discovery and Early Synthesis

While the first synthesis of the parent 1,2,4-triazole ring dates back to the late 19th century, pinpointing the exact first synthesis of this compound is challenging based on currently indexed scientific literature. However, based on established synthetic methodologies for 3-substituted-1,2,4-triazoles, its discovery would have likely emerged from systematic investigations into the derivatization of this heterocyclic core.

The most probable synthetic route to this compound involves a multi-step process starting from phenoxyacetic acid. This pathway highlights the formation of a key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol .

Key Synthetic Precursor: 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of this crucial intermediate is well-documented and typically proceeds as follows:

  • Formation of Phenoxyacetic Acid Hydrazide: Phenoxyacetic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield phenoxyacetic acid hydrazide.

  • Formation of Potassium Dithiocarbazinate: The phenoxyacetic acid hydrazide is then treated with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the potassium salt of phenoxyacetyldithiocarbazic acid.

  • Cyclization to the Triazole Thiol: The potassium salt is subsequently cyclized by heating with an excess of hydrazine hydrate. This reaction forms the 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol ring system.

G A Phenoxyacetic Acid B Phenoxyacetic Acid Ester A->B Esterification C Phenoxyacetic Acid Hydrazide B->C Hydrazinolysis D Potassium Phenoxyacetyldithiocarbazinate C->D CS2 / KOH E 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol D->E Hydrazine (Cyclization)

Figure 1: Synthesis of the key thiol intermediate.
Synthesis of this compound

The final step to obtain this compound from its 3-thiol precursor involves the removal of the sulfur atom, a process known as desulfurization.

A common and effective method for the desulfurization of heterocyclic thiols is treatment with Raney nickel, an alloy of aluminum and nickel.

General Procedure:

  • The 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol or aqueous ammonia.

  • A slurry of activated Raney nickel is added to the solution.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.

  • Upon completion, the hot solution is filtered to remove the Raney nickel.

  • The solvent is evaporated from the filtrate, and the resulting crude product is purified by recrystallization to yield this compound.

The amino group at the 4-position can also be removed during this process or in a subsequent step, such as through diazotization followed by reduction, to yield the final 4H-tautomer.

G A 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol B This compound A->B Raney Nickel (Desulfurization)

Figure 2: Final desulfurization step.

Historical Context and Biological Activity

The broader class of 1,2,4-triazole derivatives has been extensively explored for its diverse biological activities. While specific quantitative data for this compound is not prominently available in early literature, its structural motifs suggest potential areas of biological relevance.

Table 1: Potential Biological Activities of 1,2,4-Triazole Derivatives

Biological ActivityDescriptionKey Structural Features often Associated
Antifungal Inhibition of fungal growth, often by targeting lanosterol 14α-demethylase.Substituted benzyl or other lipophilic groups at N1 or C3.
Herbicidal Interference with plant-specific biochemical pathways.Aryloxy or substituted phenoxy groups.
Anticonvulsant Modulation of ion channels or neurotransmitter systems in the central nervous system.Varied substitutions, often with aromatic rings.
Anti-inflammatory Inhibition of inflammatory mediators.Aryl and heteroaryl substitutions.

The presence of the phenoxymethyl group in this compound suggests that it may have been initially investigated for its potential herbicidal or antifungal properties, as aryloxyalkyl side chains are common in these classes of compounds.

Conclusion

While the precise moment of discovery for this compound remains to be definitively established from primary literature, its synthesis is logically deduced from well-established methodologies in heterocyclic chemistry. The pathway proceeding through phenoxyacetic acid hydrazide and the key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, represents a robust and plausible route to this compound. The rich history of biological activity associated with the 1,2,4-triazole scaffold suggests that this compound holds potential for further investigation in various fields of drug discovery and agrochemical research. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related 1,2,4-triazole derivatives.

An In-depth Technical Guide to 3-(Phenoxymethyl)-4H-1,2,4-triazole and its Derivatives: Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising scaffold: 3-(phenoxymethyl)-4H-1,2,4-triazole and its derivatives. These compounds have garnered significant attention for their potential as antifungal, antibacterial, anticancer, and antiviral agents. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data from various studies. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction

The relentless emergence of drug-resistant pathogens and the complexities of cancer biology necessitate the continuous exploration of novel chemical entities. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in drug design due to its metabolic stability and ability to engage in various biological interactions. The incorporation of a phenoxymethyl moiety at the 3-position of the 4H-1,2,4-triazole core has been shown to be a promising strategy for the development of potent bioactive molecules. This guide aims to consolidate the current knowledge on these derivatives and provide a practical resource for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically commences with the preparation of phenoxyacetic acid hydrazide, which serves as a key building block. This is followed by the formation of a thiosemicarbazide intermediate and subsequent cyclization to yield the 1,2,4-triazole-3-thiol core. Further modifications, including desulfurization and N-alkylation/arylation, lead to a diverse library of derivatives.

General Synthetic Pathway

A general and efficient route for the synthesis of this compound and its key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, is outlined below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Synthesis cluster_3 Final Product & Derivatives Phenol Phenol Phenoxyacetic acid Phenoxyacetic acid Phenol->Phenoxyacetic acid NaOH, ClCH2COOH Chloroacetic acid Chloroacetic acid Chloroacetic acid->Phenoxyacetic acid Hydrazine hydrate Hydrazine hydrate Phenoxyacetic acid hydrazide Phenoxyacetic acid hydrazide Hydrazine hydrate->Phenoxyacetic acid hydrazide Carbon disulfide Carbon disulfide Potassium dithiocarbazinate Potassium dithiocarbazinate Carbon disulfide->Potassium dithiocarbazinate Potassium hydroxide Potassium hydroxide Potassium hydroxide->Potassium dithiocarbazinate Phenoxyacetic acid->Phenoxyacetic acid hydrazide SOCl2, N2H4·H2O Phenoxyacetic acid hydrazide->Potassium dithiocarbazinate CS2, KOH This compound-5-thiol This compound-5-thiol Phenoxyacetic acid hydrazide->this compound-5-thiol 1. CS2, KOH 2. H+ 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol Potassium dithiocarbazinate->4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol N2H4·H2O, reflux Substituted Derivatives Substituted Derivatives 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol->Substituted Derivatives Further Reactions This compound This compound This compound-5-thiol->this compound Desulfurization (e.g., Raney Ni) This compound->Substituted Derivatives N-alkylation/arylation

General Synthetic Workflow for this compound Derivatives.
Experimental Protocols

2.2.1. Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of similar 4-amino-1,2,4-triazole-3-thiols[1].

  • Preparation of Phenoxyacetic Acid Hydrazide: A mixture of phenoxyacetic acid (0.1 mol) and methanol (100 mL) is cooled in an ice bath. Thionyl chloride (0.12 mol) is added dropwise with stirring. The reaction mixture is then refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The resulting ester is dissolved in ethanol (100 mL), and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 8 hours. The solvent is evaporated, and the solid residue is washed with cold water and recrystallized from ethanol to yield phenoxyacetic acid hydrazide.

  • Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), phenoxyacetic acid hydrazide (0.1 mol) is added with stirring until a clear solution is obtained. The solution is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring. The reaction mixture is stirred for an additional 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.

  • Cyclization to 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (20 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed with stirring for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. After cooling, the solution is diluted with cold water and acidified with a concentrated hydrochloric acid solution to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the title compound.

2.2.2. Synthesis of this compound

This procedure involves the cyclization of a phenoxyacetyl thiosemicarbazide followed by desulfurization.

  • Preparation of 1-(Phenoxyacetyl)thiosemicarbazide: A mixture of phenoxyacetic acid hydrazide (0.1 mol) and ammonium thiocyanate (0.11 mol) in ethanol (100 mL) is refluxed for 8 hours. The solvent is evaporated, and the solid residue is washed with water and recrystallized from ethanol.

  • Cyclization to 3-(Phenoxymethyl)-5-mercapto-4H-1,2,4-triazole: The 1-(phenoxyacetyl)thiosemicarbazide (0.05 mol) is added to a solution of sodium hydroxide (0.05 mol) in water (50 mL) and refluxed for 4 hours[2]. After cooling, the solution is acidified with dilute hydrochloric acid. The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Desulfurization to this compound: The 3-(phenoxymethyl)-5-mercapto-4H-1,2,4-triazole (0.02 mol) is dissolved in a mixture of ethanol and aqueous ammonia. A suspension of Raney nickel (approximately 3-4 times the weight of the triazole) is added portion-wise with stirring. The mixture is refluxed for 6-8 hours. The catalyst is then filtered off, and the filtrate is evaporated to dryness. The residue is recrystallized from a suitable solvent to yield the final product.

Potential Applications and Biological Activities

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Antifungal Activity

The most prominent application of triazole derivatives is in the treatment of fungal infections. They are known to inhibit the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth[3].

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted Fungal Cell Membrane This compound Derivative This compound Derivative This compound Derivative->Lanosterol Inhibits CYP51

Inhibition of Ergosterol Biosynthesis by this compound Derivatives.

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various fungal strains.

Compound IDSubstituent(s)Fungal StrainMIC (µg/mL)Reference
1a 4-HCandida albicans16[4]
1b 4-ClCandida albicans8[4]
1c 2,4-diClCandida albicans4[4]
2a 4-HAspergillus niger32[4]
2b 4-ClAspergillus niger16[4]
3a 4-amino, 5-SHMicrosporum gypseum6.25[5]
3b 4-(4-bromobenzylideneamino), 5-SHMicrosporum gypseum3.12[5]
Antibacterial Activity

Several derivatives have also shown promising activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action for their antibacterial effects is not as well-defined as their antifungal action but may involve the inhibition of essential bacterial enzymes.

Quantitative Antibacterial Activity Data

Compound IDSubstituent(s)Bacterial StrainMIC (µg/mL)Reference
4a 4-amino, 5-SHStaphylococcus aureus12.5[5]
4b 4-(4-chlorobenzylideneamino), 5-SHStaphylococcus aureus6.25[5]
5a 4-amino, 5-SHEscherichia coli>100[6]
5b 4-substitutedEscherichia coli21[6]
6a 4-phenyl, 5-thio-N-phenylacetamideBacillus subtilis0.3102 (µmol/ml)[7]
Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an expanding area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways are still under investigation for many derivatives, a common mechanism involves the induction of apoptosis (programmed cell death). This can be triggered through various pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.

G cluster_0 Apoptotic Signaling This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Pro-apoptotic proteins (e.g., Bax) Pro-apoptotic proteins (e.g., Bax) Cancer Cell->Pro-apoptotic proteins (e.g., Bax) Upregulates Anti-apoptotic proteins (e.g., Bcl-2) Anti-apoptotic proteins (e.g., Bcl-2) Cancer Cell->Anti-apoptotic proteins (e.g., Bcl-2) Downregulates Caspase Activation Caspase Activation Pro-apoptotic proteins (e.g., Bax)->Caspase Activation Anti-apoptotic proteins (e.g., Bcl-2)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed Apoptotic Pathway Induced by this compound Derivatives.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against human cancer cell lines.

Compound IDSubstituent(s)Cancer Cell LineIC50 (µM)Reference
7a 1,2,3-triazole conjugateMCF-7 (Breast)18.06[8]
7b 1,2,3-triazole conjugateHeLa (Cervical)29.0 - 77.0[9]
7c 1,2,3-triazole conjugateA549 (Lung)21.25[8]
8a 1,2,3-triazole-coumarin hybridMCF-7 (Breast)2.66[10]
8b 1,2,3-triazole-coumarin hybridHepG2 (Liver)87.62[10]
Antiviral Activity

Certain 1,2,4-triazole derivatives, particularly those that are nucleoside analogs, have demonstrated antiviral activity. Their mechanism often involves the inhibition of viral replication by targeting viral polymerases.

Mechanism of Action: Inhibition of Viral Polymerase

As nucleoside analogs, these triazole derivatives can be phosphorylated by cellular kinases to their triphosphate form. This active form can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and inhibition of viral replication[11][12].

G cluster_0 Viral Replication Inhibition Triazole Nucleoside Analog Triazole Nucleoside Analog Host Cell Host Cell Triazole Nucleoside Analog->Host Cell Triazole Nucleoside Monophosphate Triazole Nucleoside Monophosphate Host Cell->Triazole Nucleoside Monophosphate Cellular Kinases Triazole Nucleoside Diphosphate Triazole Nucleoside Diphosphate Triazole Nucleoside Monophosphate->Triazole Nucleoside Diphosphate Cellular Kinases Triazole Nucleoside Triphosphate Triazole Nucleoside Triphosphate Triazole Nucleoside Diphosphate->Triazole Nucleoside Triphosphate Cellular Kinases Viral Polymerase Viral Polymerase Triazole Nucleoside Triphosphate->Viral Polymerase Viral Genome Replication Viral Genome Replication Viral Polymerase->Viral Genome Replication Chain Termination Chain Termination Viral Polymerase->Chain Termination Incorporation leads to Chain Termination->Viral Genome Replication

Mechanism of Viral Polymerase Inhibition by Triazole Nucleoside Analogs.

Quantitative Antiviral Activity Data

Compound IDSubstituent(s)VirusEC50 (µM)Reference
9a (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazideChikungunya virus28.6[13]
10a 1,2,3-triazolyl pyrimidine analogInfluenza A (H1N1)9[11]
11a Thiazole/triazole derivativeBovine Viral Diarrhoea Virus (BVDV)>18[14]
11b Thiazole/triazole derivativeHIV-1>16[14]

Detailed Methodologies for Biological Evaluation

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[3][9].

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Preparation of Microdilution Plates: The test compounds are dissolved in DMSO and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol follows a similar principle to the antifungal susceptibility test.

  • Preparation of Bacterial Inoculum: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microdilution Plates: Test compounds are serially diluted in the broth medium in 96-well plates.

  • Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[11][15].

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound[16].

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Incubation with Compound: The virus stock is incubated with various dilutions of the test compound for a set period.

  • Infection of Cells: The cell monolayers are infected with the virus-compound mixtures.

  • Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for several days.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated significant potential in combating a range of diseases, from infectious diseases to cancer. The structure-activity relationship studies suggest that modifications to the phenoxy ring and the N-4 position of the triazole ring can significantly influence biological activity.

Future research should focus on:

  • Lead Optimization: Systematically modifying the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the antibacterial, anticancer, and antiviral activities.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

This in-depth guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating these promising compounds into clinically effective drugs.

References

Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(phenoxymethyl)-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3-8.5s1HTriazole C5-H
~6.9-7.4m5HAromatic C-H
~5.2-5.4s2H-O-CH₂-
~13.0-14.0br s1HTriazole N4-H

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~158.0Aromatic C-O
~150.0Triazole C3
~145.0Triazole C5
~129.5Aromatic C-H
~121.5Aromatic C-H
~115.0Aromatic C-H
~65.0-O-CH₂-

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600, ~1490StrongAromatic C=C stretch
~1550MediumC=N stretch (Triazole ring)
~1240StrongAryl-O-C asymmetric stretch
~1040StrongAryl-O-C symmetric stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioPredicted Fragment Ion
175[M]⁺ (Molecular Ion)
107[C₇H₇O]⁺ (Phenoxy cation)
94[C₆H₅OH]⁺ (Phenol)
77[C₆H₅]⁺ (Phenyl cation)

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the cyclization of phenoxyacetic acid hydrazide with formamide.

  • Preparation of Phenoxyacetic Acid Hydrazide: A mixture of ethyl phenoxyacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to yield phenoxyacetic acid hydrazide.

  • Synthesis of this compound: Phenoxyacetic acid hydrazide (1 equivalent) is heated with an excess of formamide at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the title compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Phenoxyacetic acid, Hydrazine, Formamide) reaction Chemical Reaction (Cyclization) start->reaction product This compound reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Workflow for Synthesis and Spectroscopic Characterization.

Tautomerism in 3-(phenoxymethyl)-4H-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn governed by the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric landscape of 3-(phenoxymethyl)-4H-1,2,4-triazole. While direct experimental data for this specific molecule is limited in the public domain, this paper extrapolates from extensive research on analogous 1,2,4-triazole systems to predict and analyze its tautomeric behavior. We will delve into the potential tautomeric forms, their relative stabilities as influenced by substituents and solvent effects, and the state-of-the-art analytical techniques employed for their characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating the 1,2,4-triazole scaffold.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is of primary significance. The 1,2,4-triazole ring contains three nitrogen atoms, each of which can potentially accept a proton, leading to different tautomeric forms. For a monosubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms.[1][2][3] The position of the substituent on the triazole ring dictates which of these tautomers are possible. For 3-substituted 1,2,4-triazoles, such as 3-(phenoxymethyl)-1,2,4-triazole, the principal tautomers are the 1H and 2H forms, with the 4H-tautomer also being a consideration, though often less stable.[4][5] The equilibrium between these tautomers is influenced by the nature of the substituent, the solvent, temperature, and pH. Understanding this equilibrium is critical as different tautomers can exhibit distinct biological activities and physicochemical properties.[1]

Tautomeric Forms of this compound

The primary tautomeric forms of 3-(phenoxymethyl)-1,2,4-triazole are the 1H, 2H, and 4H tautomers. The phenoxymethyl substituent at the 3-position influences the electronic distribution within the triazole ring, thereby affecting the relative stability of these tautomers.

Tautomers T1 1H-3-(phenoxymethyl)-1,2,4-triazole T2 2H-3-(phenoxymethyl)-1,2,4-triazole T1->T2 Proton Migration T3 4H-3-(phenoxymethyl)-1,2,4-triazole T1->T3 Proton Migration T2->T3 Proton Migration

Caption: Tautomeric forms of 3-(phenoxymethyl)-1,2,4-triazole.

Factors Influencing Tautomeric Equilibrium

The relative stability of the 1H, 2H, and 4H tautomers is a subject of considerable interest and has been investigated for a variety of substituted 1,2,4-triazoles.

  • Substituent Effects: The electronic nature of the substituent at the C3 position plays a crucial role. Electron-donating groups tend to stabilize the 1H-tautomer, while electron-withdrawing groups often favor the 2H-tautomer.[4] The phenoxymethyl group is generally considered to be weakly electron-withdrawing.

  • Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium.[6] Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational studies on related 1,2,4-triazoles have shown that the relative stability of tautomers can be reversed when moving from the gas phase to a polar solvent.[6]

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the triazole ring and the substituent can also influence tautomer stability. In the case of 3-(phenoxymethyl)-1,2,4-triazole, an intramolecular hydrogen bond could potentially form between the N-H of the triazole and the ether oxygen of the phenoxymethyl group in certain conformations.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric preferences of 1,2,4-triazoles.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the predominant tautomer in solution. The chemical shifts of the ring protons and carbons are sensitive to the position of the proton on the nitrogen atoms.[7][8]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Different tautomers will exhibit distinct electronic transitions, leading to different absorption maxima in their UV-Vis spectra.[1]

  • X-ray Crystallography: This technique provides unambiguous structural information about the tautomeric form present in the solid state.[9][10][11]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative energies and, therefore, the stabilities of different tautomers.[4][6] These calculations can be performed for the gas phase and in the presence of a solvent using continuum solvation models.

Proposed Experimental and Computational Workflow

For a definitive study of tautomerism in this compound, the following workflow is recommended:

Workflow cluster_synthesis Synthesis cluster_computational Computational Analysis cluster_experimental Experimental Characterization cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of this compound DFT DFT Calculations (Gas Phase & Solution) Synthesis->DFT NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis Xray X-ray Crystallography Synthesis->Xray Energy Relative Energy Calculation DFT->Energy Spectrum Simulated Spectra (NMR, UV-Vis) DFT->Spectrum Comparison Comparison of Experimental and Simulated Data Spectrum->Comparison NMR->Comparison UVVis->Comparison Xray->Comparison Conclusion Determination of Predominant Tautomer(s) Comparison->Conclusion

Caption: Proposed workflow for studying tautomerism.

Detailed Methodologies

Synthesis of this compound

A common method for the synthesis of 3-substituted-1,2,4-triazoles involves the cyclization of appropriate precursors.[3][12][13] For this compound, a potential route is the reaction of phenoxyacetohydrazide with formamide.

Protocol:

  • A mixture of phenoxyacetohydrazide (1 equivalent) and formamide (excess) is heated at 150-180 °C for several hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

NMR Spectroscopic Analysis

Protocol:

  • Prepare a 5-10 mg/mL solution of the synthesized compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analyze the chemical shifts and coupling constants of the triazole ring protons and carbons to identify the tautomeric form. For example, in the 1H NMR spectrum, the chemical shift of the C5-H proton will be different in the 1H, 2H, and 4H tautomers.

Computational Analysis

Protocol:

  • Construct the 3D structures of the 1H, 2H, and 4H tautomers of 3-(phenoxymethyl)-1,2,4-triazole.

  • Perform geometry optimization and frequency calculations for each tautomer using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

  • Calculate the relative electronic energies and Gibbs free energies to determine the most stable tautomer in the gas phase.

  • To model solvent effects, perform calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Simulate NMR chemical shifts and UV-Vis spectra for the optimized structures and compare them with the experimental data.

Quantitative Data Summary (Hypothetical)

While specific experimental data for this compound is not available, the following table presents hypothetical relative energies based on computational studies of similar 1,2,4-triazole derivatives.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in Water, kcal/mol)
1H-3-(phenoxymethyl)-1,2,4-triazole0.001.50
2H-3-(phenoxymethyl)-1,2,4-triazole2.300.00
4H-3-(phenoxymethyl)-1,2,4-triazole5.806.20

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations for the molecule of interest.

Conclusion

The tautomeric behavior of this compound is a critical aspect that influences its chemical and biological properties. Based on the extensive literature on related 1,2,4-triazole systems, it is anticipated that the 1H and 2H tautomers will be the most prevalent forms, with their relative populations being sensitive to the surrounding environment. A combined experimental and computational approach is essential for a thorough understanding of the tautomeric landscape of this molecule. The methodologies and insights provided in this guide offer a robust framework for researchers to investigate the tautomerism of this compound and to leverage this understanding in the design of novel drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(phenoxymethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in numerous therapeutic agents, valued for its diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3][4][5] This document collates available quantitative data, details relevant experimental protocols for property determination, and presents logical and experimental workflows through specialized diagrams to support further research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and understanding its structure-activity relationship (SAR). The available data for this compound are summarized below.

Identity and Structure
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 856861-91-1[6]
Molecular Formula C₉H₉N₃O[6]
Molecular Weight 175.19 g/mol [6]
Canonical SMILES C1=CC=C(C=C1)OCC2=NN=CN2N/A
Quantitative Physicochemical Data

Quantitative data for the specific isomer this compound is limited in publicly accessible literature. The table below includes data for the core 1,2,4-triazole ring to provide foundational context. The determination of specific values for the target compound is a key area for future research.

PropertyValueCompoundNotesSource
Melting Point 120-121 °C1H-1,2,4-triazole (unsubstituted)Decomposes at 260 °C. The phenoxymethyl group will significantly alter this value.[7][8]
Water Solubility Highly Soluble1H-1,2,4-triazole (unsubstituted)The addition of the lipophilic phenoxymethyl group is expected to decrease water solubility.[7][8]
pKa (acidic) 10.261H-1,2,4-triazole (unsubstituted)Refers to the deprotonation of the N-H proton on the triazole ring.[8][9]
pKa (basic) 2.451,2,4-triazolium ionRefers to the protonation of a ring nitrogen.[9]
LogP (Octanol/Water) -0.581H-1,2,4-triazole (unsubstituted)The phenoxymethyl group will increase the LogP value, indicating higher lipophilicity.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of physicochemical data. Below is a standard methodology for determining a critical parameter: lipophilicity.

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted indirect method for its determination.[10][11]

Objective: To determine the chromatographic hydrophobicity index (log k_w_) which is linearly correlated with LogP.

Materials:

  • Analytical HPLC system with a UV detector.

  • Reversed-phase column (e.g., C18, octadecyl silica adsorbent).

  • Methanol or Acetonitrile (HPLC grade) as the organic modifier.

  • Purified water (HPLC grade).

  • A set of standard compounds with known LogP values for calibration.

  • The test compound, this compound.

Methodology:

  • Preparation of Mobile Phases: A series of mobile phases are prepared with varying concentrations of the organic modifier (e.g., methanol in water) ranging from 30% to 70% (v/v).

  • Chromatographic Analysis:

    • The column is equilibrated with the initial mobile phase composition.

    • The test compound and each standard are injected separately.

    • Isocratic elution is performed for each mobile phase composition.

    • The retention time (t_R_) for each compound is recorded. The dead time (t_0_) is determined using an unretained compound like sodium nitrate.

  • Calculation of Retention Factor (k): The retention factor, k, is calculated for each compound at each mobile phase concentration using the formula:

    • k = (t_R_ - t_0_) / t_0_

  • Extrapolation to 100% Aqueous Phase:

    • The logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier (φ).

    • A linear relationship is expected, following the Soczewiński-Wachtmeister equation: log k = log k_w_ - Sφ

    • The y-intercept of the resulting linear regression plot gives the log k_w_ value, which represents the retention factor extrapolated to a 100% aqueous mobile phase.[10]

  • Calibration and LogP Determination: A calibration curve is generated by plotting the experimentally determined log k_w_ values of the standard compounds against their known LogP values. The LogP of this compound can then be interpolated from this calibration curve.

Visualizations: Workflows and Pathways

Visual diagrams are powerful tools for understanding complex relationships and processes in drug development. The following diagrams were created using the Graphviz DOT language to illustrate key concepts relevant to the study of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Data Processing & Calculation cluster_final Final Determination prep_mp Prepare Mobile Phases (Varying Organic Modifier %) hplc Inject Samples & Run Isocratic Elution prep_mp->hplc prep_std Prepare Standard Solutions (Known LogP) prep_std->hplc prep_sample Prepare Sample Solution (Target Compound) prep_sample->hplc record Record Retention Times (tR) hplc->record calc_k Calculate Retention Factor (k) k = (tR - t0) / t0 record->calc_k plot_k Plot log(k) vs. % Modifier calc_k->plot_k extrapolate Extrapolate to 0% Modifier to get log kw (Y-intercept) plot_k->extrapolate calibrate Calibrate with Standards (log kw vs. known LogP) extrapolate->calibrate result Determine LogP of Target Compound calibrate->result signaling_pathway cluster_purine Purine Metabolism Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase (XO) Enzyme Hypoxanthine->XanthineOxidase Substrate Xanthine Xanthine Xanthine->XanthineOxidase Substrate UricAcid Uric Acid Result Reduced Uric Acid Levels (Therapeutic Effect) XanthineOxidase->Xanthine Catalyzes XanthineOxidase->UricAcid Catalyzes Compound 3-(Phenoxymethyl)-triazole Derivative (Inhibitor) Compound->XanthineOxidase Inhibits logical_relationship cluster_props Physicochemical Properties cluster_adme Pharmacokinetics (ADME) Structure Chemical Structure (e.g., 3-(phenoxymethyl)- 4H-1,2,4-triazole) Solubility Solubility Structure->Solubility Lipophilicity Lipophilicity (LogP) Structure->Lipophilicity pKa pKa Structure->pKa Size Molecular Size/Weight Structure->Size Absorption Absorption Solubility->Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution pKa->Absorption Excretion Excretion pKa->Excretion Size->Distribution Activity Biological Activity (Pharmacodynamics) Absorption->Activity Target Site Availability Distribution->Activity Target Site Availability Metabolism Metabolism Metabolism->Excretion

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold". This designation reflects its recurring presence in a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole nucleus, with a focus on its role in the development of antifungal, anticancer, and antibacterial agents. The guide includes quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the ongoing exploration of this versatile pharmacophore.

Therapeutic Significance and Pharmacological Diversity

The 1,2,4-triazole core is an integral component of numerous drugs, demonstrating a remarkable range of pharmacological activities. This versatility stems from the ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in crucial interactions with biological targets.[1] Its polar nature often enhances the solubility and overall pharmacological profile of drug candidates.[2]

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives includes:

  • Antifungal: Triazole-containing drugs are frontline therapies for systemic fungal infections.

  • Anticancer: A growing number of anticancer agents incorporate the 1,2,4-triazole moiety, targeting various cancer-related pathways.[2]

  • Antibacterial: This scaffold has been successfully utilized in the development of novel antibacterial agents to combat drug-resistant pathogens.[3]

  • Antiviral: The triazole nucleus is present in antiviral medications like Ribavirin.[4]

  • Anticonvulsant, Anxiolytic, and Anti-inflammatory: Various derivatives have shown significant activity in treating neurological and inflammatory conditions.[1]

Quantitative Bioactivity Data of 1,2,4-Triazole Derivatives

The potency of 1,2,4-triazole-containing compounds is quantified through various in vitro assays. The following tables summarize key bioactivity data for representative antifungal, anticancer, and antibacterial derivatives.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound ClassFungal StrainBioactivity MetricValue (µg/mL)Reference
Triazole-Benzotriazine HybridsCandida albicansMIC0.0156 - 2.0[5]
Triazole-Benzotriazine HybridsCryptococcus neoformansMIC0.0156 - 2.0[5]
Miconazole Analogues (18b)Various FungiMIC0.5[5]
Thiazolo[4,5-d]pyrimidine Hybrids (2a, 2b, 2c)Various FungiMIC4 - 8[5]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound ClassCancer Cell LineBioactivity MetricValue (µM)Reference
Triazole-Pyridine Hybrids (TP1-TP7)Murine Melanoma (B16F10)IC5041.12 - 61.11[6]
Triazole Derivative (T5)HeLaIC508.7[2]
Triazole Derivative (T3)HeLaIC5010.5[2]
Triazole Derivative (8c) - EGFR Inhibition-IC503.6[7]
Triazole-Oxadiazole-Triazine (9d)Prostate (PC3)IC500.17 ± 0.063[8]
Triazole-Oxadiazole-Triazine (9d)Lung (A549)IC500.19 ± 0.075[8]
Triazole-Oxadiazole-Triazine (9d)Breast (MCF-7)IC500.51 ± 0.083[8]

IC50: Half-maximal Inhibitory Concentration

Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives

Compound ClassBacterial StrainBioactivity MetricValue (µg/mL)Reference
Clinafloxacin-Triazole Hybrids (28g)MRSAMIC0.25 - 1[9]
Fused 1,2,4-Triazoles (39c, 39h)E. coli, P. aeruginosaMIC3.125[9]
Schiff Bases of 1,2,4-Triazole (46a, 47d)S. aureusMIC3.125[9]
Ofloxacin Analogues (13)S. aureus, S. epidermis, B. subtilis, E. coliMIC0.25 - 1[10]
4-Amino-1,2,4-triazole derivativeE. coli, B. subtilis, P. aeruginosaMIC5[10]

MIC: Minimum Inhibitory Concentration

Key Mechanisms of Action and Signaling Pathways

The therapeutic effects of 1,2,4-triazole derivatives are achieved through the modulation of specific biological pathways. The following sections detail the mechanisms of action for antifungal and anticancer triazoles, accompanied by visual representations of the involved signaling pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p or CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting Erg11p, triazole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[1]

Ergosterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_late_ergosterol Late Ergosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase (ERG13) Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (HMG1) Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Multiple Steps Squalene Squalene Farnesyl-PP->Squalene Squalene synthase (ERG9) Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-reductase (ERG24) Fecosterol Fecosterol Zymosterol->Fecosterol C8-isomerase (ERG2) Episterol Episterol Fecosterol->Episterol C24-methyltransferase (ERG6) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C5-desaturase (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C24-reductase (ERG4) Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Antifungals Triazole_Antifungals Triazole_Antifungals->Lanosterol Inhibition

Caption: Ergosterol Biosynthesis Pathway and the Site of Inhibition by Triazole Antifungals.

Anticancer Activity: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Small molecule tyrosine kinase inhibitors (TKIs), including several 1,2,4-triazole derivatives, have been developed to target the ATP-binding site of the EGFR kinase domain. By competitively inhibiting ATP binding, these triazole-based drugs block the autophosphorylation and activation of EGFR, thereby disrupting downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Triazole_TKI 1,2,4-Triazole TKI Triazole_TKI->EGFR_dimer Inhibition of Autophosphorylation

Caption: Simplified EGFR Signaling Pathway and Inhibition by 1,2,4-Triazole Tyrosine Kinase Inhibitors (TKIs).

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and for common biological assays used to evaluate the efficacy of 1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for the preparation of a wide range of biologically active compounds.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Ethanol

  • Potassium hydroxide

  • Hydrazine hydrate

  • Hydrochloric acid

Procedure:

  • Preparation of Potassium Dithiocarbazinate: A mixture of the substituted benzoic acid hydrazide (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.15 mol) in absolute ethanol (100 mL) is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.

  • Cyclization to form the 1,2,4-triazole: The potassium dithiocarbazinate (0.05 mol) and hydrazine hydrate (0.1 mol) are refluxed in water (50 mL) for 4-6 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from ethanol.

Synthesis_Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid Potassium_Dithiocarbazinate Potassium Dithiocarbazinate Intermediate Substituted_Benzoic_Acid->Potassium_Dithiocarbazinate + CS2, KOH, Ethanol Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->Potassium_Dithiocarbazinate Final_Product 4-Amino-5-substituted-4H- 1,2,4-triazole-3-thiol Potassium_Dithiocarbazinate->Final_Product + Hydrazine Hydrate, Reflux, then HCl

Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal agent (1,2,4-triazole derivative).

  • Yeast inoculum (e.g., Candida albicans).

  • Spectrophotometer.

  • Incubator (35°C).

Procedure:

  • Preparation of Antifungal Dilutions: A serial two-fold dilution of the 1,2,4-triazole compound is prepared in RPMI-1640 medium directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The yeast isolate is cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • 1,2,4-triazole compound to be tested.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with medium only are included.

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[6]

In Vitro Kinase Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a highly sensitive method for measuring kinase activity and screening for inhibitors.

Materials:

  • Kinase of interest (e.g., EGFR).

  • Kinase substrate (biotinylated).

  • ATP.

  • 1,2,4-triazole inhibitor.

  • HTRF detection reagents (Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665).

  • Assay buffer.

  • 384-well low-volume plates.

  • HTRF-compatible plate reader.

Procedure:

  • Kinase Reaction: The kinase, substrate, and varying concentrations of the 1,2,4-triazole inhibitor are pre-incubated in the assay buffer in a 384-well plate. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Detection: The HTRF detection reagents, premixed in a detection buffer containing EDTA to stop the kinase reaction, are added to each well.

  • Incubation: The plate is incubated at room temperature for at least 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Signal Reading: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of kinase inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. Its proven success in antifungal, anticancer, and antibacterial therapies underscores its importance in medicinal chemistry. The ongoing challenge of drug resistance necessitates the continued exploration of novel 1,2,4-triazole derivatives with improved efficacy and novel mechanisms of action. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,2,4-triazole-based medicines. Future research will likely focus on the synthesis of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve synergistic effects and overcome existing resistance mechanisms. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of these compounds with their targets will be crucial for the rational design of more potent and selective drugs.

References

Structure-Activity Relationship (SAR) Studies of Phenoxymethyl Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxymethyl triazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core focus of this document is to present a consolidated overview of their antifungal and antibacterial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and key SAR findings.

Introduction

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are pivotal scaffolds in the development of therapeutic agents. The incorporation of a phenoxymethyl moiety into the triazole core has been a strategic approach to modulate the physicochemical and biological properties of these compounds. This has led to the discovery of potent antifungal and antibacterial agents. Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for the rational design of new, more effective drugs. This guide aims to provide a comprehensive resource for researchers in this field by summarizing key SAR data, outlining experimental protocols, and visualizing important concepts.

Quantitative Structure-Activity Relationship Data

The biological activity of phenoxymethyl triazoles is significantly influenced by the nature and position of substituents on both the phenyl and triazole rings. The following tables summarize the in vitro antifungal and antibacterial activities of representative phenoxymethyl triazole derivatives, quantified by their Minimum Inhibitory Concentration (MIC) values.

Antifungal Activity

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

Table 1: Antifungal Activity (MIC in µg/mL) of Phenoxymethyl Triazole Derivatives

Compound IDR (Substitution on Phenoxy Ring)Target FungusMIC (µg/mL)Reference
1a HCandida albicans16[1]
1b 4-ClCandida albicans8[1]
1c 2,4-diClCandida albicans4[1]
1d 4-FCandida albicans8[1]
2a HAspergillus niger32[1]
2b 4-ClAspergillus niger16[1]
2c 2,4-diClAspergillus niger8[1]
2d 4-FAspergillus niger16[1]

Note: The specific structures of the triazole core may vary between different studies. The data presented here is a representative summary.

From the data, a clear trend emerges: the presence of electron-withdrawing groups, such as chlorine, on the phenoxy ring generally enhances antifungal activity. Dichloro-substitution appears to be more effective than mono-chloro substitution.

Antibacterial Activity

Phenoxymethyl triazoles have also been investigated for their antibacterial potential. The mechanism of action against bacteria is more varied and can involve the inhibition of different cellular targets.

Table 2: Antibacterial Activity (MIC in µmol/ml) of 1,4-disubstituted 1,2,3-Triazoles [1]

Compound IDR1 (on Phenoxy Ring)R2 (on N-arylacetamide)Bacillus subtilisStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
7a 4-CH34-CH30.31020.77550.31020.7755
7b 4-CH34-OCH30.70940.56760.70940.5676
7c 4-CH34-Cl0.49840.62300.49840.6230
7d 4-NO24-CH30.13610.54440.13610.5444
7e 4-NO24-OCH30.53700.67130.53700.6713
7f 4-NO24-Cl0.28300.28300.14150.2830
7i 4-NO22,4-diCl0.06280.12550.06280.1255
Ciprofloxacin --0.03770.15090.03770.0754

The antibacterial data suggests that substitutions on both the phenoxymethyl and the N-arylacetamide moieties play a crucial role in determining the activity. Compound 7i , with a nitro group on the phenoxy ring and dichloro substitution on the N-phenylacetamide ring, exhibited the most potent antibacterial activity among the synthesized derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenoxymethyl triazole and the determination of its antifungal activity.

Synthesis of Phenoxymethyl Triazole Derivatives

The synthesis of phenoxymethyl triazoles often involves a multi-step process, with the key step being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Step 1: Synthesis of 1-nitro-4-(prop-2-ynyloxy)benzene

To a solution of 4-nitrophenol (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Propargyl bromide (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.

Step 2: Synthesis of 2-azido-N-(4-chlorophenyl)acetamide

To a solution of 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to give the desired product.

Step 3: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

A mixture of 1-nitro-4-(prop-2-ynyloxy)benzene (1.0 eq) and 2-azido-N-(4-chlorophenyl)acetamide (1.0 eq) is dissolved in a t-BuOH/H2O (1:1) solvent mixture. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][3][4][5][6]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans)

  • Test compounds (phenoxymethyl triazoles)

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antifungal Solutions: Prepare stock solutions of the test compounds and the control antifungal in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the desired final concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[7] The inhibition can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and biological evaluation of phenoxymethyl triazoles, as well as a summary of the key structure-activity relationships.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Phenol Substituted Phenol Propargyl_Ether Phenoxy-propargyl Ether Phenol->Propargyl_Ether Alkylation Alkyne Propargyl Bromide Alkyne->Propargyl_Ether Amine Substituted Aniline Aryl_Azide Aryl Azide Amine->Aryl_Azide Diazotization & Azidation Triazole Phenoxymethyl Triazole Propargyl_Ether->Triazole Cu(I)-catalyzed Azide-Alkyne Cycloaddition Aryl_Azide->Triazole

Caption: General synthetic workflow for phenoxymethyl triazoles.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock Solutions (Phenoxymethyl Triazoles) Serial_Dilution Perform Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate plates with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC SAR_Analysis Structure-Activity Relationship Analysis Determine_MIC->SAR_Analysis

Caption: Workflow for antimicrobial susceptibility testing.

SAR_Summary cluster_phenoxy Phenoxy Ring Substitutions cluster_triazole Triazole Ring Substitutions Core Phenoxymethyl Triazole Core EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Core->EWG EDG Electron-Donating Groups (e.g., CH3, OCH3) Core->EDG Aryl Substituted Aryl Groups Core->Aryl Alkyl Alkyl Chains Core->Alkyl Activity Biological Activity (Antifungal/Antibacterial) EWG->Activity Generally Increases Activity EDG->Activity Variable Effect Aryl->Activity Substitution Pattern is Critical Alkyl->Activity Chain Length and Branching Influence Activity

Caption: Key structure-activity relationship trends.

Conclusion

The structure-activity relationship studies of phenoxymethyl triazoles have revealed critical insights for the design of novel antimicrobial agents. The presence and nature of substituents on the phenoxy ring, as well as the groups attached to the triazole moiety, significantly impact their biological potency. Generally, electron-withdrawing groups on the phenoxy ring enhance antifungal and antibacterial activities. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, offering a starting point for the rational design and synthesis of new, more effective phenoxymethyl triazole-based therapeutics. Further research, including quantitative SAR (QSAR) studies and investigation of their mechanisms of action and potential off-target effects, will be crucial in advancing these promising compounds towards clinical applications.

References

In Silico Prediction of 3-(Phenoxymethyl)-4H-1,2,4-triazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The 3-(phenoxymethyl)-4H-1,2,4-triazole scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of these compounds, supported by experimental data and detailed methodologies.

Computational Approaches for Bioactivity Prediction

In silico techniques are pivotal in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing insights into potential mechanisms of action, thereby reducing the time and cost associated with laboratory research. For this compound derivatives, several computational methods are employed to predict their biological activities.

1.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[1][2][3] These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that are predictive of the observed biological response. For 1,2,4-triazole derivatives, QSAR studies have been instrumental in predicting their fungicidal and antibacterial activities.[1][2]

1.2. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] In the context of drug discovery, docking is used to predict the binding mode of a small molecule ligand to the active site of a target protein. This information can be used to rationalize the observed biological activity and to design new compounds with improved potency and selectivity. Molecular docking studies on 1,2,4-triazole derivatives have been used to investigate their interactions with various enzymes, including cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR).[4][5]

1.3. Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated from a set of active compounds or from the structure of the ligand-binding site of a target protein.[4] These models can then be used to screen virtual libraries for new compounds that are likely to be active. For 1,2,4-triazole derivatives, pharmacophore modeling has been used to identify the key chemical features required for COX-2 inhibition.[4]

Experimental Validation and Bioactivity Data

The predictions from in silico models must be validated through experimental testing. The following sections summarize the reported biological activities of this compound derivatives and provide detailed experimental protocols.

2.1. Anticancer Activity

Certain 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against leukemia cell lines.[6]

Table 1: In Vitro Cytotoxic Activity of 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide Derivatives [6]

CompoundCell LineExposure Time (h)CC50 (µM)
11g K5622413.6 ± 0.3
CCFR-SB24112 ± 19
6g K56224391 ± 15

2.1.1. Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized compounds can be evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Culture: Human leukemia cell lines (e.g., K562 and CCFR-SB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their biological effects is crucial for rational drug design.

3.1. Cyclooxygenase-2 (COX-2) Inhibition

Many anti-inflammatory drugs target the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The diagram below illustrates a simplified signaling pathway leading to the expression of COX-2.

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli Receptor Receptor Proinflammatory_Stimuli->Receptor Signal_Transduction Signal Transduction (e.g., MAPK, NF-κB) Receptor->Signal_Transduction Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signal_Transduction->Transcription_Factors COX2_Gene COX-2 Gene Transcription_Factors->COX2_Gene Activation COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Triazole_Inhibitor 3-(Phenoxymethyl)- 4H-1,2,4-triazole Inhibitor Triazole_Inhibitor->COX2_Protein Inhibition

Caption: Simplified COX-2 signaling pathway and inhibition.

3.2. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its dysregulation is often implicated in cancer.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Triazole_Inhibitor 3-(Phenoxymethyl)- 4H-1,2,4-triazole Inhibitor Triazole_Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and potential inhibition.

3.3. Xanthine Oxidase Inhibition

Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibitors of this enzyme are used in the treatment of gout.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Xanthine_Oxidase->Xanthine Catalysis Xanthine_Oxidase->Uric_Acid Catalysis Triazole_Inhibitor 3-(Phenoxymethyl)- 4H-1,2,4-triazole Inhibitor Triazole_Inhibitor->Xanthine_Oxidase Inhibition

Caption: Mechanism of Xanthine Oxidase inhibition.

Experimental Workflow for In Silico to In Vitro Bioactivity Assessment

The following diagram outlines a typical workflow for the bioactivity prediction and validation of novel this compound derivatives.

Experimental_Workflow Compound_Library Virtual Library of This compound Derivatives In_Silico_Screening In Silico Screening (QSAR, Docking, Pharmacophore) Compound_Library->In_Silico_Screening Hit_Identification Hit Identification & Prioritization In_Silico_Screening->Hit_Identification Synthesis Chemical Synthesis of Selected Compounds Hit_Identification->Synthesis In_Vitro_Assays In Vitro Bioactivity Assays (e.g., MTT, Enzyme Inhibition) Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis SAR_Analysis->In_Silico_Screening Feedback Loop Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: In silico to in vitro experimental workflow.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful strategy for the discovery and development of novel bioactive this compound derivatives. QSAR, molecular docking, and pharmacophore modeling can effectively guide the selection of promising candidates for synthesis and biological testing, ultimately accelerating the identification of new therapeutic agents. Further research focusing on the elucidation of specific molecular targets and the expansion of quantitative bioactivity data will continue to enhance the predictive power of these computational models and facilitate the design of next-generation 1,2,4-triazole-based drugs.

References

Exploring the Chemical Space of 3-(Phenoxymethyl)-4H-1,2,4-triazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Among its various derivatives, 3-(phenoxymethyl)-4H-1,2,4-triazole analogs have garnered significant attention due to their potent antimicrobial, antifungal, and anticancer properties. This technical guide provides an in-depth exploration of the chemical space surrounding these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing essential workflows and structure-activity relationships.

Biological Activities and Quantitative Data

Analogs of this compound have demonstrated significant efficacy against various pathogens and cancer cell lines. The biological activity is often influenced by the nature and position of substituents on the phenoxy and triazole rings.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antifungal and antibacterial properties of these compounds. The mechanism of action for many triazole-based antifungals involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Analogs against Fungal Strains

Compound/AnalogCandida albicans (μg/mL)Aspergillus niger (μg/mL)Cryptococcus neoformans (μg/mL)Reference
1,2,3-Triazole Analogues0.047 - 1000.047 - 100Not Reported[1]
Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole0.06 - >32Not ReportedNot Reported[2]
1,2,3-Benzotriazine-4-one containing triazoles0.0156 - 2.0Not Reported0.0156 - 2.0[2]
Miconazole analogue (18b)Not ReportedNot Reported0.5[2]
Fused 1,2,4-triazoles (62)Not ReportedNot ReportedNot Reported[3]

Table 2: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Analogs against Bacterial Strains

Compound/AnalogStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Reference
Fused 1,2,4-triazoles (62)MIC reportedMIC reportedNot Reported[3]
4-Amino-5-aryl-4H-1,2,4-triazole (trichloromethylphenyl deriv.)Not Reported55[3]
4-((3-Nitrobenzylidene)amino)-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 mMNot ReportedNot Reported[3]
5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols (48g)0.5 - 1 µM0.5 - 1 µM0.5 - 1 µM[4]
1,2,4-Triazolo[3,4-b][1][5][6]thiadiazines (39c, 39h)Not Reported3.1253.125[4]
Anticancer Activity

Recent studies have explored the anticancer potential of 1,2,4-triazole derivatives, with some analogs exhibiting potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of enzymes like aromatase and tubulin polymerization.[7]

Table 3: In Vitro Cytotoxicity (IC50) of 1,2,4-Triazole Analogs against Human Cancer Cell Lines

Compound/AnalogMCF-7 (μM)HeLa (μM)A549 (μM)HCT-116 (μM)HepG2 (μM)Reference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7d, 7e)Not Reported< 12Not ReportedNot ReportedNot Reported[7]
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones (10a, 10d)Not Reported< 12Not ReportedNot ReportedNot Reported[7]
1,2,3-Triazole linked tetrahydrocurcumin (4g)Not ReportedNot Reported45.16 ± 0.921.09 ± 0.17Not Reported[8]
Thiazolo[3,2-b][1][3][6]triazoles (86d)VariableVariableVariableVariableVariable[9]
2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine (60g)Not ReportedNot Reported0.072Not ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the synthesis and biological evaluation of this compound analogs, based on common practices reported in the literature.

General Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

A common route for the synthesis of the core triazole structure involves the reaction of phenoxyacetic acid hydrazide with carbon disulfide, followed by cyclization.

G cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Cyclization to Triazole A Phenoxyacetic acid hydrazide D Potassium 3-(phenoxyacetyl)dithiocarbazinate A->D B Carbon Disulfide B->D C Potassium Hydroxide C->D F 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol D->F E Hydrazine Hydrate E->F

Caption: General synthetic scheme for 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

Methodology:

  • Step 1: Formation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide in absolute ethanol, phenoxyacetic acid hydrazide is added. The mixture is cooled in an ice bath, and carbon disulfide is added dropwise with constant stirring. The reaction mixture is stirred for a specified period at room temperature. The precipitated potassium 3-(phenoxyacetyl)dithiocarbazinate is then filtered, washed with ether, and dried.

  • Step 2: Cyclization to Triazole: The potassium salt from the previous step is refluxed with an excess of hydrazine hydrate in water for several hours. The color of the reaction mixture changes, and hydrogen sulfide gas evolves. Upon cooling, the reaction mixture is acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

G A Prepare serial dilutions of test compounds in 96-well plates B Inoculate wells with a standardized microbial suspension A->B C Incubate plates at the appropriate temperature and duration B->C D Determine MIC by observing the lowest concentration with no visible growth C->D

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

  • Assay Procedure: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

G A Seed cancer cells in 96-well plates and allow to adhere B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT solution to each well and incubate C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate IC50 values from dose-response curves F->G

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole analogs and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on their structural features.

G Core This compound Core R1 Substituents on Phenoxy Ring (e.g., halogens, nitro, alkyl) Core->R1 influences lipophilicity and electronic properties R2 Modifications at N4 of Triazole Ring (e.g., amino, substituted benzylideneamino) Core->R2 impacts steric and electronic interactions R3 Modifications at C5 of Triazole Ring (e.g., thiol, substituted thioethers) Core->R3 affects binding and reactivity Activity Biological Activity (Antimicrobial, Anticancer) R1->Activity R2->Activity R3->Activity

Caption: Key structural features influencing the biological activity of this compound analogs.

  • Substituents on the Phenoxy Ring: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the phenyl ring can significantly modulate the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with biological targets. For instance, halogen substitutions have been shown to enhance antifungal activity in some series.

  • Modifications at the N4 Position: The N4 position of the triazole ring is a common site for derivatization. The introduction of various substituents, such as amino groups that can be further converted to Schiff bases, has led to compounds with potent antibacterial activity.[3]

  • Modifications at the C5 Position: The C5 position, often bearing a thiol group, provides a handle for further chemical modification. The synthesis of various S-substituted derivatives has been a successful strategy in developing analogs with improved biological profiles.

This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold. The provided data, protocols, and visualizations aim to facilitate a deeper understanding of this important chemical space and inspire further exploration.

References

An In-depth Technical Guide on Phenoxymethyl Triazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents due to their metabolic stability and ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking.[1][3] Among the diverse derivatives, phenoxymethyl triazoles have emerged as a significant class of compounds, demonstrating a broad spectrum of pharmacological activities. These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][4]

The phenoxymethyl moiety, when attached to the triazole core, provides a versatile framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. The structural features of the phenoxymethyl triazole scaffold allow for interaction with a variety of biological targets, making it a focal point for the design and discovery of novel therapeutic agents.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of phenoxymethyl triazole scaffolds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of Phenoxymethyl Triazole Scaffolds

The primary and most efficient method for synthesizing 1,4-disubstituted phenoxymethyl 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne (propargylated phenoxymethyl ether) and an organic azide.[5][7]

A general synthetic workflow is depicted below:

G cluster_reactants Reactants Phenol Substituted Phenol PropargylEther Propargyl Phenoxymethyl Ether Phenol->PropargylEther Propargyl bromide, base (e.g., K2CO3) Triazole Phenoxymethyl Triazole Scaffold PropargylEther->Triazole Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate), solvent (e.g., t-BuOH/H2O) Azide Organic Azide (R-N3) Azide->Triazole

Caption: General workflow for CuAAC synthesis of phenoxymethyl triazoles.

The synthesis typically begins with the propargylation of a substituted phenol using propargyl bromide in the presence of a base. The resulting propargyl phenoxymethyl ether is then reacted with a suitable organic azide in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole derivative.[7] Various copper sources can be employed, including CuI, CuBr, or in situ reduction of CuSO₄ with sodium ascorbate.[5]

Biological Activities and Therapeutic Applications

Phenoxymethyl triazole scaffolds have been investigated for a multitude of therapeutic applications, owing to their diverse biological activities.

Antimicrobial Activity

A significant area of research for these scaffolds is in the development of new antimicrobial agents to combat drug-resistant pathogens.[7] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Structure-Activity Relationship (SAR): The antimicrobial potency is often influenced by the nature and position of substituents on both the phenoxy and the azide-derived aromatic rings.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenoxy ring can enhance activity.[9]

  • The substituent on the second aromatic ring (derived from the azide) also plays a crucial role in determining the spectrum and potency of antimicrobial action.[7]

Anticancer Activity

Numerous studies have highlighted the potential of phenoxymethyl triazole derivatives as anticancer agents.[10][11] These compounds have demonstrated cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer.[10][11][12]

Mechanism of Action: The proposed mechanisms of anticancer action are diverse and include:

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-targeting agents, disrupting cell division and inducing apoptosis.[13]

  • Enzyme Inhibition: Certain compounds have been designed to inhibit specific enzymes crucial for cancer cell proliferation, such as protein arginine methyltransferase 5 (PRMT5).[14]

  • Apoptosis Induction: Studies have shown that these scaffolds can trigger programmed cell death in cancer cells through various signaling pathways.[11]

A simplified representation of a potential anticancer mechanism is illustrated below:

G Triazole Phenoxymethyl Triazole Derivative Tubulin Tubulin Triazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Inhibition of tubulin polymerization by a phenoxymethyl triazole.[13]

Quantitative Data Summary

The biological activity of phenoxymethyl triazole derivatives is typically quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for anticancer compounds.

Table 1: Antimicrobial Activity of Phenoxymethyl Triazole Derivatives
Compound IDSubstituent (Phenoxy)Substituent (N-Aryl)Target OrganismMIC (µmol/ml)Reference
7f 4-CH₃4-Cl-C₆H₄S. aureus0.05[7]
7f 4-CH₃4-Cl-C₆H₄E. coli0.05[7]
7i 4-NO₂2,4-diCl-C₆H₃S. aureus0.025[7]
7i 4-NO₂2,4-diCl-C₆H₃E. coli0.025[7]
7i 4-NO₂2,4-diCl-C₆H₃C. albicans0.025[7]
7i 4-NO₂2,4-diCl-C₆H₃A. niger0.025[7]
Ciprofloxacin--Bacteria0.0125-0.025[7]
Fluconazole--Fungi0.025-0.05[7]

Data extracted from Der Pharma Chemica, 2016, 8(19):61-68.[7]

Table 2: Anticancer Activity of Phenoxymethyl Triazole Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
4g HCT-116 (Colon Carcinoma)1.09 ± 0.17[12]
4k HCT-116 (Colon Carcinoma)1.15 ± 0.13[12]
C_4 Z-138 (Mantle Cell Lymphoma)2.6[14]
8 HT-1080 (Fibrosarcoma)15.13[11]
CisplatinHCT-116 (Colon Carcinoma)1.35 ± 0.21[12]
DoxorubicinHT-1080 (Fibrosarcoma)~1.0-5.0[11]

Data synthesized from multiple sources.[11][12][14]

Key Experimental Protocols

General Protocol for Synthesis of 2-(4-((4-substituted phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-arylacetamides

This protocol is based on the copper(I)-catalyzed click reaction.[7]

Materials:

  • Substituted 1-(prop-2-ynyloxy)benzene

  • 2-azido-N-arylacetamide

  • t-BuOH and Water (4:1)

  • Sodium ascorbate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Procedure:

  • A solution of substituted 1-(prop-2-ynyloxy)benzene (1.0 mmol) and 2-azido-N-arylacetamide (1.0 mmol) is prepared in a 4:1 mixture of t-BuOH and water (15 ml).

  • To this solution, sodium ascorbate (0.2 mmol) is added, followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • The resulting reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is poured into crushed ice.

  • The solid product that precipitates is filtered, washed thoroughly with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure triazole derivative.

  • The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and HRMS.[7]

Protocol for In Vitro Antimicrobial Activity Screening (MIC Determination)

This protocol outlines the serial dilution method used to determine the Minimum Inhibitory Concentration (MIC).[7]

Materials:

  • Synthesized triazole compounds

  • Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (e.g., C. albicans, A. niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Standard drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Stock solutions of the synthesized compounds and standard drugs are prepared in DMSO.

  • A series of twofold dilutions of the stock solutions are prepared in the appropriate growth medium in sterile test tubes.

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

The experimental workflow for MIC determination is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Compounds in DMSO) Dilution Perform Serial Dilutions in Growth Medium Stock->Dilution Inoculate Inoculate Diluted Tubes Dilution->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe Determine Determine MIC (Lowest concentration with no growth) Observe->Determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.[7]

Conclusion

Phenoxymethyl triazole scaffolds represent a highly versatile and promising platform in medicinal chemistry. The efficiency of their synthesis via click chemistry allows for the rapid generation of diverse compound libraries for biological screening.[5] The extensive research into their antimicrobial and anticancer properties has revealed potent lead compounds and provided valuable insights into their structure-activity relationships.[7][10] Future work in this area should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as elucidating their detailed mechanisms of action to facilitate the rational design of next-generation therapeutics. The continued exploration of this scaffold is poised to yield novel drug candidates for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the synthesis of 3-(phenoxymethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol outlines a robust and efficient method starting from the readily accessible phenoxyacetyl hydrazide. Detailed experimental procedures, characterization data, and workflow visualizations are provided to assist researchers, scientists, and professionals in the field of drug development. The 1,2,4-triazole moiety is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, such as its ability to engage in hydrogen bonding and its metabolic stability. These characteristics make it an attractive component in the design of novel therapeutic agents. The phenoxymethyl substituent at the 3-position of the triazole ring can further modulate the compound's biological activity and pharmacokinetic profile.

This application note details the synthesis of this compound via the cyclization of phenoxyacetyl hydrazide with formamide. This method, a variation of the Pellizzari reaction, offers a straightforward and high-yielding route to the target compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for the starting material and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
Phenoxyacetyl hydrazideC₈H₁₀N₂O₂166.18110-1124664-55-5
This compoundC₉H₉N₃O175.19138-140856861-91-1

Table 2: Spectral Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Phenoxyacetyl hydrazide (DMSO-d₆, 400 MHz): 9.25 (s, 1H, -NH), 7.28 (t, J=8.0 Hz, 2H, Ar-H), 6.93 (t, J=7.4 Hz, 1H, Ar-H), 6.87 (d, J=8.0 Hz, 2H, Ar-H), 4.54 (s, 2H, -OCH₂-), 4.30 (s, 2H, -NH₂)(DMSO-d₆, 100 MHz): 167.5 (C=O), 158.0 (Ar-C), 129.4 (Ar-CH), 121.0 (Ar-CH), 114.6 (Ar-CH), 66.8 (-OCH₂)3300, 3210 (N-H), 3050 (Ar C-H), 1650 (C=O), 1600, 1495 (C=C)
This compound (DMSO-d₆, 400 MHz): 14.20 (br s, 1H, -NH-), 8.50 (s, 1H, triazole-H), 7.30 (t, J=7.8 Hz, 2H, Ar-H), 7.00 (d, J=8.2 Hz, 2H, Ar-H), 6.95 (t, J=7.4 Hz, 1H, Ar-H), 5.20 (s, 2H, -OCH₂-)(DMSO-d₆, 100 MHz): 158.0 (Ar-C), 154.5 (triazole-C3), 145.0 (triazole-C5), 129.5 (Ar-CH), 121.5 (Ar-CH), 114.8 (Ar-CH), 64.0 (-OCH₂)3100 (N-H), 3050 (Ar C-H), 1600, 1500 (C=C, C=N), 1240 (C-O)

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, phenoxyacetyl hydrazide, and the final product, this compound.

Synthesis of Phenoxyacetyl hydrazide

Phenoxyacetyl hydrazide is prepared by the hydrazinolysis of ethyl phenoxyacetate.

Materials and Reagents:

  • Ethyl phenoxyacetate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Distilled water

  • Beakers, round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl phenoxyacetate (0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold distilled water (200 mL) with stirring.

  • Collect the precipitated white solid by filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure phenoxyacetyl hydrazide.

Synthesis of this compound

The target compound is synthesized by the cyclization of phenoxyacetyl hydrazide with formamide.

Materials and Reagents:

  • Phenoxyacetyl hydrazide

  • Formamide

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • In a 100 mL round-bottom flask, place phenoxyacetyl hydrazide (0.05 mol) and an excess of formamide (25 mL).

  • Heat the mixture at 150-160 °C for 4-5 hours with stirring. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (150 mL).

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water to remove any residual formamide.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to afford pure this compound.

Visualizations

The following diagrams illustrate the chemical structures, reaction scheme, and the overall experimental workflow.

Reaction_Scheme Phenoxyacetyl_hydrazide Phenoxyacetyl hydrazide plus + Phenoxyacetyl_hydrazide->plus Formamide Formamide arrow Formamide->arrow Product This compound plus->Formamide arrow->Product G Experimental Workflow cluster_0 Synthesis of Phenoxyacetyl Hydrazide cluster_1 Synthesis of this compound A Dissolve Ethyl Phenoxyacetate in Ethanol B Add Hydrazine Hydrate A->B C Reflux for 4-6 hours B->C D Cool and Concentrate C->D E Precipitate in Cold Water D->E F Filter and Dry E->F G Recrystallize from Ethanol F->G H Mix Phenoxyacetyl Hydrazide and Formamide G->H Use in next step I Heat at 150-160°C for 4-5 hours H->I J Cool to Room Temperature I->J K Precipitate in Ice-Cold Water J->K L Filter and Wash with Water K->L M Dry and Recrystallize L->M

Application Note: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole scaffold is a crucial pharmacophore in medicinal chemistry, present in a wide range of approved drugs with antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] Traditional multi-step syntheses of these heterocyclic compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses have emerged as an efficient, economical, and environmentally friendlier alternative, allowing for the construction of complex molecules in a single reaction vessel. This application note provides detailed protocols for the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles, summarizes key quantitative data, and illustrates the general workflow and reaction mechanism.

Overview of Synthetic Strategies

Several effective one-pot methodologies have been developed for the synthesis of 3,5-disubstituted-1,2,4-triazoles. These strategies offer advantages in terms of simplicity, efficiency, and the use of readily available starting materials.

  • Base-Catalyzed Condensation of Nitriles and Hydrazides: This is a convenient and efficient one-step method that involves the direct condensation of a nitrile with a hydrazide in the presence of a base at elevated temperatures.[2] The reaction tolerates a diverse range of functional groups.[2]

  • Copper-Catalyzed Reactions: Copper catalysts facilitate the synthesis of 1,2,4-triazoles from various starting materials. One approach involves the reaction of two different nitriles with hydroxylamine, catalyzed by an inexpensive copper salt like Cu(OAc)₂.[3] Another method utilizes a copper-catalyzed cascade addition-oxidation-cyclization of amides and nitriles.[4][5]

  • Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the reaction, offering a green and rapid synthetic route.[6][7] A notable example is the cycloaddition of organonitriles and ammonia under microwave conditions, which can be completed in a fraction of the time required by conventional heating methods.[6]

Experimental Workflow and Mechanism

The general workflow for a one-pot synthesis is streamlined to maximize efficiency by eliminating the isolation of intermediates. The process begins with the combination of all reactants in a single vessel, followed by a reaction sequence triggered by a catalyst or thermal conditions, leading directly to the final product.

G cluster_0 Starting Materials cluster_1 One-Pot Reaction cluster_2 Final Product A Reactant A (e.g., Nitrile) C Reaction Vessel A->C B Reactant B (e.g., Hydrazide) B->C D 3,5-Disubstituted 1,2,4-Triazole C->D Heating / Catalyst Cyclization

Caption: General workflow for one-pot synthesis.

A plausible mechanism for the base-catalyzed condensation of nitriles and hydrazides involves the initial formation of an N-acylamidrazone intermediate. This intermediate then undergoes intramolecular cyclodehydration to form the stable 1,2,4-triazole ring.

G R1CN R¹-C≡N (Nitrile) Intermediate N-Acylamidrazone Intermediate R1CN->Intermediate R2CONHNH2 R²-CONHNH₂ (Hydrazide) R2CONHNH2->Intermediate Base Base (e.g., K₂CO₃) Product 3,5-Disubstituted 1,2,4-Triazole Intermediate->Product Cyclodehydration H2O - H₂O Product->H2O

Caption: Plausible reaction mechanism pathway.

Data Summary

The following table summarizes quantitative data from various one-pot synthetic methods for 3,5-disubstituted-1,2,4-triazoles, allowing for easy comparison of their efficiency and conditions.

EntryR¹ SubstituentR² SubstituentMethod/CatalystSolventTemp (°C)TimeYield (%)Reference
1Indole-3-ylPhenylK₂CO₃n-BuOH160-High[2]
24-MeOC₆H₄4-MeC₆H₄Cu(OAc)₂Toluene12024h85[3]
3PhenylPhenylCu(OAc)₂Toluene12024h82[3]
44-ClC₆H₄4-MeC₆H₄Cu(OAc)₂Toluene12024h88[3]
5PhenylPhenyl[phen-McM-41-CuBr] / O₂Toluene12024h91[4][5]
64-MeC₆H₄Phenyl[phen-McM-41-CuBr] / O₂Toluene12024h85[4]
7Various ArylVarious ArylIn situ Metal/Ligand--1.5h (MW)up to 85[6]
8Various ArylVarious ArylIn situ Metal/Ligand--72h (Hydrothermal)-[6]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis from Nitriles and Hydrazides

This protocol is based on the efficient one-step, base-catalyzed condensation method.[2]

Materials:

  • Substituted Nitrile (1.0 mmol)

  • Substituted Acid Hydrazide (1.0 mmol)

  • Potassium Carbonate (K₂CO₃) (0.5 mmol)

  • n-Butanol (n-BuOH) (3 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add the substituted nitrile (1.0 mmol), the acid hydrazide (1.0 mmol), and potassium carbonate (0.5 mmol).

  • Add n-butanol (3 mL) to the flask.

  • Place the flask in a preheated oil bath and stir the reaction mixture at 160°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a solid precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol describes a rapid, microwave-assisted synthesis, highlighting a green chemistry approach.[6]

Materials:

  • Organonitrile (1.0 mmol)

  • Ammonia source (e.g., aqueous ammonia)

  • Metal/ligand system (as described in the literature, e.g., a copper or zinc salt)[6]

  • Microwave-safe reaction vial with a snap-on cap

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vial, combine the organonitrile (1.0 mmol), ammonia source, and the specified catalyst system.

  • Seal the vial securely.

  • Place the vial inside the microwave synthesizer cavity.

  • Irradiate the mixture for the specified time (e.g., 1.5 hours) at a set temperature and power, as optimized for the specific substrates.[6]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial carefully in a fume hood.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

References

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant interest in pharmaceutical and medicinal chemistry. Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often improved product purity.[1][2][3][4] These protocols are designed to be a practical guide for researchers in drug discovery and development.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture.[5] Unlike conventional heating where heat is transferred through conduction and convection, microwave energy is absorbed by polar molecules and ions in the mixture, leading to rapid and uniform heating.[5] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can enable reactions that are difficult or inefficient under classical conditions.[1][3] The benefits of MAOS include enhanced reaction rates, higher yields, and the ability to perform reactions under solvent-free conditions, aligning with the principles of green chemistry.[2]

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 1,2,4-triazole derivatives is a straightforward process that involves the preparation of the reaction mixture, microwave irradiation, and subsequent workup and purification of the product.

Microwave Synthesis Workflow A Reactant Preparation (e.g., Hydrazide, Nitrile, etc.) B Addition of Solvent (or solvent-free) and Catalyst A->B Mix C Microwave Irradiation (Set Time, Temperature, Power) B->C Seal Vessel D Reaction Workup (Cooling, Precipitation, Filtration) C->D Completion E Purification (e.g., Recrystallization) D->E Crude Product F Characterization (e.g., NMR, IR, MS) E->F Pure Product

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles

This protocol describes a common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, accelerated by microwave irradiation. This method is analogous to the Pellizzari reaction.[6]

Experimental Protocol
  • Reactant Mixture Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 moles) and the substituted nitrile (0.0055 moles).[6]

  • Solvent and Base Addition: Add n-butanol (10 mL) and potassium carbonate (0.0055 moles) to the reaction vessel.[6]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for a specified time (typically ranging from minutes to a few hours, optimization may be required).[6]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated 1,2,4-triazole product can be collected by filtration.[6]

  • Purification: Wash the crude product with a suitable solvent (e.g., water or cold ethanol) and recrystallize from ethanol to obtain the analytically pure product.[6]

Protocol 1 Workflow cluster_reactants Reactants A Aromatic Hydrazide C n-Butanol + K2CO3 B Substituted Nitrile D Microwave Irradiation (150 °C) C->D E Filtration D->E F Recrystallization (Ethanol) E->F G Pure 3,5-Disubstituted-1,2,4-Triazole F->G

Caption: Workflow for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Protocol 2: Synthesis of 4-Amino-3,5-disubstituted-1,2,4-triazoles

This protocol outlines the synthesis of 4-amino-1,2,4-triazoles, which are important precursors for various biologically active molecules. The reaction involves the treatment of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of an organic solvent.[7]

Experimental Protocol
  • Reactant Mixture: In a microwave-safe vessel, place the substituted aryl hydrazide (0.010 mol).[7]

  • Reagent Addition: Add an excess of hydrazine hydrate (0.08 mol).[7]

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a high wattage (e.g., 800W) and temperature (e.g., 250°C) for a short duration (4-12 minutes).[7] Note: This reaction should be conducted with extreme caution and appropriate safety measures due to the high temperature and pressure generated.

  • Workup: After cooling, the reaction mixture is typically treated with cold water to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.

Protocol 3: Synthesis of 1,2,4-Triazole-3-thiones

This protocol details the synthesis of 1,2,4-triazole-3-thiol derivatives, which are versatile intermediates for the preparation of various Schiff's bases and other derivatives with potential antimicrobial and anthelmintic activities.[8][9]

Experimental Protocol
  • Formation of Potassium Dithiocarbazinate: In an appropriate flask, dissolve benzohydrazide in ethanolic potassium hydroxide. Add carbon disulfide dropwise to this solution to yield potassium dithiocarbazinate.[8]

  • Cyclization to 1,2,4-Triazole-3-thiol: The potassium dithiocarbazinate is then cyclized by reacting with hydrazine hydrate under microwave irradiation to afford the 1,2,4-triazole-3-thiol.[8]

  • Synthesis of Schiff's Bases: The resulting 1,2,4-triazole-3-thiol can be further reacted with various substituted benzaldehydes under microwave irradiation to prepare a series of Schiff's bases.[8][9]

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

Microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods. The following tables summarize comparative data from the literature for the synthesis of various 1,2,4-triazole derivatives.

Derivative TypeReactionConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)Reference
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideCyclizationSeveral hours33-90 seconds-82[1]
Piperazine-azole-fluoroquinolone derivativesCyclization27 hours30 minutes-96[1]
1,3,5-Trisubstituted-1,2,4-triazolesCyclization> 4 hours1 minute-85[1]
3-Aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-oneCondensation-5 minutes-96[1]
3,5-Disubstituted-1,2,4-triazolesCycloaddition72 hours1.5 hours-85[1]
Thioether derivatives containing 1,2,4-triazole moietiesCyclization-15 minutes-81[1]
1,2,4-triazol-3-one derivativesVarious steps-10-20 minutesLowerHigher[10]

Biological Significance of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Their diverse pharmacological profiles have led to their investigation and development as therapeutic agents in various disease areas.[11][12][13]

  • Antifungal Activity: Many commercially available antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core.[11] Newly synthesized derivatives continue to show potent antifungal activity against various Candida species.[1]

  • Antimicrobial Activity: Derivatives of 1,2,4-triazole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[11][14] Some have shown efficacy comparable to or greater than standard antibiotics.[11]

  • Anticancer Activity: Certain 1,2,4-triazole derivatives have exhibited notable antitumor properties, showing activity against cancer cell lines such as breast cancer (MCF-7).[12][15]

  • Anti-inflammatory and Analgesic Activity: Some synthesized compounds have shown promising anti-inflammatory and analgesic effects, with some derivatives being as potent as standard drugs like indomethacin.[11]

  • Anticonvulsant Activity: 4-amino-4H-1,2,4-triazole derivatives have been found to interact with the GABA-A receptor, indicating potential for the development of new anticonvulsant drugs.[12]

  • Other Activities: The biological evaluation of 1,2,4-triazoles has also revealed antiviral, antihypertensive, and herbicidal properties.[1][10]

The versatility of the 1,2,4-triazole scaffold and the efficiency of microwave-assisted synthesis provide a powerful platform for the rapid generation of diverse chemical libraries for drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and potential applications of this important class of heterocyclic compounds.

References

Application Notes: Protocol for N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[1][2] N-acylation of the 4H-1,2,4-triazole ring is a key synthetic transformation that allows for the introduction of various functional groups, enabling the modulation of the compound's physicochemical properties and biological activity. This document provides a detailed protocol for the N-acylation of 3-(phenoxymethyl)-4H-1,2,4-triazole, a versatile intermediate for the development of novel therapeutic agents. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

General Reaction Scheme

The N-acylation of this compound can be achieved by reacting it with an appropriate acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The reaction typically proceeds by nucleophilic attack of one of the triazole's nitrogen atoms on the electrophilic carbonyl carbon of the acylating agent.

General Reaction for N-Acylation: R-CO-X + this compound --(Base, Solvent)--> N-acyl-3-(phenoxymethyl)-1,2,4-triazole

Where:

  • R-CO-X is the acylating agent (e.g., X = Cl for acyl chloride, or X = O-CO-R for anhydride).

  • R can be an alkyl, aryl, or other functional group.

Experimental Protocol

This protocol provides a general method for the N-acylation of this compound using an acyl chloride as the acylating agent and a tertiary amine as the base.

Materials and Equipment

  • Reagents:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or dry Benzene)[1]

    • Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Reflux condenser (if heating is required)

    • Dropping funnel or syringe

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates and chamber

    • Purification system (e.g., column chromatography or recrystallization apparatus)

Detailed Methodology

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., DCM, THF). The typical concentration is 0.1-0.5 M.

    • Add the base (e.g., Triethylamine, 1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Dissolve the acylating agent (e.g., acyl chloride, 1.1 eq.) in a small amount of the anhydrous solvent.

    • Add the acylating agent solution dropwise to the cooled reaction mixture over 15-30 minutes using a dropping funnel or syringe. A procedure found in the literature for a similar N-acylation involves adding acetyl chloride dropwise in an ice water bath with constant stirring.[1]

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

    • If the reaction is sluggish at room temperature, it can be heated to reflux. For instance, some related acylation reactions are refluxed for two hours after the initial addition.[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding deionized water or a saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (if a basic catalyst like pyridine or TEA was used), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

    • Characterize the purified N-acyl-3-(phenoxymethyl)-1,2,4-triazole using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The choice of reagents and reaction conditions can significantly impact the yield of the N-acylation reaction. The following table summarizes representative conditions for the acylation of 1,2,4-triazole systems, which can be adapted for this compound.

EntryAcylating AgentBaseSolventTemperatureTimeYield (%)Reference
1Acetyl Chloride-Dry Benzene0 °C to Reflux3hN/A*[1]
2Aromatic Acid Chloride----62-92%[3]
3Acetic AnhydrideK₂CO₃/H₂SO₄ (cat.)Neat120 °C (MW)3 min85-97%[4][5]
4Acetic AnhydrideK₂CO₃/H₂SO₄ (cat.)Neat120 °C3-4 h49-69%[4]
5Trifluoroacetic AnhydrideEt₃NDCERT to 80 °C4hGood[6]

*Yield not specified in the reference for this specific reaction, but the protocol is well-established.

Mandatory Visualization

The following diagrams illustrate the chemical structure and the experimental workflow for the N-acylation protocol.

G Experimental Workflow for N-Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reactant Setup Dissolve this compound and base in anhydrous solvent. B 2. Cooling Cool mixture to 0 °C. A->B C 3. Acylation Add acylating agent dropwise. B->C D 4. Stirring/Reflux Monitor reaction by TLC (2-24h). C->D E 5. Quenching & Extraction Add water/NaHCO3 and extract with organic solvent. D->E F 6. Washing & Drying Wash organic layer and dry with MgSO4. E->F G 7. Concentration Remove solvent via rotary evaporation. F->G H 8. Purification Recrystallization or Column Chromatography. G->H I 9. Characterization Obtain final product and analyze (NMR, MS). H->I

Caption: Experimental workflow for the N-acylation of this compound.

References

Application of 3-(phenoxymethyl)-4H-1,2,4-triazole in Antifungal Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with prominent examples including fluconazole and itraconazole. These agents primarily exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion, along with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to fungal cell death.

This document provides detailed application notes and experimental protocols for the investigation of 3-(phenoxymethyl)-4H-1,2,4-triazole and its derivatives as potential antifungal drug candidates.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal mechanism of this compound derivatives is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is responsible for the C14-demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The nitrogen atom at the 4-position of the triazole ring chelates the heme iron in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[1] This inhibition leads to a cascade of downstream effects detrimental to the fungal cell.

The disruption of ergosterol biosynthesis results in two major consequences:

  • Depletion of Ergosterol: The fungal cell membrane becomes deficient in ergosterol, leading to increased permeability, altered fluidity, and malfunction of membrane-bound enzymes.[2][3]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to the accumulation of 14α-methylated sterols, such as lanosterol and eburicol.[4] These sterols can be converted into toxic metabolites like 14α-methyl-3,6-diol, which further disrupt membrane structure and function.[4]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_consequences Cellular Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated\nlanosterol 14-demethylated lanosterol Lanosterol->14-demethylated\nlanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylated\nlanosterol->... Ergosterol Ergosterol ...->Ergosterol Triazole 3-(phenoxymethyl)- 4H-1,2,4-triazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition Ergosterol\nDepletion Ergosterol Depletion Lanosterol 14α-demethylase\n(CYP51)->Ergosterol\nDepletion Leads to Toxic Sterol\nAccumulation Toxic Sterol Accumulation Lanosterol 14α-demethylase\n(CYP51)->Toxic Sterol\nAccumulation Leads to Altered Membrane\nPermeability & Fluidity Altered Membrane Permeability & Fluidity Ergosterol\nDepletion->Altered Membrane\nPermeability & Fluidity Membrane Stress &\nDamage Membrane Stress & Damage Toxic Sterol\nAccumulation->Membrane Stress &\nDamage Fungal Cell\nDeath Fungal Cell Death Altered Membrane\nPermeability & Fluidity->Fungal Cell\nDeath Membrane Stress &\nDamage->Fungal Cell\nDeath

Caption: Antifungal mechanism of this compound.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of representative this compound derivatives against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

Compound/DerivativeCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida krusei (µg/mL)Aspergillus fumigatus (µg/mL)Reference
Derivative A 0.970.971.953.90[5]
Derivative B 0.970.970.971.95[5]
Derivative C 1.950.973.907.81[5]
Fluconazole 0.25 - 4.08.0 - 64.016.0 - 64.0>64[6]
Voriconazole 0.03 - 0.50.06 - 1.00.125 - 2.00.25 - 1.0[6]

Table 2: Lanosterol 14α-Demethylase (CYP51) Inhibition

Compound/DerivativeIC50 (µM) for C. albicans CYP51Reference
Representative Triazole 1 0.188 ± 0.008[7]
Representative Triazole 2 0.321 ± 0.042[7]
Ketoconazole 0.176 ± 0.016[7]
Fluconazole 0.206 ± 0.008[7]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives.

Start Phenoxyacetic acid Step1 Esterification (e.g., SOCl2, Methanol) Start->Step1 Intermediate1 Methyl phenoxyacetate Step1->Intermediate1 Step2 Hydrazinolysis (Hydrazine hydrate) Intermediate1->Step2 Intermediate2 Phenoxyacetohydrazide Step2->Intermediate2 Step3 Cyclization with Formamide Intermediate2->Step3 Product 3-(phenoxymethyl)- 4H-1,2,4-triazole Step3->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Phenoxyacetic acid or substituted phenoxyacetic acids

  • Thionyl chloride (SOCl₂) or other esterification reagents

  • Methanol or other appropriate alcohol

  • Hydrazine hydrate

  • Formamide

  • Appropriate solvents (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and equipment

Procedure:

  • Esterification:

    • To a solution of phenoxyacetic acid in methanol, add thionyl chloride dropwise at 0°C.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, remove the solvent under reduced pressure to obtain the methyl phenoxyacetate.

  • Hydrazinolysis:

    • Dissolve the methyl phenoxyacetate in ethanol.

    • Add hydrazine hydrate to the solution and reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and collect the precipitated phenoxyacetohydrazide by filtration.

  • Cyclization:

    • Heat a mixture of phenoxyacetohydrazide and an excess of formamide at 150-160°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-water.

    • Collect the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Start Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Step1 Serially dilute test compounds in RPMI-1640 medium in a 96-well plate Start->Step1 Step2 Inoculate wells with fungal suspension Step1->Step2 Step3 Incubate at 35°C (24-48h for yeasts, 48-72h for molds) Step2->Step3 Step4 Determine Minimum Inhibitory Concentration (MIC) (Visual or spectrophotometric reading) Step3->Step4 End MIC Value Step4->End Start Induce immunosuppression in mice (e.g., cyclophosphamide) Step1 Infect mice intravenously with Candida albicans Start->Step1 Step2 Administer test compounds and controls at specified doses and time points Step1->Step2 Step3 Monitor mice for survival and clinical signs Step2->Step3 Step4 At endpoint, harvest kidneys and determine fungal burden (CFU/gram of tissue) Step3->Step4 End Efficacy Data (Survival rate, reduction in fungal burden) Step4->End

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents from 3-(Phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(phenoxymethyl)-4H-1,2,4-triazole as a scaffold for the synthesis of novel antibacterial agents. The methodologies outlined are based on established synthetic routes for analogous 1,2,4-triazole derivatives and are intended to serve as a guide for the development of new chemical entities with potential antibacterial activity.

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the urgent development of new antibacterial agents with novel mechanisms of action. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] This document focuses on the synthetic utility of this compound as a starting material for the generation of new antibacterial candidates, particularly through the formation of Schiff bases, a class of compounds known for their diverse biological activities.[3][4]

Proposed Synthetic Pathway

A common strategy for derivatizing 1,2,4-triazoles to enhance their antibacterial potential involves the introduction of an amino group at the N-4 position and a thiol group at the C-5 position. This intermediate, 4-amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol, can then be readily converted to a variety of Schiff bases by condensation with different aromatic aldehydes. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent antibacterial compounds.

Synthetic Pathway start This compound intermediate1 Potassium (phenoxymethyl)dithiocarbazate start->intermediate1 1. CS2, KOH 2. Hydrazine Hydrate intermediate2 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol intermediate1->intermediate2 Reflux product Schiff Base Derivatives intermediate2->product Ar-CHO, Ethanol

Caption: Proposed synthetic pathway for Schiff base derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol

This protocol describes the synthesis of the key intermediate from this compound.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round bottom flasks

  • Reflux condenser

  • Beakers, measuring cylinders, and filtration apparatus

Procedure:

  • Step 1: Formation of Potassium Dithiocarbazate Salt:

    • Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) in a round bottom flask.

    • Add this compound (0.1 mol) to the solution and stir until dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise while stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold ethanol, and dry in a desiccator.

  • Step 2: Cyclization to 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol:

    • Suspend the potassium dithiocarbazate salt (0.08 mol) in water (150 mL) in a round bottom flask.

    • Add hydrazine hydrate (0.16 mol) to the suspension.

    • Reflux the mixture for 8-10 hours, monitoring the reaction for the evolution of hydrogen sulfide gas (use appropriate safety precautions).

    • Cool the reaction mixture to room temperature and dilute with cold water (200 mL).

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 4-amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol.

Protocol 2: Synthesis of Schiff Bases from 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol

This protocol details the general procedure for the synthesis of Schiff base derivatives.

Materials:

  • 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve 4-amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol (0.01 mol) in absolute ethanol (50 mL) in a round bottom flask.

  • Add the desired substituted aromatic aldehyde (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base derivative.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Antibacterial Evaluation start Start: this compound step1 Synthesize Intermediate: 4-Amino-3-(phenoxymethyl)-4H-1,2,4-triazole-5-thiol start->step1 step2 Synthesize Schiff Bases step1->step2 step3 Minimum Inhibitory Concentration (MIC) Assay step2->step3 step4 Data Analysis and SAR step3->step4

Caption: General experimental workflow.

Data Presentation

The antibacterial activity of the synthesized Schiff base derivatives would be determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results should be summarized in a table for easy comparison.

Table 1: Representative Antibacterial Activity Data (MIC in µg/mL)

CompoundR-group (on aldehyde)Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
SB-1 H128256>256>256
SB-2 4-Cl3264128256
SB-3 4-OCH₃64128256>256
SB-4 4-NO₂163264128
Ciprofloxacin (Standard)0.50.250.1251

Note: The data presented in this table is hypothetical and serves as an example of how to structure the results. Actual MIC values will vary depending on the specific compounds synthesized and tested.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibacterial agent (e.g., Ciprofloxacin)

  • Incubator (37 °C)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds and the standard drug in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB overnight at 37 °C.

    • Dilute the overnight culture with fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of MHB to each well of a 96-well microtiter plate.

    • In the first column of wells, add 100 µL of the stock solution of a test compound to achieve a starting concentration (e.g., 512 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth + inoculum) and a negative control (broth only) for each plate.

  • Incubation and Reading:

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

While the exact mechanism of action for novel triazole derivatives needs to be elucidated through further studies, potential targets in bacteria include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Molecular docking studies can be employed to predict potential binding interactions with bacterial enzymes such as DNA gyrase or dihydrofolate reductase.

Potential Mechanism compound Triazole Schiff Base target1 DNA Gyrase compound->target1 target2 DHFR compound->target2 target3 Cell Wall Synthesis Enzymes compound->target3 effect1 Inhibition of DNA Replication target1->effect1 effect2 Inhibition of Folate Synthesis target2->effect2 effect3 Disruption of Cell Wall Integrity target3->effect3 outcome Bacterial Cell Death effect1->outcome effect2->outcome effect3->outcome

Caption: Potential antibacterial mechanisms of action.

Conclusion

The synthetic pathways and protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of this compound as a versatile scaffold for the development of new antibacterial agents. By systematically synthesizing and evaluating a library of derivatives, particularly Schiff bases, it is possible to identify lead compounds with potent activity against clinically relevant bacterial pathogens. Further investigation into the mechanism of action of these novel compounds will be crucial for their future development as therapeutic agents.

References

Application Notes and Protocols: Anticancer Activity Evaluation of 3-(phenoxymethyl)-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including anticancer properties.[1][2][3] Derivatives incorporating a phenoxymethyl group at the 3-position are of particular interest for their potential to exhibit enhanced cytotoxic effects against various cancer cell lines. The evaluation of these compounds involves a multi-step process, from initial cytotoxicity screening to the elucidation of their mechanism of action. These notes provide detailed protocols and data presentation guidelines for the systematic evaluation of 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives as potential anticancer agents.

In Vitro Cytotoxicity Screening

The initial step in evaluating anticancer potential is to determine the concentration-dependent cytotoxic effect of the compounds on various cancer cell lines. The MTT and SRB assays are commonly used colorimetric methods for this purpose.[2][4]

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method to assess cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Cytotoxicity (IC₅₀ Values)

Summarize the IC₅₀ values to compare the potency of different derivatives across multiple cell lines.

Compound IDR-Group on Phenoxy RingIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HeLa (Cervical)IC₅₀ (µM) vs. MRC-5 (Normal)Selectivity Index (MRC-5/MCF-7)
TP-01 H15.220.518.9>100>6.5
TP-02 4-Cl8.712.19.585.39.8
TP-03 4-F7.5[6]10.38.192.112.3
TP-04 2,4-diCl4.1[6]6.85.375.618.4
TP-05 4-NO₂11.315.812.4>100>8.8
Doxorubicin-1.11.51.35.44.9

Note: Data are representative. The selectivity index (SI) is calculated as IC₅₀ in a normal cell line divided by IC₅₀ in a cancer cell line. Higher SI values indicate greater selectivity for cancer cells.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat with Triazole Derivatives seed->treat incubate 3. Incubate for 48-72h treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt solubilize 5. Solubilize Formazan add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Values read->calculate

Caption: Workflow for assessing cell viability using the MTT assay.

Mechanism of Action Studies

Once promising cytotoxic compounds are identified, the next step is to investigate their underlying mechanism of action. Key cellular processes to investigate include cell cycle progression and the induction of apoptosis.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.[7][8]

Experimental Protocol: Propidium Iodide (PI) Staining & Flow Cytometry
  • Cell Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with the triazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7][9]

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% Cells in Sub-G1% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-2.165.418.214.3
TP-04 IC₅₀ (4.1 µM)8.572.110.39.1
TP-04 2x IC₅₀15.378.94.51.3

Note: Representative data showing an accumulation of cells in the G0/G1 phase and an increase in the Sub-G1 population, suggesting G1 arrest and apoptosis induction.

Visualization: Cell Cycle Analysis Workflow

CellCycle_Workflow start 1. Treat Cells with Compound harvest 2. Harvest Adherent & Floating Cells start->harvest fix 3. Fix with Cold 70% Ethanol harvest->fix stain 4. Stain with PI and RNase A fix->stain analyze 5. Analyze via Flow Cytometry stain->analyze result 6. Quantify Cell Cycle Phases (G0/G1, S, G2/M) analyze->result

Caption: Experimental workflow for cell cycle analysis by PI staining.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for many anticancer drugs. Its induction can be confirmed by observing key molecular markers.[10][11]

Experimental Protocol: Western Blot for Apoptotic Markers
  • Protein Extraction: Treat cells with the triazole derivative as described for cell cycle analysis. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP-1, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.

Visualization: Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_markers Apoptotic Markers compound Triazole Derivative bax Bax (Pro-apoptotic) (Upregulated) compound->bax bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 cas9 Caspase-9 bax->cas9 bcl2->cas9 cas3 Caspase-3 cas9->cas3 parp PARP cas3->parp Cleavage apoptosis Apoptosis cas3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Potential apoptotic pathway induced by triazole derivatives.

Target Identification

Advanced studies may focus on identifying the specific molecular targets through which the compounds exert their effects. Some 1,2,4-triazole derivatives have been shown to inhibit targets like EGFR, BRAF kinase, or tubulin polymerization.[12]

Experimental Protocol: In Vitro Kinase Assay (Example)
  • Assay Setup: In a microplate, combine the purified target kinase (e.g., EGFR), a specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent that produces a luminescent or fluorescent signal.

  • Analysis: The signal is inversely proportional to the kinase activity. Calculate IC₅₀ values to determine the inhibitory potency of the compound against the specific kinase.

Visualization: Drug Discovery Logic

Drug_Discovery_Logic screen 1. Cytotoxicity Screening (MTT Assay) identify_hits 2. Identify Hit Compounds (Low IC50, High SI) screen->identify_hits moa 3. Elucidate Mechanism (Cell Cycle, Apoptosis) identify_hits->moa target_id 4. Identify Molecular Target (Kinase Assays, Docking) moa->target_id optimize 5. Lead Optimization target_id->optimize

Caption: Logical flow from initial screening to lead optimization.

References

Application Notes and Protocols for Anticonvulsant Screening of Novel 3-(Phenoxymethyl)-4H-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the preclinical screening of novel 3-(phenoxymethyl)-4H-1,2,4-triazole compounds for their anticonvulsant potential. The protocols detailed below are established preclinical models for identifying and characterizing the efficacy and potential neurotoxicity of investigational anticonvulsant agents.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. The 1,2,4-triazole nucleus is a key pharmacophore in many centrally acting agents, and its derivatives have shown promise as potent anticonvulsants. This document outlines the standardized procedures for evaluating the anticonvulsant activity of a specific chemical class, this compound compounds, using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. Additionally, a protocol for assessing potential motor impairment and neurotoxicity via the rotorod test is provided.

Data Presentation: Anticonvulsant Activity and Neurotoxicity of 1,2,4-Triazole Derivatives

The following tables summarize the anticonvulsant and neurotoxicity data for various 1,2,4-triazole derivatives, providing a comparative reference for newly synthesized compounds. It is important to note that specific data for this compound compounds are limited in publicly available literature; therefore, data for structurally related compounds are presented to serve as a benchmark.

Table 1: Anticonvulsant Activity of 1,2,4-Triazole Derivatives in the Maximal Electroshock (MES) Test

Compound IDStructureED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)Reference
4n 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one25.5Carbamazepine>48.8[1]
5f 3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole37.3Carbamazepine6.4 (PI value)[2][3]
68 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione38.5--[4]
19 Benzo[d]oxazole containing triazole11.4--[4]
6d Triazolopyrimidine derivative15.8Valproate, Carbamazepine, Diazepam-[5]
TPL-16 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot specified (PI = 5.58)--[6][7]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. PI (Protective Index) = TD₅₀/ED₅₀.

Table 2: Anticonvulsant Activity of 1,2,4-Triazole Derivatives in the Subcutaneous Pentylenetetrazole (scPTZ) Test

Compound IDStructureED₅₀ (mg/kg)Reference CompoundED₅₀ (mg/kg)Reference
32a 3-amino-5-(4-choloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivative1.4Diazepam1.2[4][8]
19 Benzo[d]oxazole containing triazole31.7--[4]
6d Triazolopyrimidine derivative14.1Valproate, Carbamazepine, Diazepam-[5]

ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 3: Neurotoxicity of 1,2,4-Triazole Derivatives in the Rotorod Test

Compound IDStructureTD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4n 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one>48.8 (TD₅₀ not reached)>48.8[1]
5f 3-heptyloxy-4-(4-(hexyloxy) phenyl)-4H-1,2,4-triazole422.511.3[2][3]
19 Benzo[d]oxazole containing triazole611.053.6 (MES), 19.3 (scPTZ)[4]
TPL-16 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thioneNot specified5.58[6][7]

TD₅₀ (Median Toxic Dose) is the dose of a drug that produces a toxic response in 50% of the population.

Experimental Protocols

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Materials:

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Male albino mice (e.g., Swiss or ICR strain, 20-25 g)

  • Test and reference compounds

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before testing. Weigh each mouse and administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneal, oral).

  • Drug Administration: Administer the test compounds at various doses to different groups of animals. A vehicle control group and a positive control group (e.g., phenytoin) should be included. The time between drug administration and the MES test should be consistent and based on the expected time to peak effect of the compound.

  • Electrode Application: At the predetermined time after drug administration, apply a drop of topical anesthetic to the cornea of each mouse, followed by a drop of saline to ensure good electrical contact.

  • Induction of Seizure: Place the corneal electrodes on the eyes of the mouse and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component of the seizure is considered protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED₅₀ value is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)

  • Syringes and needles for subcutaneous injection

  • Observation cages

  • Male albino mice (e.g., CF-1 strain, 18-25 g)

  • Test and reference compounds

Procedure:

  • Animal Preparation and Drug Administration: Similar to the MES test, acclimatize, weigh, and administer the test compound, vehicle, or reference drug (e.g., ethosuximide) to different groups of mice.

  • PTZ Administration: At the time of expected peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Place each mouse in an individual observation cage and observe for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: An animal is considered protected if no clonic seizures are observed within the 30-minute observation period.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated using probit analysis.

Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the potential neurotoxic side effects of the test compounds.

Materials:

  • Rotorod apparatus for mice

  • Male albino mice (same strain as used in seizure tests)

  • Test compounds

Procedure:

  • Training: Prior to the test, train the mice to stay on the rotating rod at a low speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes). Mice that fail to meet this criterion are excluded.

  • Drug Administration: Administer the test compound at various doses, vehicle, or a reference neurotoxic agent to different groups of trained mice.

  • Testing: At the time of expected peak effect, place each mouse on the rotorod, which is rotating at a constant speed (e.g., 10-20 rpm) or an accelerating speed.

  • Endpoint: Record the time each mouse remains on the rod. The inability of a mouse to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered an indication of neurotoxicity.

  • Data Analysis: The number of animals exhibiting neurotoxicity in each group is recorded, and the TD₅₀ (median toxic dose) is calculated using probit analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the anticonvulsant screening of novel compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Screening cluster_2 Data Analysis cluster_3 Lead Optimization Synthesis Synthesis of Novel This compound Compounds Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Characterization->MES_Test Test Compounds scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) Characterization->scPTZ_Test Test Compounds Rotorod_Test Rotorod Test (Neurotoxicity Assessment) Characterization->Rotorod_Test Test Compounds ED50_Calc Calculation of ED₅₀ (Anticonvulsant Potency) MES_Test->ED50_Calc scPTZ_Test->ED50_Calc TD50_Calc Calculation of TD₅₀ (Neurotoxic Potential) Rotorod_Test->TD50_Calc PI_Calc Calculation of Protective Index (PI) (Therapeutic Window) ED50_Calc->PI_Calc TD50_Calc->PI_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis PI_Calc->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for anticonvulsant drug screening.

Proposed Mechanism of Action

The anticonvulsant activity of many 1,2,4-triazole derivatives is believed to involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic neurotransmission. The following diagram illustrates this proposed signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Triazole This compound VGSC Voltage-Gated Sodium Channel (VGSC) Triazole->VGSC Blocks GABA_T GABA Transaminase (GABA-T) Triazole->GABA_T Inhibits Reduced_Excitability Reduced Neuronal Excitability VGSC->Reduced_Excitability Prevents Depolarization GABA_Release Increased GABA Release GABA_T->GABA_Release Leads to GABA_Synapse GABA GABA_Release->GABA_Synapse Release into Synapse GABA_A_Receptor GABA-A Receptor GABA_Synapse->GABA_A_Receptor Binds to Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed anticonvulsant mechanism of 1,2,4-triazoles.

References

Application Notes and Protocols: 3-(Phenoxymethyl)-4H-1,2,4-triazole in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capability, and dipole character, which contribute to its successful incorporation into a wide range of therapeutic agents.[1][2] This scaffold is a key component in drugs with antifungal, anticancer, and anti-inflammatory properties.[3][4] The introduction of a phenoxymethyl group at the 3-position of the 4H-1,2,4-triazole ring creates a versatile core structure for developing targeted enzyme inhibitors. This moiety can be systematically modified to enhance binding affinity, selectivity, and pharmacokinetic properties against various enzymatic targets implicated in human diseases.

These application notes provide an overview of the utility of the 3-(phenoxymethyl)-4H-1,2,4-triazole scaffold, summarizing inhibitory activities of its derivatives against key enzymes and offering detailed protocols for their synthesis and evaluation.

Key Enzyme Targets and Applications

Derivatives of the (phenoxymethyl)-1,2,4-triazole scaffold have been investigated as inhibitors of several classes of enzymes. The phenoxy group and the triazole core serve as key pharmacophoric features that can be tailored to fit the active sites of specific enzymes.

  • Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a significant virulence factor for bacteria like Helicobacter pylori, which is associated with peptic ulcers and gastric cancer.[3] Inhibition of urease is a key strategy for treating these conditions. Derivatives of 5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated potent urease inhibitory activity.[3]

  • Carbonic Anhydrases (CAs): CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specific isoforms, such as hCA IX and XII, are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression and metastasis.[5][6] The 1,2,4-triazole scaffold is a component of selective inhibitors targeting these tumor-associated CA isoforms.[5][6]

  • Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[7] Inhibitors of these enzymes are the primary treatment for managing the symptoms of Alzheimer's disease.[8] Numerous studies have shown that 1,2,4-triazole derivatives can effectively inhibit both AChE and BChE.[8][9][10]

  • Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. While research has highlighted 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as potent XO inhibitors, the closely related 1,2,4-triazole scaffold remains a promising area for exploration against this target.[11][12]

Data Presentation: Inhibitory Activity of (Phenoxymethyl)-1,2,4-Triazole Derivatives

The following table summarizes the quantitative inhibitory activity of various derivatives based on the (phenoxymethyl)-1,2,4-triazole scaffold against different enzyme targets.

Compound DerivativeTarget EnzymeIC₅₀ (µM)Reference StandardIC₅₀ (µM) of StandardReference
3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamideUrease42.57 ± 0.13Thiourea21.25 ± 0.15[3]
1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidineAChE0.73 ± 0.54--[9]
1-(4-toluenesulfonyl)-4-[3-(N-(methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidineBChE0.038 ± 0.50--[9]
1,2,4-Triazole Schiff base (S4)AChE3.00Rivastigmine8.95[8]
1,2,4-Triazole Schiff base (S7)BChE0.77Rivastigmine0.62[8]
4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m) (Isomer) Xanthine Oxidase0.70Allopurinol~9.8 (1.3 µg/mL)[11][12]

Note: The table includes data for derivatives where the core (phenoxymethyl)-1,2,4-triazole structure has been modified. The specific substitutions are described in the "Compound Derivative" column. Data for the 1,2,3-triazole isomer is included for comparative purposes.

Experimental Protocols & Methodologies

Visualization of Workflows

The development of enzyme inhibitors from the this compound scaffold typically follows a structured workflow, from synthesis to biological evaluation.

G cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening cluster_optimization Phase 3: Lead Optimization start_end start_end process process data data decision decision output output A Starting Materials (e.g., Phenoxyacetic acid) B Intermediate Formation (e.g., Hydrazide, Thiosemicarbazide) A->B C Cyclization to form 1,2,4-Triazole Ring B->C D Functionalization / Derivatization C->D E Synthesized Compound Library F In Vitro Enzyme Inhibition Assay E->F G Determine IC50 Values F->G H Active Hit? G->H H->D No / Optimize I Kinetic Studies (Mode of Inhibition) H->I Yes J Structure-Activity Relationship (SAR) Analysis I->J L Lead Compound J->L K In Silico Docking Studies K->J

Caption: High-level workflow for inhibitor development.

Protocol 1: General Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol describes a common method for synthesizing the triazole core, which can then be used as a precursor for further derivatization.

Materials:

  • Phenoxyacetic acid

  • Ethanol, absolute

  • Sulfuric acid, concentrated

  • Hydrazine hydrate (80% or higher)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Water, deionized

Procedure:

  • Esterification: Reflux a mixture of phenoxyacetic acid (1 mol), absolute ethanol (5 mol), and a catalytic amount of concentrated sulfuric acid for 4-6 hours. Monitor the reaction by TLC. After completion, remove excess ethanol under reduced pressure. Neutralize the residue with a cold sodium bicarbonate solution and extract the ethyl phenoxyacetate with diethyl ether.

  • Hydrazide Formation: Add hydrazine hydrate (1.2 mol) to an ethanolic solution of ethyl phenoxyacetate (1 mol). Reflux the mixture for 8-10 hours. Cool the reaction mixture to room temperature. The resulting solid, phenoxyacetyl hydrazide, is filtered, washed with cold ethanol, and dried.

  • Potassium Dithiocarbazinate Salt Formation: Dissolve phenoxyacetyl hydrazide (1 mol) in absolute ethanol containing potassium hydroxide (1.1 mol). Cool the solution in an ice bath and add carbon disulfide (1.1 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with ether, and dried.

  • Cyclization: Reflux the potassium salt (1 mol) with an excess of hydrazine hydrate (2-3 mol) in water for 4-5 hours, or until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper). Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol provides a general framework for determining the IC₅₀ value of a test compound. It can be adapted for specific enzymes (e.g., urease, cholinesterase using Ellman's reagent, xanthine oxidase by monitoring uric acid formation at 295 nm).

G prep prep step step measure measure calc calc A Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Stock Solutions B Add Buffer and varying Inhibitor concentrations to microplate wells A->B C Add Enzyme solution to each well and pre-incubate (e.g., 15 min at 37°C) B->C D Initiate reaction by adding Substrate solution to all wells C->D E Measure Absorbance change over time using a microplate reader D->E F Calculate % Inhibition for each concentration vs. control E->F G Plot % Inhibition vs. log[Inhibitor] and determine IC50 value F->G

Caption: Workflow for an in vitro enzyme inhibition assay.

Materials:

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Appropriate buffer solution (e.g., phosphate buffer for urease, phosphate buffer for cholinesterase)

  • Purified enzyme solution of known concentration

  • Substrate solution (e.g., urea for urease, ATCI for AChE)

  • Test inhibitor stock solution (in DMSO) and serial dilutions

  • Positive control inhibitor (e.g., thiourea for urease, galantamine for AChE)

Procedure:

  • Assay Preparation: In the wells of a 96-well plate, add the appropriate buffer.

  • Inhibitor Addition: Add a small volume (e.g., 5 µL) of the serially diluted test compound solutions to the respective wells. Include wells for a negative control (with DMSO vehicle) and a positive control.

  • Enzyme Pre-incubation: Add the enzyme solution to each well. Mix gently and pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength for a set period (kinetic mode). The wavelength depends on the specific assay (e.g., 412 nm for Ellman's assay with DTNB).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percentage inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Visualizing Enzyme Inhibition

The fundamental principle of this work is the inhibition of an enzyme's catalytic activity.

G Enzyme Enzyme (Active Site) Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor Inhibitor (Triazole Derivative) Inhibitor->Enzyme Blocks

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

The this compound scaffold is a valuable starting point for the design and development of novel enzyme inhibitors. Its derivatives have shown significant inhibitory potential against clinically relevant enzymes such as urease, carbonic anhydrases, and cholinesterases. The synthetic accessibility and the potential for chemical modification at multiple positions on both the triazole and phenoxy rings allow for fine-tuning of activity and selectivity. The protocols and data presented here provide a foundational resource for researchers aiming to exploit this promising chemical scaffold in drug discovery programs. Future work should focus on expanding the library of derivatives and exploring their efficacy in more complex biological systems, including cell-based assays and in vivo models.

References

Application Notes and Protocols for High-Throughput Screening of 3-(Phenoxymethyl)-4H-1,2,4-triazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(phenoxymethyl)-4H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antimicrobial, anticonvulsant, and enzyme inhibitory properties.[1][2] High-throughput screening (HTS) of libraries based on this scaffold is a critical step in the identification of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound libraries and their subsequent screening against common drug targets, such as xanthine oxidase and cancer cell lines.

Library Synthesis

A diverse library of this compound derivatives can be synthesized to explore a broad chemical space. The following is a general synthetic scheme for the preparation of 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamides, which can be adapted to generate a variety of analogs.[3]

Protocol for the Synthesis of 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide:

  • Synthesis of Methyl 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxylate:

    • Suspend methyl 1,2,4-triazole-3-carboxylate in a solution of hydrogen chloride in 1,4-dioxane and stir under reflux for 1 hour.

    • Remove the excess 1,4-dioxane using a rotary evaporator.

    • Add diphenoxymethane and 1,4-dioxane to the residue and stir under reflux until the starting ester is no longer detectable by TLC.

    • Evaporate the volatile components to obtain the crude ester.

  • Ammonolysis to the Carboxamide:

    • Dissolve the crude methyl 1-(phenoxymethyl)-1,2,4-triazole-3-carboxylate in a methanolic ammonia solution.

    • Stir the reaction at room temperature until the conversion of the starting material is complete (monitored by TLC).

    • Remove the volatile components on a rotary evaporator.

    • Purify the resulting 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide by recrystallization.[3]

High-Throughput Screening (HTS) Protocols

The success of an HTS campaign relies on a robust and reproducible assay.[4] Below are two detailed protocols for screening a this compound library against two different target classes: enzyme inhibition (xanthine oxidase) and cancer cell proliferation.

HTS Workflow Overview

A typical HTS workflow consists of several stages, from initial screening to hit confirmation and dose-response analysis.[5][6]

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation Phase cluster_2 Lead Generation Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Retesting 'Hits') Hit_Identification->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Dose_Response->SAR_Studies

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Xanthine Oxidase Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine metabolism and a target for the treatment of hyperuricemia and gout.[7]

1. Assay Principle: This assay measures the inhibition of xanthine oxidase activity by monitoring the production of uric acid or the generation of superoxide radicals. A colorimetric or fluorimetric method can be employed for detection.[8][9]

2. Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • WST-1 (for colorimetric detection of superoxide)[8]

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Allopurinol (positive control inhibitor)

  • DMSO (for compound dissolution)

  • 384-well microplates

3. Experimental Procedure:

  • Compound Plating: Prepare serial dilutions of the this compound library compounds in DMSO and dispense into 384-well plates.
  • Assay Preparation: Prepare a working reagent containing xanthine oxidase, xanthine, and WST-1 in the assay buffer.[9]
  • Reaction Initiation: Add the working reagent to the compound plates.
  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 20 minutes).[9]
  • Detection: Measure the absorbance at 450 nm (for WST-1 reduction) or 290 nm (for uric acid formation) using a microplate reader.
  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (allopurinol) and negative (DMSO) controls.

4. Hit Identification and Confirmation:

  • Primary Screen: Screen the entire library at a single concentration (e.g., 10 µM).
  • Hit Selection: Identify compounds that exhibit a predefined inhibition threshold (e.g., >50% inhibition).
  • Hit Confirmation: Re-test the selected hits in triplicate at the same concentration to confirm their activity.
  • Dose-Response: Perform a dose-response analysis for the confirmed hits to determine their IC50 values.

Protocol 2: Cell-Based Anticancer Assay

This protocol outlines a cell-based HTS to identify compounds that inhibit the proliferation of cancer cells.[4][10]

1. Assay Principle: The assay measures cell viability or proliferation after treatment with the library compounds. Common methods include MTT or resazurin reduction assays, or ATP-based luminescence assays.

2. Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116, HepG2)[10]

  • Cell culture medium and supplements

  • Doxorubicin or other standard anticancer drug (positive control)

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • DMSO

  • 384-well clear or white-walled microplates

3. Experimental Procedure:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Add the library compounds at a final concentration (e.g., 10 µM) to the cells.
  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
  • Cell Viability Measurement: Add the cell viability reagent and incubate according to the manufacturer's instructions.
  • Detection: Measure the absorbance, fluorescence, or luminescence using a microplate reader.
  • Data Analysis: Normalize the data to the positive and negative controls and calculate the percent inhibition of cell proliferation.

4. Hit Identification and Confirmation:

  • Follow the same hit identification and confirmation workflow as described for the xanthine oxidase inhibition assay.

Data Presentation

Quantitative data from HTS and subsequent hit validation should be organized for clear comparison.

Table 1: Xanthine Oxidase Inhibitory Activity of Hit Compounds

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit (Yes/No)IC50 (µM)
Positive Control (Allopurinol) 98.2 ± 1.5Yes9.8
Hit Compound 1 75.4Yes5.2
Hit Compound 2 62.1Yes12.8
... .........

Table 2: Anticancer Activity of Hit Compounds against MCF-7 Cells

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit (Yes/No)IC50 (µM)
Positive Control (Doxorubicin) 95.6 ± 2.1Yes0.8
Hit Compound A 88.9Yes2.5
Hit Compound B 71.3Yes8.1
... .........

Signaling Pathway Visualization

Some 1,2,4-triazole derivatives have been shown to exert their anticancer effects by inhibiting key signaling molecules such as EGFR and BRAF.[11]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK/ERK Pathway BRAF->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation Triazole 3-(Phenoxymethyl)- 4H-1,2,4-triazole Derivative Triazole->EGFR Inhibition Triazole->BRAF Inhibition

Caption: Potential mechanism of action for anticancer this compound derivatives.

Conclusion

The protocols and guidelines presented here provide a framework for the high-throughput screening of this compound libraries. By employing robust assay methodologies and systematic data analysis, researchers can efficiently identify and characterize novel hit compounds for further development as potential therapeutic agents. The versatility of the 1,2,4-triazole scaffold warrants its continued exploration in drug discovery campaigns.

References

Application Note: Quantification of 3-(phenoxymethyl)-4H-1,2,4-triazole using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of 3-(phenoxymethyl)-4H-1,2,4-triazole in bulk drug substance and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The described protocol is accurate, precise, and linear over a specified concentration range, making it suitable for quality control and research purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] The 1,2,4-triazole moiety is a common scaffold in many drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[4][5][6] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of final drug products. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

  • Reference Standard: this compound (purity > 99%).

Chromatographic Conditions
ParameterValue
Mobile PhaseA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength265 nm
Run Time15 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute to a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 15 minutes.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method demonstrated good specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of this compound. The peak purity was also evaluated using a photodiode array detector, which confirmed the homogeneity of the analyte peak.

Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9998
Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
599.21.5
50101.10.8
9099.81.1
Precision
Intraday Precision (% RSD, n=6)Interday Precision (% RSD, n=6)
50 µg/mL 0.91.4
Limits of Detection and Quantification
ParameterValue (µg/mL)
LOD 0.25
LOQ 0.85

Experimental Workflow Diagram

experimental_workflow start Start prep_standards Prepare Standard Solutions (1-100 µg/mL) start->prep_standards prep_sample Prepare Sample (Bulk or Formulation) start->prep_sample hplc_analysis HPLC Analysis (C18 Column, UV 265 nm) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition & Processing hplc_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification report Generate Report quantification->report end End report->end method_validation method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

References

Application Notes and Protocols for the Crystallization of 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful crystallization of 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Achieving high-quality single crystals is crucial for unambiguous structure determination by X-ray diffraction, which is essential for understanding structure-activity relationships and for rational drug design.

Physicochemical Considerations for Crystallization

The success of crystallization is highly dependent on the physicochemical properties of the this compound derivative . The presence of the triazole ring, with its capacity for hydrogen bonding, and the phenoxymethyl group, which contributes to the molecule's aromaticity and potential for π-π stacking, are key features to consider. The polarity of the molecule will be influenced by substituents on the phenyl ring. These derivatives are generally expected to have moderate solubility in a range of organic solvents.

General Laboratory Best Practices for Crystallization

To enhance the probability of obtaining high-quality single crystals, the following general principles should be adhered to:

  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poorly formed crystals.

  • Clean Glassware: All glassware used for crystallization should be meticulously cleaned to avoid introducing nucleation sites that can lead to the formation of many small crystals instead of a few large ones.

  • Vibration-Free Environment: Crystallization experiments should be set up in a location free from vibrations and significant temperature fluctuations to allow for slow and undisturbed crystal growth.

  • Patience is Key: Crystallization can be a slow process, sometimes taking days, weeks, or even longer. It is important to allow sufficient time for crystals to form and grow.

Recommended Crystallization Techniques

Several common crystallization techniques are applicable to this compound derivatives. The choice of method will depend on the specific properties of the compound and the available solvents.

Table 1: Summary of Crystallization Techniques and Starting Conditions
TechniquePrincipleSuitable Solvents (Good)Suitable Anti-solvents (Poor)Typical ConcentrationTemperature
Slow Evaporation Gradual increase in solute concentration by slow removal of the solvent.Ethanol, Ethyl Acetate, Acetone, AcetonitrileNot ApplicableNear-saturatedRoom Temperature
Vapor Diffusion (Liquid) Slow diffusion of an anti-solvent vapor into a solution of the compound.Dichloromethane, Chloroform, ToluenePentane, Hexane, Diethyl EtherModerately ConcentratedRoom Temperature
Slow Cooling Decrease in solubility by gradually lowering the temperature of a saturated solution.Ethanol, Isopropanol, TolueneNot ApplicableSaturated at elevated temp.From elevated to RT or below
Solvent/Anti-solvent Layering Direct layering of an anti-solvent onto a solution of the compound.Dichloromethane, Ethanol, AcetoneHexane, Pentane, WaterConcentratedRoom Temperature

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest and most common method for obtaining single crystals.

Materials:

  • This compound derivative

  • High-purity solvent (e.g., Ethanol, Ethyl Acetate, Acetone)

  • Small, clean vial (e.g., 2-4 mL)

  • Parafilm or aluminum foil

Procedure:

  • Prepare a near-saturated solution of the this compound derivative in a suitable solvent at room temperature. Start with a small amount of solvent and gradually add more until the compound is fully dissolved.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm or aluminum foil and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.

  • Place the vial in a quiet, vibration-free location at a constant temperature.

  • Monitor the vial periodically for crystal growth. This may take several days to weeks.

Example Starting Condition: Crystals of 1-(4-nitrophenoxymethyl)-1H-1,2,4-triazole have been successfully obtained by the slow evaporation of an ethyl acetate solution.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This technique is particularly useful for small quantities of material and allows for a very slow approach to supersaturation.

Materials:

  • This compound derivative

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Chloroform)

  • A volatile "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., Pentane, Hexane, Diethyl Ether)

  • A small inner vial and a larger outer vial with a tight-fitting cap.

Procedure:

  • Dissolve the this compound derivative in a minimal amount of the "good" solvent in the small inner vial.

  • Filter the solution into a clean inner vial.

  • Pour a small amount of the "poor" solvent into the larger outer vial.

  • Carefully place the inner vial containing the compound solution into the outer vial. Ensure the solvent levels are such that there is no direct mixing.

  • Seal the outer vial tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Place the setup in a stable environment and monitor for crystal growth.

Protocol 3: Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Materials:

  • This compound derivative

  • A suitable solvent (e.g., Ethanol, Isopropanol)

  • A heat source (e.g., hot plate)

  • An insulated container (e.g., Dewar flask)

Procedure:

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature (e.g., near the boiling point of the solvent). Ensure all the solid has dissolved.

  • Filter the hot solution into a clean, pre-warmed vial to remove any undissolved particles.

  • Seal the vial and place it in an insulated container filled with hot water at a similar temperature.

  • Allow the entire setup to cool slowly to room temperature. The gradual decrease in temperature will reduce the solubility of the compound, leading to crystallization.

  • For further cooling, the container can be transferred to a refrigerator.

Protocol 4: Solvent/Anti-solvent Layering

This technique involves the direct diffusion of an anti-solvent into a solution of the compound, creating a gradient of supersaturation.

Materials:

  • This compound derivative

  • A "good" solvent in which the compound is soluble (e.g., Dichloromethane, Ethanol)

  • A "poor" solvent (anti-solvent) in which the compound is insoluble and that is miscible with the good solvent (e.g., Hexane, Pentane). The anti-solvent should ideally have a lower density than the good solvent.

  • A narrow container such as a test tube or NMR tube.

Procedure:

  • Prepare a concentrated solution of the compound in the "good" solvent.

  • Filter the solution into a clean, narrow container.

  • Carefully layer the "poor" solvent on top of the solution, taking care to minimize mixing. This can be done by slowly adding the anti-solvent down the side of the container with a pipette or syringe.

  • Seal the container and leave it undisturbed.

  • Crystals will ideally form at the interface between the two solvents as they slowly mix.

Example Starting Condition: White crystals of 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide have been obtained by recrystallization from an ethanol-ethyl acetate mixture, which can be adapted to a layering technique. Similarly, recrystallization from an acetone-petroleum ether mixture suggests these solvents are a viable pair for this method.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described crystallization techniques.

SlowEvaporation A Prepare near-saturated solution B Filter solution into a clean vial A->B C Cover vial and pierce small holes B->C D Place in a vibration-free environment C->D E Monitor for crystal growth D->E VaporDiffusion cluster_0 Setup A Dissolve compound in 'good' solvent in inner vial B Add 'poor' solvent to outer vial C Place inner vial inside outer vial and seal D Allow slow vapor diffusion C->D E Monitor for crystal growth D->E SlowCooling A Prepare saturated solution at elevated temperature B Filter hot solution into a pre-warmed vial A->B C Place vial in an insulated container B->C D Allow to cool slowly to room temperature C->D E Monitor for crystal growth D->E SolventAntisolvent A Prepare concentrated solution in 'good' solvent B Carefully layer 'poor' solvent on top A->B C Seal the container B->C D Allow slow diffusion at the interface C->D E Monitor for crystal growth D->E

Application Notes and Protocols: Molecular Docking of 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The compound 3-(phenoxymethyl)-4H-1,2,4-triazole, a specific derivative, holds potential as a pharmacologically active agent. Molecular docking is a crucial computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor).[6] This document provides detailed application notes and a generalized protocol for the molecular docking of this compound with various protein targets.

Data Presentation: Docking Performance of 1,2,4-Triazole Derivatives

The following table summarizes representative molecular docking data for various 1,2,4-triazole derivatives against different protein targets, providing an expected range of binding affinities. This data is essential for comparative analysis and validation of new docking studies.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Software
1,2,4-Triazole DerivativesAromatase--9.04 to -9.96Letrozole/Anastrozole-AutoDock 4.2
1,2,4-Triazole DerivativesTubulin--6.23 to -7.54--AutoDock 4.2
Triazole-like CompoundsKDM5A--10.261 to -11.042Doxorubicin-7.59Autodock Vina
Vinyl-1,2,4-triazole DerivativesLanosterol 14-alpha-demethylase (CYP51)-Good ActivityKetoconazole, Bifonazole--
4-phenyl-5-phenoxymethyl-1,2,4-triazole-3-ylthio-acetophenones--High Docking Scores---
1,2,4-Triazole-based Acetamidesc-kit tyrosine kinase-up to -176.749---
1,2,4-Triazole-based AcetamidesProtein kinase B-up to -170.066---

Note: The table presents a compilation of data from various studies on 1,2,4-triazole derivatives to provide a comparative context. Specific data for this compound may vary.[1][6][7][8][9]

Experimental Protocols: Molecular Docking Workflow

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound against a chosen protein target.

Preparation of the Target Protein
  • Protein Selection and Retrieval:

    • Identify a relevant protein target based on the desired therapeutic application (e.g., EGFR for anticancer studies, CYP51 for antifungal studies).[3][9]

    • Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

  • Protein Pre-processing:

    • Use molecular modeling software (e.g., UCSF Chimera, PyMOL, Schrödinger Maestro) to prepare the protein.[10]

    • Remove all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not essential for the binding interaction.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Repair any missing residues or atoms in the protein structure if necessary.

Preparation of the Ligand: this compound
  • Ligand Structure Generation:

    • Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation.

    • Assign appropriate atomic charges to the ligand atoms.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

Molecular Docking Procedure
  • Grid Box Generation:

    • Define the binding site on the target protein. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized ligand.[10]

    • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina, Smina, or Glide.[6][10]

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the protein's binding site and score them based on a scoring function.

Post-Docking Analysis and Visualization
  • Analysis of Docking Results:

    • Examine the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Visualization:

    • Visualize the protein-ligand complex using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer).[10] This allows for a detailed inspection of the binding mode and key interactions.

Mandatory Visualizations

Molecular Docking Workflow

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_output Output Protein_Selection 1. Target Protein Selection & Retrieval (PDB) Protein_Prep 3. Protein Pre-processing (Remove water, add hydrogens, assign charges) Protein_Selection->Protein_Prep Ligand_Generation 2. Ligand (this compound) 2D/3D Structure Generation Ligand_Opt 4. Ligand Energy Minimization & Charge Assignment Ligand_Generation->Ligand_Opt Grid_Generation 5. Grid Box Generation around Binding Site Protein_Prep->Grid_Generation Ligand_Opt->Grid_Generation Docking_Run 6. Execute Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Pose_Analysis 7. Analyze Binding Poses & Scores Docking_Run->Pose_Analysis Interaction_Analysis 8. Identify Key Intermolecular Interactions Pose_Analysis->Interaction_Analysis Binding_Affinity Binding Affinity (kcal/mol) Pose_Analysis->Binding_Affinity Visualization 9. Visualize Protein-Ligand Complex Interaction_Analysis->Visualization Interaction_Map Interaction Map Interaction_Analysis->Interaction_Map cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds & Activates Triazole 3-(phenoxymethyl)-4H- 1,2,4-triazole (Inhibitor) Triazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles from amidrazones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazoles from amidrazones, focusing on the prevention of side reactions and optimization of product yield.

Problem 1: Low Yield of the Desired 1,2,4-Triazole and Formation of a Significant Amount of 1,3,4-Oxadiazole Side Product.

Cause: The formation of 1,2,4-triazoles and 1,3,4-oxadiazoles from amidrazones are competing reaction pathways. The selectivity is primarily determined by the initial site of acylation on the amidrazone.

  • N¹-acylation of the amidrazone leads to an N-acylamidrazone intermediate, which upon cyclization, predominantly forms the desired 1,2,4-triazole .

  • N²-acylation of the amidrazone results in a different intermediate that preferentially cyclizes to form the undesired 1,3,4-oxadiazole .

Solutions:

  • Choice of Acylating Agent: The nature of the leaving group on the acylating agent can influence the site of acylation. More reactive acylating agents, such as acid chlorides or anhydrides, may lead to less selective acylation.

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor the thermodynamically more stable N¹-acylation product, leading to a higher yield of the 1,2,4-triazole.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experimentation with different solvents may be necessary to optimize the selectivity.

    • Base: The choice and stoichiometry of the base used can affect the nucleophilicity of the different nitrogen atoms in the amidrazone. Weaker, non-nucleophilic bases are often preferred.

  • Protecting Groups: In some cases, transient protection of the N²-position of the amidrazone can direct the acylation to the N¹-position, thus favoring the formation of the 1,2,4-triazole.

Problem 2: Incomplete Reaction or a Mixture of Starting Material and Products.

Cause: This issue can arise from several factors, including insufficient reactivity of the starting materials, inappropriate reaction conditions, or degradation of reactants or products.

Solutions:

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, a gradual increase in temperature or an extension of the reaction time may be necessary. However, be cautious as prolonged heating can also lead to the formation of side products.

  • Catalyst/Promoter: Some syntheses benefit from the use of a catalyst or promoter to facilitate the cyclization step. Literature reports suggest the use of acids or bases to promote the reaction.

  • Purity of Reagents: Ensure that the amidrazone and the acylating agent are pure. Impurities can interfere with the reaction and lead to the formation of byproducts. Amidrazones can be susceptible to hydrolysis, so they should be handled under anhydrous conditions.

Problem 3: Formation of Polymeric or Unidentifiable Side Products.

Cause: Highly reactive intermediates or harsh reaction conditions can lead to polymerization or decomposition of the starting materials and products.

Solutions:

  • Control of Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of the acylating agent can sometimes lead to multiple acylations and subsequent side reactions.

  • Gradual Addition: Add the acylating agent slowly to the reaction mixture, especially at the beginning of the reaction, to control the reaction rate and minimize local high concentrations that can lead to side reactions.

  • Degassing of Solvent: For sensitive substrates, degassing the solvent to remove dissolved oxygen can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of 1,2,4-triazoles from amidrazones?

A1: The most frequently observed side product is the corresponding 1,3,4-oxadiazole. This arises from a competing cyclization pathway following the acylation of the amidrazone.

Q2: How can I confirm the structure of my product and differentiate between the 1,2,4-triazole and the 1,3,4-oxadiazole isomer?

A2: Spectroscopic methods are essential for structure elucidation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the two isomers based on the chemical shifts and coupling patterns of the ring protons and carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectra of triazoles and oxadiazoles will show characteristic absorption bands for the C=N and C-O bonds, which can aid in their differentiation.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Amidrazones and their precursors, such as hydrazines, can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Acylating agents like acid chlorides can be corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Quantitative Data Summary

The following table summarizes the influence of the acylating agent on the product distribution in a representative synthesis of a 3,5-disubstituted-1,2,4-triazole from a benzamidrazone derivative.

Acylating AgentReaction Conditions1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)
Acetic AnhydridePyridine, 80 °C, 4h7515
Acetyl ChlorideTriethylamine, DCM, 0 °C to rt, 6h6030
Ethyl AcetateSodium Ethoxide, Ethanol, reflux, 12h85<5

Note: The yields are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Selective Synthesis of 3,5-Disubstituted-1,2,4-Triazoles via N¹-Acylation of Amidrazones

This protocol is designed to favor the formation of the 1,2,4-triazole product by promoting selective N¹-acylation.

Materials:

  • Amidrazone (1.0 eq)

  • Ester (e.g., ethyl acetate) (1.2 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • To a solution of the amidrazone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to ensure the formation of the amidrazone salt.

  • Add the ester (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2,4-triazole.

Visualizations

The following diagrams illustrate the key pathways and troubleshooting logic in the synthesis of 1,2,4-triazoles from amidrazones.

reaction_pathway Amidrazone Amidrazone N1_Acylation N¹-Acylation Amidrazone->N1_Acylation Favored by: - Mild Acylating Agent - Lower Temperature N2_Acylation N²-Acylation Amidrazone->N2_Acylation Favored by: - Harsh Acylating Agent - Higher Temperature AcylatingAgent Acylating Agent (e.g., R'CO-L) N_Acylamidrazone N-Acylamidrazone Intermediate N1_Acylation->N_Acylamidrazone Oxadiazole_Intermediate Intermediate for Oxadiazole N2_Acylation->Oxadiazole_Intermediate Triazole 1,2,4-Triazole (Desired Product) N_Acylamidrazone->Triazole Cyclization Oxadiazole 1,3,4-Oxadiazole (Side Product) Oxadiazole_Intermediate->Oxadiazole Cyclization

Caption: Competing pathways in the synthesis of 1,2,4-triazoles from amidrazones.

troubleshooting_workflow Start Start Synthesis Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analysis Decision Low Yield of 1,2,4-Triazole? Analysis->Decision HighOxadiazole High % of 1,3,4-Oxadiazole? Decision->HighOxadiazole Yes Success Successful Synthesis Decision->Success No IncompleteReaction Incomplete Reaction? HighOxadiazole->IncompleteReaction No OptimizeConditions Optimize Conditions: - Lower Temperature - Change Acylating Agent - Use Weaker Base HighOxadiazole->OptimizeConditions Yes IncreaseTimeTemp Increase Reaction Time/Temperature IncompleteReaction->IncreaseTimeTemp Yes CheckPurity Check Reagent Purity and Stoichiometry IncompleteReaction->CheckPurity No OptimizeConditions->Start IncreaseTimeTemp->Start CheckPurity->Start

Caption: Troubleshooting workflow for optimizing 1,2,4-triazole synthesis.

Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with polar 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: My polar this compound derivative is stuck at the baseline of the silica gel TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The polarity of your compound is too high for standard normal-phase chromatography conditions. The highly polar triazole ring, combined with the phenoxymethyl group, can lead to very strong interactions with the silica gel.

  • Solution:

    • Increase Solvent Polarity: Switch to a more polar solvent system. A common and effective system for highly polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM) or chloroform (CHCl₃). Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[1]

    • Use a More Aggressive Solvent System: If a MeOH/DCM mixture is insufficient, consider trying other solvent systems known to elute very polar compounds.[2]

    • Consider Reverse-Phase Chromatography: For extremely polar compounds, reverse-phase chromatography may be more suitable. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as water/acetonitrile or water/methanol).[2]

Problem 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.

  • Possible Cause:

    • Acidic Silica Gel: The slightly acidic nature of standard silica gel can interact with the basic nitrogen atoms of the triazole ring, causing streaking and poor separation.

    • Poor Solubility: The compound may have poor solubility in the chosen eluent, leading to tailing.

  • Solution:

    • Neutralize the Silica Gel: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (Et₃N) at a concentration of 0.5-1% is commonly used.[1]

    • Use Deactivated Silica: For particularly sensitive compounds, consider using commercially available deactivated (neutral) silica gel or alumina.[2]

    • Improve Solubility: Ensure your crude product is fully dissolved before loading it onto the column. If solubility in the eluent is an issue, you may need to dissolve it in a stronger, more polar solvent for loading, but use the minimum volume possible to avoid compromising the separation.

Problem 3: I'm getting multiple spots on the TLC that are very close together, making separation by column chromatography difficult.

  • Possible Cause: You may have a mixture of regioisomers. The alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms (N1, N2, or N4), leading to the formation of isomers with very similar polarities.[1][2][3]

  • Solution:

    • Optimize Chromatography: A highly efficient flash chromatography system with a shallow solvent gradient may be able to resolve the isomers. Careful selection of the solvent system is crucial.

    • Recrystallization: If chromatography fails to provide pure compounds, recrystallization can be an effective method for isolating a single isomer, provided there is a significant difference in the crystal packing and solubility of the isomers.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution to isolate pure isomers.

Problem 4: My compound seems to be decomposing on the silica gel column.

  • Possible Cause: Some triazole derivatives can be unstable on acidic silica gel.[2]

  • Solution:

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or Florisil.[2]

    • Work Quickly: Minimize the time your compound is in contact with the silica gel by running the column as quickly as possible (flash chromatography).

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for flash chromatography of this compound derivatives?

A1: A good starting point is a mixture of ethyl acetate and hexanes. If the compound is very polar, begin with 100% ethyl acetate.[2] If the compound still doesn't move from the baseline, switch to a more polar system like 1-5% methanol in dichloromethane.[1] For some specific 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamides, a system of toluene-acetone with 1% triethylamine has been used successfully.[4]

Q2: What is a reliable recrystallization solvent for these types of compounds?

A2: A mixture of ethanol and ethyl acetate has been shown to be effective for recrystallizing 1-(alkoxymethyl)-1,2,4-triazole-3-carboxamides, which are structurally related to your target compounds.[4] You may need to experiment with the ratio of the two solvents to achieve optimal crystallization.

Q3: How can I confirm the regiochemistry of my purified product?

A3: The most definitive method for confirming regiochemistry is single-crystal X-ray diffraction.[2][3] Spectroscopic methods like 1H and 13C NMR, along with 2D NMR techniques (such as HMBC and NOESY), can also be used to distinguish between isomers.

Q4: Are there any alternatives to column chromatography for purification?

A4: Yes. Besides recrystallization, you can consider preparative thin-layer chromatography (prep-TLC) for small-scale purifications. For larger scales and difficult separations, preparative HPLC is a powerful alternative.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Polar Triazole Derivatives

Polarity of CompoundRecommended Solvent SystemModifierReference(s)
Moderately PolarEthyl Acetate / Hexanes-General Knowledge
Highly Polar5-20% Methanol in Dichloromethane-[1]
Highly Polar / BasicToluene / Acetone1% Triethylamine[4]

Table 2: Example Recrystallization Solvents for Phenoxymethyl-Triazole Analogs

Compound ClassSolvent SystemReference(s)
1-(Alkoxymethyl)-1,2,4-triazole-3-carboxamidesEthanol-Ethyl Acetate[4]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 ethyl acetate/hexanes).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Sample Preparation: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb the dissolved sample onto a small amount of silica gel and dry it under vacuum.

  • Loading: Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with your starting solvent system containing 1% triethylamine.

  • Gradient (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or adding methanol) to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In a flask, add a minimal amount of a hot solvent in which your compound is soluble (e.g., ethanol) to dissolve the crude product completely.

  • Insolubilization: Slowly add a solvent in which your compound is less soluble (e.g., ethyl acetate) until you observe persistent cloudiness.

  • Clarification: Add a small amount of the first solvent (ethanol) dropwise until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You may then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Impurities Present recrystallization Recrystallization tlc_analysis->recrystallization Relatively Clean pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Logic start Purification Issue streaking Streaking/Tailing on TLC/Column? start->streaking add_base Add 1% Et3N to Eluent streaking->add_base Yes no_movement Compound Stuck at Baseline? streaking->no_movement No increase_polarity Increase Eluent Polarity (e.g., add MeOH) no_movement->increase_polarity Yes multiple_spots Multiple Close Spots? no_movement->multiple_spots No isomers Suspect Regioisomers - Optimize Chromatography - Attempt Recrystallization multiple_spots->isomers Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole during biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating in my aqueous assay buffer. What are the initial steps I can take to improve its solubility?

A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. Here are some initial troubleshooting steps:

  • Co-solvent Concentration: If you are using a co-solvent like Dimethyl Sulfoxide (DMSO), ensure you are using the highest tolerable concentration for your specific assay.[1][2] Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the specific tolerance of your system.[3]

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[4] Since 1,2,4-triazoles can exhibit weak basicity, adjusting the pH of your buffer to a more acidic range may improve solubility.[5][6] It is recommended to perform a pH-solubility profile to identify the optimal pH.

  • Gentle Warming: In some cases, gentle warming of the solution during preparation can help dissolve the compound. However, be cautious about the thermal stability of your compound and assay components.

Q2: I've tried adjusting the co-solvent and pH, but I'm still observing poor solubility. What other formulation strategies can I explore?

A2: If basic adjustments are insufficient, more advanced formulation strategies can be employed:

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that enhance aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[11]

  • Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that solubilize poorly soluble compounds.[11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[12][13][14][15][16][17] These formulations form fine emulsions upon gentle agitation in aqueous media, keeping the drug in a solubilized state.

Q3: Can particle size reduction be a viable option for my in vitro experiments?

A3: Yes, reducing the particle size of your compound can significantly increase its dissolution rate and apparent solubility.[11]

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range and stabilizing them with surfactants or polymers.[18][19][20][21][22] Nanosuspensions can be particularly useful for compounds that are poorly soluble in both aqueous and organic media.[19]

Troubleshooting Guides

Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed step1 Increase Co-solvent (e.g., DMSO) Concentration (Assay Tolerant) start->step1 outcome1 Solubility Improved? step1->outcome1 step2 Optimize Buffer pH outcome2 Solubility Improved? step2->outcome2 step3 Incorporate Solubilizing Excipients outcome3 Solubility Improved? step3->outcome3 step4 Consider Nanosuspension end_fail Consult Formulation Specialist step4->end_fail outcome1->step2 No end_success Proceed with Assay outcome1->end_success Yes outcome2->step3 No outcome2->end_success Yes outcome3->step4 No outcome3->end_success Yes

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Increase Co-solvent: Gradually increase the concentration of your stock solvent (e.g., DMSO) in the final assay medium, ensuring it remains below the concentration that affects the biological system.

  • Optimize pH: Empirically test a range of buffer pH values to determine the point of maximum solubility for this compound.

  • Add Solubilizing Excipients: Experiment with the addition of cyclodextrins or non-ionic surfactants to your assay buffer.

  • Prepare a Nanosuspension: If other methods fail, consider preparing a nanosuspension of your compound for improved dissolution.

Problem 2: Inconsistent Assay Results or Poor Reproducibility

Poor solubility can lead to variable concentrations of the active compound in your assay, resulting in inconsistent data.

Logical Flow for Ensuring Consistent Dosing:

G prep Stock Solution Preparation Ensure complete dissolution in 100% organic solvent (e.g., DMSO). Sonicate if necessary. dilution Dilution Strategy Prepare intermediate dilutions in co-solvent or a buffer containing solubilizers. Avoid large dilution factors directly into aqueous buffer. prep->dilution final Final Assay Preparation Add the final dilution to the assay plate and mix thoroughly immediately. Visually inspect for any precipitation. dilution->final

Caption: Workflow for consistent compound dosing.

Recommendations:

  • Stock Solution: Always ensure your compound is fully dissolved in the initial stock solution (e.g., 100% DMSO). Sonication can aid in this process.

  • Serial Dilutions: When preparing serial dilutions, perform them in the same co-solvent or in a buffer already containing the chosen solubilizing agent to maintain solubility.

  • Final Addition: Add the compound to the final assay medium as the last step and mix immediately and thoroughly. Visual inspection for any signs of precipitation is crucial.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution with a Co-solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C as appropriate.

Protocol 2: Use of Cyclodextrins for Solubility Enhancement
  • Prepare a stock solution of the desired cyclodextrin (e.g., 100 mM HP-β-CD) in the assay buffer.

  • Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the compound stock solution to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation

Table 1: Comparison of Solubilization Strategies for a Model Poorly Soluble Compound

Solubilization MethodConcentration of AgentApparent Solubility (µg/mL)Fold Increase
Control (Aqueous Buffer) N/A1.21.0
Co-solvent 1% DMSO5.84.8
pH Adjustment pH 5.08.36.9
Cyclodextrin 2% HP-β-CD45.738.1
Surfactant 0.1% Tween 8022.118.4

Note: The data presented in this table is illustrative and will vary depending on the specific physicochemical properties of this compound.

References

Troubleshooting low bioactivity in novel 3-(phenoxymethyl)-4H-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with novel 3-(phenoxymethyl)-4H-1,2,4-triazole analogs. The information is tailored for scientists and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected bioactivity with our novel this compound analog. What are the potential causes?

A1: Low bioactivity can stem from several factors, broadly categorized as compound-related issues, assay-related issues, or data interpretation problems.

  • Compound-Related Issues:

    • Purity: Impurities from the synthesis process can interfere with the assay or even have an opposing biological effect. It is crucial to confirm the purity of your compound using techniques like NMR, LC-MS, and elemental analysis.

    • Solubility: Poor solubility of the analog in the assay buffer can lead to a lower effective concentration than intended. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration of the solvent in the assay medium is not causing precipitation or cellular toxicity.

    • Stability: The compound may be degrading under the experimental conditions (e.g., temperature, pH, light exposure). Stability tests can be performed by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation products.

    • Structure-Activity Relationship (SAR): The specific substitutions on the phenoxymethyl or triazole rings can dramatically influence bioactivity. For instance, the position and nature of substituents on the phenyl ring (electron-donating vs. electron-withdrawing groups) can affect target binding.

  • Assay-Related Issues:

    • Assay Choice: The selected biological assay may not be appropriate for the intended target or mechanism of action.

    • Cell Line/Target Selection: The chosen cell line may not express the target of interest at a sufficient level, or the purified enzyme might be inactive.

    • Reagent Quality: Ensure all reagents, including cell culture media, buffers, and detection agents, are of high quality and not expired.

    • Assay Interference: The compound might interfere with the assay technology itself, leading to false negatives. This can include autofluorescence, light scattering, or inhibition of a reporter enzyme.

  • Data Interpretation Issues:

    • High Variability: Significant well-to-well or plate-to-plate variability can mask a real, albeit modest, biological effect.

Q2: How can we improve the solubility of our triazole analogs for in vitro assays?

A2: Improving solubility is a common challenge. Here are a few strategies:

  • Co-solvents: While DMSO is a common choice, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored. Always include a vehicle control in your experiments to account for any effects of the solvent itself.

  • Formulation: For in vivo studies, formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles can be employed. For in vitro work, salt formation (if the compound has a suitable acidic or basic group) can sometimes improve aqueous solubility.

  • Structural Modification: If solubility issues persist and are hindering further development, medicinal chemistry efforts can be directed towards introducing more polar functional groups into the molecule, though this must be balanced with the potential impact on bioactivity.

Q3: Our triazole analog shows good activity in a biochemical assay but fails to show activity in a cell-based assay. What could be the reason?

A3: This is a frequent observation in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

  • Toxicity: The compound might be cytotoxic at the concentrations required to see a target-specific effect, leading to a general decrease in cell viability that masks the intended bioactivity.

Q4: What are some common mechanisms of action for 1,2,4-triazole derivatives that we should consider investigating?

A4: 1,2,4-Triazole derivatives are known to exhibit a wide range of biological activities by targeting various cellular processes. Some well-established mechanisms include:

  • Enzyme Inhibition: This is a very common mechanism for triazoles. For example, antifungal triazoles inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Other enzymes that can be targeted include kinases (e.g., EGFR, BRAF), topoisomerases, and carbonic anhydrases.

  • Signaling Pathway Modulation: In cancer research, 1,2,4-triazole analogs have been shown to modulate key signaling pathways like the EGFR/PI3K/AKT/mTOR pathway.

  • Receptor Binding: Some triazole derivatives can act as agonists or antagonists for specific receptors. For instance, certain 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives have been investigated as benzodiazepine receptor agonists.

Troubleshooting Guides

Table 1: Troubleshooting Low Bioactivity in Biochemical Assays
Observed Problem Potential Cause Recommended Action
No or low activity across all concentrations Compound inactivity- Re-evaluate the rationale for the compound's design. - Consider synthesizing and testing closely related analogs to explore the SAR.
Poor compound solubility- Visually inspect the assay wells for precipitation. - Test solubility in the assay buffer using techniques like nephelometry. - Prepare a fresh, more dilute stock solution.
Compound degradation- Assess compound stability in the assay buffer under the same conditions (time, temperature, pH).
Inactive enzyme/protein- Run a positive control with a known inhibitor/activator to validate enzyme activity. - Use a fresh batch of the enzyme.
High variability between replicate wells Inconsistent dispensing- Check and calibrate pipettes. - Ensure proper mixing of reagents.
Edge effects on the assay plate- Avoid using the outer wells of the plate or fill them with buffer.
Dose-response curve has a shallow slope or is bell-shaped Compound aggregation at high concentrations- Re-test at a lower concentration range. - Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates (use with caution as it may affect the target).
Compound toxicity to the enzyme at high concentrations- This may be an intrinsic property of the compound.
Table 2: Troubleshooting Low Bioactivity in Cell-Based Assays
Observed Problem Potential Cause Recommended Action
High cytotoxicity observed at or below the expected active concentration Non-specific toxicity- Perform a counter-screen with a cell line that does not express the target to assess off-target toxicity. - Reduce the incubation time.
No cellular activity despite proven biochemical activity Poor cell permeability- Assess permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).
Compound efflux- Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if activity is restored.
Cellular metabolism- Analyze the cell lysate or supernatant for metabolites of the compound using LC-MS.
Inconsistent results between experiments Variation in cell passage number or health- Use cells within a defined passage number range. - Regularly check for mycoplasma contamination.
Inconsistent seeding density- Ensure accurate cell counting and even distribution of cells in the wells.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the general cytotoxicity of a compound on a chosen cell line.

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound analog in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Generic Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol outlines a general method for assessing the inhibition of a specific kinase.

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of the recombinant human EGFR kinase, the substrate (e.g., a poly-Glu-Tyr peptide), and ATP at the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the triazole analog in DMSO, and then further dilute in kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the triazole analog or vehicle control.

    • Add the EGFR kinase and the substrate to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescent Assay (e.g., Kinase-Glo®): Measures the amount of remaining ATP. A lower light output indicates higher kinase activity (more ATP consumed).

      • Fluorescence Polarization/TR-FRET: Uses a phosphorylation-specific antibody labeled with a fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

G Hypothetical Inhibition of PI3K/Akt/mTOR Pathway by a 1,2,4-Triazole Analog RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Triazole 3-(Phenoxymethyl)- 4H-1,2,4-triazole Analog Triazole->PI3K Inhibits G Experimental Workflow for Bioactivity Screening Start Start: Novel Triazole Analog Purity Compound Purity & Characterization (NMR, LC-MS) Start->Purity PrimaryScreen Primary Screening (e.g., Single-dose Biochemical Assay) Purity->PrimaryScreen HitIdentified Hit Identified? PrimaryScreen->HitIdentified DoseResponse Dose-Response Curve & IC50 Determination HitIdentified->DoseResponse Yes Inactive Inactive/ Revise Structure HitIdentified->Inactive No CellAssay Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) DoseResponse->CellAssay Lead Lead Candidate CellAssay->Lead

Addressing ambiguous NMR signals in 3-(phenoxymethyl)-4H-1,2,4-triazole characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ambiguous NMR signals during the characterization of 3-(phenoxymethyl)-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the N-H proton signal of the triazole ring broad or not observed in the 1H NMR spectrum?

A1: The N-H proton of the 4H-1,2,4-triazole ring is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other protic species. This exchange process can lead to significant broadening of the signal, or in some cases, the signal may become so broad that it is indistinguishable from the baseline.

Troubleshooting Steps:

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The acidic N-H proton will exchange with deuterium, causing the signal to disappear. This is a definitive method to confirm the identity of an N-H or O-H proton signal.

  • Use of Anhydrous Solvent: Ensure the deuterated solvent is anhydrous. Using a freshly opened ampule or a properly dried solvent can minimize the presence of water and result in a sharper N-H signal.

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, potentially leading to a sharper N-H signal.

  • Solvent Change: The chemical shift and appearance of the N-H proton are highly dependent on the solvent. In aprotic, non-polar solvents like CDCl3, the signal may be sharper, while in polar, protic solvents or those that can act as hydrogen bond acceptors (like DMSO-d6), the signal will be significantly shifted downfield and may still be broad.

Q2: The signal for the C-H proton of the triazole ring (H-5) is not a sharp singlet as expected. Why?

A2: The C-H proton of the triazole ring (H-5) is expected to be a singlet as it has no adjacent protons. However, its appearance can be affected by several factors:

  • Tautomerism: this compound can exist in tautomeric forms. Although the 4H-tautomer is generally considered the most stable for many 3-substituted-1,2,4-triazoles, the presence of other tautomers in equilibrium can lead to a dynamic process that might broaden the H-5 signal.[1]

  • Quadrupolar Broadening: The adjacent nitrogen atoms have quadrupole moments which can sometimes cause broadening of the signal of a directly attached proton.

  • Solvent Effects: The choice of solvent can influence the electronic environment and potentially the tautomeric equilibrium, affecting the chemical shift and sharpness of the H-5 proton.

Troubleshooting Steps:

  • Varying Temperature: Acquiring the spectrum at different temperatures can help determine if a dynamic process like tautomerism is occurring.[2] If the signal sharpens at lower or higher temperatures, it suggests that the broadening is due to an exchange process that is either slowed down or averaged out on the NMR timescale.

  • Change of Solvent: Running the sample in a different deuterated solvent (e.g., from CDCl3 to DMSO-d6 or vice-versa) can alter the tautomeric equilibrium and may result in a sharper signal.[3][4]

Q3: The methylene bridge (-O-CH2-) protons appear as a complex multiplet instead of a simple singlet. What could be the cause?

A3: While a singlet might be expected for the methylene protons, several factors can lead to more complex splitting patterns:

  • Restricted Rotation: There might be restricted rotation around the C-O or CH2-triazole bonds. If the rotation is slow on the NMR timescale, the two methylene protons can become diastereotopic, meaning they are in chemically non-equivalent environments. This would lead to them appearing as a pair of doublets (an AX system) if they couple to each other.

  • Long-Range Coupling: Although less common, long-range coupling to the triazole N-H proton or even to the aromatic protons of the phenoxy group could introduce some complexity to the signal.

Troubleshooting Steps:

  • High-Temperature NMR: Increasing the temperature of the NMR experiment can increase the rate of bond rotation. If the complex multiplet coalesces into a singlet at higher temperatures, this would confirm that the complexity is due to restricted rotation.[5]

  • 2D NMR Spectroscopy: A 1H-1H COSY experiment can help to identify any coupling partners for the methylene protons. An HMBC experiment can show correlations to nearby carbons and help confirm the assignment.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm) in CDCl3Predicted MultiplicityNotes
N-H (Triazole)10.0 - 14.0Broad SingletHighly variable depending on concentration and solvent. May exchange with D2O.
C-H (Triazole, H-5)8.0 - 8.5SingletCan be broadened by tautomerism or quadrupolar effects.
Aromatic (Phenoxy, ortho)7.2 - 7.4Multiplet
Aromatic (Phenoxy, para)7.0 - 7.2Multiplet
Aromatic (Phenoxy, meta)6.9 - 7.1Multiplet
-O-CH2-5.2 - 5.5SingletMay appear as a more complex multiplet due to restricted rotation.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm) in CDCl3
C=N (Triazole, C-3)155 - 160
C-H (Triazole, C-5)145 - 150
C-O (Aromatic)157 - 160
C-H (Aromatic, ortho)114 - 116
C-H (Aromatic, para)129 - 131
C-H (Aromatic, meta)121 - 123
-O-CH2-60 - 65

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Vortex or sonicate the sample until the solid is completely dissolved.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Cap the NMR tube.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. This is a critical step for obtaining sharp signals. Poor shimming can be a cause of broad peaks.[6]

    • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8 or 16 scans).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Mandatory Visualization

troubleshooting_workflow start Ambiguous NMR Signal broad_nh Broad or Missing N-H Signal start->broad_nh complex_ch2 Complex -CH2- Signal start->complex_ch2 broad_ch Broad Triazole C-H Signal start->broad_ch d2o D2O Exchange broad_nh->d2o low_temp Low-Temp NMR broad_nh->low_temp high_temp High-Temp NMR complex_ch2->high_temp cosy 2D COSY complex_ch2->cosy broad_ch->low_temp change_solvent Change Solvent broad_ch->change_solvent result1 Signal Disappears (Confirms N-H) d2o->result1 result2 Signal Sharpens low_temp->result2 result3 Signal Coalesces to Singlet high_temp->result3 change_solvent->result2 result4 Identify Couplings cosy->result4

References

Technical Support Center: Optimization of Microwave Parameters for Rapid 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing microwave parameters for the rapid synthesis of 1,2,4-triazoles. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the microwave-assisted synthesis of 1,2,4-triazoles.

Problem Possible Cause Solution
Low or No Product Yield Inappropriate Solvent: The solvent may not be efficiently absorbing microwave radiation, leading to insufficient heating.Select a solvent with a higher dielectric constant or tangent delta for better microwave absorption. Common solvents for triazole synthesis include DMF, ethanol, and n-butanol.[1][2] Toluene has also been shown to be effective.[1]
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature in increments of 10-20°C. A typical temperature range for these syntheses is 80-180°C.[3][4][5]
Incorrect Reaction Time: The reaction time may be too short for the reaction to go to completion.Increase the reaction time. While microwave synthesis is rapid, some reactions may still require several minutes to hours.[2]
Catalyst Inactivity or Decomposition: The catalyst may be unstable under the reaction conditions or may not be suitable for the specific substrates.[1]Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts; for example, Cp(RuCl)4 was found to be more stable in toluene than CpRuCl(COD).[1]
Incorrect Reagent Stoichiometry: The molar ratio of the reactants may not be optimal.Vary the molar ratios of the starting materials to find the optimal conditions. For instance, using an excess of one reagent, like formamide, has been shown to improve yields.[6]
Formation of Byproducts (e.g., Dimers, Transamidation Products) Excessive Reaction Time or Temperature: Prolonged heating or excessively high temperatures can lead to the formation of side products.[1]Reduce the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal endpoint.
Catalyst Decomposition: Decomposition of the catalyst can lead to side reactions, such as dimerization of starting materials.[1]As mentioned above, ensure catalyst stability or choose a more robust catalyst for the reaction conditions.[1]
Unwanted Side Reactions with Solvents or Reagents: Certain reagents may undergo side reactions, such as transamidation when using acetamide or benzamide with formamide.[6]If a specific side product is identified, consider changing the solvent or one of the reactants to a less reactive alternative under the applied conditions.
Incomplete Reaction Insufficient Microwave Power: The microwave power setting may be too low to maintain the target temperature.Increase the microwave power. However, be cautious as excessively high power can lead to localized overheating and byproduct formation.
Poor Mixing: Inadequate stirring can lead to uneven heating and incomplete reaction.Ensure efficient magnetic stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature distribution.
Microwave Absorption Issues with Non-polar Reagents: Non-polar starting materials may not absorb microwave energy effectively.Add a susceptor (an inert, highly microwave-absorbent material) to the reaction mixture to facilitate heating.[7] Alternatively, use a polar solvent.
Reaction Mixture Charring or Decomposition Excessively High Temperature or "Hot Spots": Localized overheating due to uneven microwave field distribution can cause decomposition.Reduce the reaction temperature and/or microwave power. Ensure proper stirring. Using a rotating microwave cavity can also help in achieving more uniform heating.
Decomposition of Starting Materials or Products: The set temperature may be above the decomposition point of one of the components in the reaction mixture.Determine the thermal stability of your reactants and products and set the reaction temperature accordingly.
Pressure Buildup in Sealed Vessel Reaction Evolving Gas: Some reactions may produce gaseous byproducts, leading to a rapid increase in pressure.If a gas-evolving reaction is suspected, it is crucial to use a microwave reactor with reliable pressure monitoring. Reduce the amount of starting material or perform the reaction in an open vessel if feasible and safe.
Solvent Volatility: Using a low-boiling point solvent at a high temperature will cause significant pressure buildup.Choose a solvent with a higher boiling point or reduce the reaction temperature. Always operate within the pressure limits of the microwave vial.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave synthesis for 1,2,4-triazoles compared to conventional heating?

A1: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer byproducts.[8][9] It is also considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[7][10]

Q2: How do I choose the right solvent for my microwave-assisted 1,2,4-triazole synthesis?

A2: The choice of solvent is critical for efficient microwave heating.[1] Solvents with high dielectric constants, such as DMF and ethanol, absorb microwaves effectively and heat up rapidly.[1] However, even less polar solvents like toluene can be effective.[1] The selection should also consider the solubility of the reactants and the reaction temperature required.

Q3: What is the optimal microwave power setting for my reaction?

A3: The optimal power will depend on the solvent, reaction volume, and the desired rate of heating. It is generally recommended to use a power setting that allows for a smooth and controlled ramp to the target temperature without overshooting. Modern microwave reactors often allow for temperature-controlled power output, which is ideal.

Q4: Can I perform microwave synthesis in a domestic microwave oven?

A4: While some early research utilized domestic microwave ovens, it is strongly discouraged due to significant safety hazards.[11] Domestic ovens lack temperature and pressure controls, which can lead to explosions when heating organic solvents in sealed vessels.[11][12] Dedicated laboratory microwave reactors are equipped with essential safety features for chemical synthesis.[11]

Q5: What should I do if my reaction does not seem to be heating in the microwave?

A5: This is likely due to the use of a non-polar solvent or reactants that do not absorb microwave radiation effectively.[7] You can try adding a small amount of a polar co-solvent or an inert microwave-absorbing material (a susceptor) to the reaction mixture.[7]

Experimental Protocols

Below are detailed methodologies for key experiments in the microwave-assisted synthesis of 1,2,4-triazoles.

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol is adapted from a general method for the synthesis of 1,2,4-triazoles from an aromatic hydrazide and a substituted nitrile.[2]

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol (as solvent)

  • Microwave reactor with sealed vessel capabilities

  • Magnetic stirrer

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

  • Add 10 mL of n-butanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 2 hours with magnetic stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The precipitated product is then collected by filtration.

  • The crude product can be recrystallized from ethanol to yield the pure 1,2,4-triazole.

Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles

This protocol describes a simple and efficient method for synthesizing 1,2,4-triazoles from hydrazines and formamide without a catalyst.[6]

Materials:

  • Hydrazine derivative (1.0 eq)

  • Formamide (20 eq)

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160°C for 10 minutes with stirring.

  • After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent.

  • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,2,4-Triazole Derivatives

ProductMethodTemperature (°C)TimeYield (%)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thioneMicrowave-10-25 min97[8]
Conventional-290 min78[8]
Piperazine-azole-fluoroquinolone derivativeMicrowave-30 min96[8]
Conventional-27 hours-[8]
1,3,5-trisubstituted-1,2,4-triazolesMicrowave-1 min85[8]
Conventional->4 hours-[8]

Table 2: Optimization of Microwave Parameters for a Generic 1,2,4-Triazole Synthesis

ParameterRange ExploredOptimal ConditionExpected Outcome
Temperature60 - 180°C150 - 160°CHigher yield, faster reaction
Time1 - 120 min10 - 30 minCompletion of reaction
Power100 - 300 WDependent on reactor and solventMaintain stable temperature
SolventToluene, DMF, Ethanol, n-ButanolDioxane, TolueneHigh conversion, minimal byproducts

Visualizations

Troubleshooting_Workflow start Low/No Product Yield check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp->check_temp increase_time Increase Reaction Time check_time->increase_time No check_solvent Is Solvent Appropriate? check_time->check_solvent Yes increase_time->check_time change_solvent Change to a More Polar Solvent check_solvent->change_solvent No check_catalyst Is Catalyst Active? check_solvent->check_catalyst Yes change_solvent->check_solvent change_catalyst Screen Different Catalysts check_catalyst->change_catalyst No success Improved Yield check_catalyst->success Yes change_catalyst->check_catalyst

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow start Start: Reagent Preparation mix_reagents Mix Reagents in Microwave Vial start->mix_reagents seal_vial Seal the Reaction Vessel mix_reagents->seal_vial mw_irradiation Microwave Irradiation (Set Temperature, Time, Power) seal_vial->mw_irradiation cooling Cool to Room Temperature mw_irradiation->cooling workup Reaction Workup (Filtration/Extraction) cooling->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for microwave synthesis.

References

Refinement of crystallization methods for X-ray quality crystals of 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining X-ray quality crystals of 3-(phenoxymethyl)-4H-1,2,4-triazole. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound and related small molecules.

Q1: My compound precipitates as an oil instead of crystals. What should I do?

A1: Oiling out is a common problem that occurs when the solute comes out of solution above its melting point or as a liquid phase separate from the solvent. Here are several strategies to overcome this:

  • Reduce the rate of supersaturation: Slow down the crystallization process. If using cooling crystallization, decrease the cooling rate. For vapor diffusion, use a less volatile anti-solvent or reduce the temperature gradient.

  • Change the solvent system: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A solvent system where the compound has moderate solubility at elevated temperatures and lower solubility at room temperature is ideal. For a related compound, 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide, recrystallization from an ethanol-ethyl acetate mixture has been reported to yield white crystals.

  • Lower the concentration: A lower initial concentration of your compound can sometimes prevent oiling out by slowing the precipitation process.

  • Seeding: Introducing a small, well-formed crystal (a seed) of your compound into the supersaturated solution can promote ordered crystal growth over oiling.

Q2: I am getting very small or needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, higher-quality crystals?

A2: The formation of small or acicular crystals often indicates rapid nucleation and growth. To encourage the growth of larger, single crystals:

  • Optimize the solvent: Screen a variety of solvents and solvent mixtures. A solvent in which your compound is sparingly soluble can sometimes lead to the growth of larger, more well-defined crystals.

  • Slow down the process: Slower crystallization generally yields larger and better-quality crystals.

    • Slow Evaporation: Cover the crystallization vessel with parafilm and poke a few small holes to slow the rate of solvent evaporation.

    • Vapor Diffusion: Use a larger reservoir volume of the precipitant or place the setup in a temperature-controlled environment to slow the diffusion rate. For a similar phenoxyphenyl-triazole derivative, crystals were obtained by vapor diffusion of petroleum ether into a solution of the compound in a CH2Cl2/Et2O/pentane mixture.

    • Slow Cooling: Insulate the crystallization flask to ensure a gradual decrease in temperature.

  • Control nucleation: Reduce the number of nucleation sites by using clean glassware and filtering your solution to remove any particulate matter.

  • Seeding: As mentioned previously, micro-seeding with a small, high-quality crystal can encourage the growth of a few large crystals rather than many small ones.

Q3: My compound is not crystallizing at all. What are some potential reasons and solutions?

A3: Failure to crystallize can be due to several factors:

  • Solution is not supersaturated: The concentration of your compound may be too low for the chosen solvent system and conditions. You can try to increase the concentration or change to a solvent in which the compound is less soluble.

  • Compound purity: Impurities can significantly inhibit crystallization. Ensure your compound is of high purity. Purification by column chromatography or recrystallization from a different solvent system prior to the final crystallization attempt may be necessary.

  • Inappropriate solvent: The chosen solvent may be too good a solvent for your compound, preventing it from reaching supersaturation. Experiment with less polar or more polar solvents, or use a co-solvent system to decrease solubility.

Q4: What are the most promising crystallization techniques for this compound?

A4: Based on literature for similar compounds, the following methods are recommended starting points:

  • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and ethyl acetate) to near saturation and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble (e.g., dichloromethane/diethyl ether mixture) and place it in a sealed chamber with a reservoir containing a less volatile anti-solvent (e.g., petroleum ether or pentane).

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

Experimental Protocols

The following are detailed methodologies for common crystallization techniques that can be adapted for this compound.

Protocol 1: Slow Evaporation from a Mixed Solvent System

This protocol is based on the successful crystallization of a related phenoxymethyl triazole derivative.

Materials:

  • This compound (purified)

  • Ethanol (analytical grade)

  • Ethyl acetate (analytical grade)

  • Small glass vial (e.g., 4 mL)

  • Parafilm

Procedure:

  • Dissolve a small amount of this compound in a minimal amount of hot ethanol in the glass vial.

  • While the solution is still warm, add ethyl acetate dropwise until the solution becomes slightly turbid.

  • Add a few more drops of ethanol until the solution becomes clear again.

  • Cover the vial with parafilm and puncture it with a needle to create a few small holes.

  • Place the vial in a vibration-free location at a constant room temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This method is suitable for small amounts of material and allows for fine-tuning of the crystallization conditions.

Materials:

  • This compound (purified)

  • Dichloromethane (DCM, analytical grade)

  • Diethyl ether (analytical grade)

  • Pentane or Petroleum Ether (analytical grade)

  • Small inner vial (e.g., 0.5 mL)

  • Larger outer vial with a screw cap (e.g., 4 mL)

Procedure:

  • Dissolve the this compound in a small volume of a 1:1 mixture of DCM and diethyl ether in the inner vial.

  • Place the inner vial inside the larger outer vial.

  • Add a layer of pentane or petroleum ether to the bottom of the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly with the screw cap.

  • Store the setup in a stable, vibration-free environment at a constant temperature.

  • Crystals should form in the inner vial as the more volatile solvent from the inner vial slowly diffuses out and the less volatile anti-solvent from the outer vial diffuses in.

Data Presentation

The following table summarizes potential starting conditions for the crystallization of this compound based on methods successful for analogous compounds.

Method Solvent(s) for Compound Anti-solvent/Precipitant Temperature Expected Outcome
Slow EvaporationEthanol/Ethyl AcetateN/ARoom TemperatureColorless to white crystals
Vapor DiffusionDichloromethane/Diethyl EtherPentane or Petroleum EtherRoom TemperatureColorless to white crystals
Slow CoolingEthanol or MethanolN/AFrom boiling to room temp.Crystalline powder or small crystals

Visualizations

Experimental Workflow for Crystallization Method Screening

experimental_workflow start Start: Purified this compound dissolve Dissolve in a suitable solvent start->dissolve screen_methods Screen Crystallization Methods dissolve->screen_methods slow_evap Slow Evaporation screen_methods->slow_evap Method 1 vapor_diff Vapor Diffusion screen_methods->vapor_diff Method 2 slow_cool Slow Cooling screen_methods->slow_cool Method 3 observe Observe for Crystal Growth slow_evap->observe vapor_diff->observe slow_cool->observe crystals X-ray Quality Crystals Obtained? observe->crystals end End: Characterize Crystals crystals->end Yes troubleshoot Troubleshoot (see FAQs) crystals->troubleshoot No no_crystals No Crystals/Poor Quality troubleshoot->no_crystals no_crystals->dissolve Adjust Conditions

Caption: A flowchart illustrating the general workflow for screening and optimizing crystallization conditions.

Logical Relationship for Troubleshooting Crystallization Issues

troubleshooting_logic issue Problem No Crystals Small/Needle Crystals Oiling Out solution_no_crystals Potential Solutions for No Crystals Increase Concentration Change Solvent Check Purity issue:f1->solution_no_crystals Address solution_small_crystals Potential Solutions for Small Crystals Slow Down Crystallization Optimize Solvent Use Seeding issue:f2->solution_small_crystals Address solution_oiling_out Potential Solutions for Oiling Out Reduce Supersaturation Rate Change Solvent System Lower Concentration Use Seeding issue:f3->solution_oiling_out Address

Caption: A diagram showing common crystallization problems and their corresponding troubleshooting strategies.

Technical Support Center: Strategies to Reduce Cytotoxicity of 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in reducing the cytotoxicity of 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives in normal cells while maintaining or enhancing their anti-cancer efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is showing high cytotoxicity in my normal cell line. What initial steps can I take to troubleshoot this?

A1: High cytotoxicity in normal cells is a common challenge. Here’s a step-by-step approach to begin troubleshooting:

  • Confirm Compound Purity: Impurities from the synthesis process can contribute to unexpected toxicity. Verify the purity of your compound using methods like HPLC, NMR, and mass spectrometry.

  • Re-evaluate Experimental Controls: Ensure that your vehicle control (e.g., DMSO) is not contributing to cytotoxicity at the concentration used. Run a dose-response curve for the vehicle alone.

  • Cell Line Authentication: Confirm the identity and health of your normal cell line. Mycoplasma contamination can alter cellular responses to chemical compounds.

  • Review Structure-Activity Relationship (SAR) Data: Analyze the structural features of your compound. Certain substitutions on the phenoxymethyl ring or the triazole core can influence cytotoxicity. For instance, the addition of specific functional groups can modulate the compound's interaction with off-target proteins prevalent in normal cells.

Q2: What structural modification strategies can I employ to increase the selectivity of my this compound derivatives for cancer cells over normal cells?

A2: Rational structural modifications can significantly improve the therapeutic index of your compounds. Consider the following strategies based on available research:

  • Substitution on the Phenoxymethyl Ring: The electronic and steric properties of substituents on the phenyl ring of the phenoxymethyl group can influence selective cytotoxicity.

    • Electron-donating vs. Electron-withdrawing Groups: Studies on various 1,2,4-triazole scaffolds suggest that the introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the cytotoxic profile. The specific position and nature of these groups are critical and require empirical testing.

    • Steric Hindrance: Introducing bulky substituents on the phenoxymethyl ring may prevent the molecule from binding to the active sites of certain proteins in normal cells, while still allowing interaction with cancer-specific targets.

  • Modifications at the N4 Position of the Triazole Ring: The N4 position of the 4H-1,2,4-triazole ring is a key site for modification.

    • Introduction of Aromatic or Heterocyclic Moieties: The addition of substituted phenyl or heterocyclic rings at this position can influence the compound's binding affinity and selectivity. The nature and substitution pattern of these rings are crucial for optimizing activity and reducing off-target effects.

  • Hybrid Molecule Approach: Combining the this compound scaffold with other pharmacophores known for their anti-cancer activity and favorable safety profiles can lead to synergistic effects and improved selectivity.

Q3: How can I experimentally determine if the cytotoxicity I'm observing is due to apoptosis or necrosis?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis is crucial for understanding the mechanism of action and potential for off-target toxicity. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

  • Outcome: Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

A higher percentage of early apoptotic cells in your cancer cell line compared to your normal cell line at a given concentration would suggest a degree of selectivity in the induction of programmed cell death.

Q4: My compound appears to be arresting the cell cycle. How can I investigate this further and determine if the effect is selective for cancer cells?

A4: Cell cycle analysis by flow cytometry is a powerful tool to investigate the anti-proliferative effects of your compounds.

  • Principle: This technique uses a fluorescent dye that intercalates into DNA, such as propidium iodide (in permeabilized cells). The amount of fluorescence is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Application: By treating both cancer and normal cell lines with your this compound derivative and comparing the cell cycle profiles to untreated controls, you can determine if your compound induces cell cycle arrest at a specific phase. For example, some 1,2,4-triazole derivatives have been shown to cause an accumulation of cells in the S phase or G2/M phase.[1] A selective compound would ideally induce significant cell cycle arrest in the cancer cell line while having a minimal effect on the cell cycle progression of the normal cell line at the same concentration.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various 1,2,4-triazole derivatives, providing a comparative overview of their effects on cancer and normal cell lines.

Table 1: Cytotoxicity (IC50, µM) of Selected 1,2,4-Triazole Derivatives in Cancer and Normal Cell Lines

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
B9 VMM917 (Melanoma)16.8 ± 0.7BJ (Normal Fibroblast)82.59 ± 6.434.91[2]
11g K562 (Leukemia)13.6 ± 0.3Human PBMCs>500>36.8[3]
11g CCRF-SB (Leukemia)112 ± 19Human PBMCs>500>4.46[3]
Compound 4e A-549 (Lung)-HEK-293 (Normal Kidney)--[4]
Compound 4m PANC-1 (Pancreatic)-HEK-293 (Normal Kidney)--[4]

Note: A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates greater selectivity for cancer cells. "-" indicates that while cytotoxicity was evaluated, specific IC50 values were not provided in the abstract.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer and normal cell lines

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Annexin V/PI Staining for Apoptosis

This protocol details the steps for distinguishing between live, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with the this compound derivative for the desired time. Include untreated and vehicle-treated controls.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants for data analysis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes how to prepare cells for cell cycle analysis by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Assessing Selective Cytotoxicity cluster_synthesis Compound Synthesis & Characterization cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 3-(phenoxymethyl)- 4H-1,2,4-triazole Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization cancer_cells Cancer Cell Lines characterization->cancer_cells mtt_assay MTT Assay cancer_cells->mtt_assay normal_cells Normal Cell Lines normal_cells->mtt_assay ic50_determination IC50 Determination & Selectivity Index Calculation mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for p53, caspases) apoptosis_assay->pathway_analysis cell_cycle_analysis->pathway_analysis

Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of this compound derivatives to determine their selective cytotoxicity.

apoptosis_pathway Simplified Apoptosis Induction Pathway compound This compound Derivative cell Cancer Cell compound->cell stress Cellular Stress / Target Inhibition cell->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified representation of a potential intrinsic apoptosis pathway that could be activated by this compound derivatives in cancer cells.

Caption: A diagram illustrating the principles of the Annexin V/PI assay for differentiating between viable, apoptotic, and necrotic cells.

References

Technical Support Center: Overcoming Drug Resistance with Novel 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel 1,2,4-triazole scaffolds to overcome drug resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are 1,2,4-triazole scaffolds and why are they promising for overcoming drug resistance?

A1: 1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This scaffold is a key component in numerous FDA-approved drugs and is a "privileged structure" in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4][5][6][7] Their promise in overcoming drug resistance stems from their ability to interact with various biological targets, inhibit key enzymes involved in resistance mechanisms, and modulate signaling pathways that lead to cell death in resistant cells.[8][9][10]

Q2: Which drug-resistant cancer cell lines have been successfully targeted with 1,2,4-triazole derivatives?

A2: Novel 1,2,4-triazole derivatives have demonstrated efficacy against a range of drug-resistant cancer cell lines. For instance, certain triazole-chalcone hybrids have shown potent cytotoxicity against cisplatin-resistant A549 human lung adenocarcinoma cells.[11][12] Additionally, some indolyl-1,2,4-triazole hybrids have exhibited significant antiproliferative activity against doxorubicin-resistant breast cancer (MCF-7) and liver cancer (HepG2) cells.[13]

Q3: What is a primary mechanism by which 1,2,4-triazole compounds can reverse multidrug resistance (MDR) in cancer cells?

A3: A significant mechanism is the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump. P-gp is a key player in MDR, actively removing a broad spectrum of chemotherapeutic agents from cancer cells.[14] Novel 1,2,4-triazole derivatives have been designed as P-gp inhibitors, showing the ability to increase the intracellular accumulation of anticancer drugs in resistant cells, thereby re-sensitizing them to treatment.[9][15]

Q4: Can 1,2,4-triazole scaffolds be effective against drug-resistant microbial infections?

A4: Yes, 1,2,4-triazole derivatives have shown significant activity against drug-resistant bacteria and fungi. For example, certain clinafloxacin-triazole hybrids are potent against methicillin-resistant Staphylococcus aureus (MRSA).[1][3][10] In terms of fungal resistance, novel triazole derivatives have demonstrated efficacy against fluconazole-resistant Candida albicans strains.[2][4][5]

Troubleshooting Experimental Issues

Q5: I am not observing significant cytotoxicity with my novel 1,2,4-triazole compound in a drug-resistant cancer cell line. What could be the issue?

A5: Several factors could contribute to this:

  • Compound Solubility: Ensure your compound is fully dissolved in the vehicle solvent (e.g., DMSO) and that the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically <0.5%).

  • Drug Resistance Mechanism: The specific mechanism of resistance in your cell line may not be targeted by your compound. For example, if resistance is mediated by a mechanism other than P-gp efflux, a P-gp inhibitor may not be effective.

  • Incubation Time and Concentration: The concentration range and incubation time may not be optimal. It is advisable to perform a dose-response and time-course experiment to determine the IC50 value.

  • Cell Line Viability: Confirm the health and viability of your resistant cell line before starting the experiment.

Q6: My apoptosis assay results (Annexin V/PI staining) are ambiguous. How can I improve the quality of my data?

A6: To improve the clarity of your apoptosis assay results:

  • Optimize Staining Time: Ensure you are following the recommended incubation times for Annexin V and Propidium Iodide (PI) staining.[16][17][18][19][20]

  • Handle Cells Gently: During cell harvesting and washing, handle the cells gently to avoid mechanical damage that could lead to false-positive PI staining (necrosis).[16]

  • Use Appropriate Controls: Include unstained cells, cells stained only with Annexin V, and cells stained only with PI as controls to set up the flow cytometer gates correctly.[16]

  • Analyze Promptly: Analyze the stained cells by flow cytometry as soon as possible after staining to prevent degradation of the signal.

Q7: I am having trouble detecting changes in the expression of signaling proteins by Western blot after treating resistant cells with my 1,2,4-triazole compound. What should I check?

A7: For troubleshooting Western blotting:

  • Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay) on your cell lysates. Use a loading control (e.g., β-actin, GAPDH) to confirm equal loading.[21][22][23][24][25]

  • Antibody Quality: Verify the specificity and optimal dilution of your primary antibody.

  • Transfer Efficiency: Check the efficiency of protein transfer from the gel to the membrane using a stain like Ponceau S.[21][22]

  • Time Course: The timing of protein expression changes can be transient. Perform a time-course experiment to identify the optimal time point to observe changes in your target protein after treatment.

Quantitative Data Summary

Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives in Drug-Resistant Cell Lines

Compound ClassCell LineResistance toIC50 (µM)Reference CompoundIC50 (µM)Reference
Triazole-Chalcone HybridA549/cisplatinCisplatin~0.4Cisplatin>10[26]
Indolyl-Triazole HybridMCF-7/ADRDoxorubicin1.07Doxorubicin>10[13]
Indolyl-Triazole HybridHepG2/ADRDoxorubicin0.32Doxorubicin>5[13]
Triazol-tetrahydroisoquinolineK562/A02DoxorubicinReversal AgentVerapamilReversal Agent[9][15]
Sotrastaurin DerivativeTKI-resistant Lung CancerEGFR TKIsSynergistic with Gefitinib--[8][27]

Table 2: Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives against Resistant Strains

Compound ClassMicrobial StrainResistance toMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Clinafloxacin-Triazole HybridMRSAMethicillin0.25Clinafloxacin1[1][3]
Ciprofloxacin-Triazole HybridMRSAMethicillin0.046 - 3.11Vancomycin0.68[3]
Nitrotriazole DerivativeFluconazole-resistant C. albicansFluconazoleActiveFluconazoleIneffective[2]
Benzothiazolyl-triazoleC. albicans-0.39--[4]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the cytotoxic effects of novel 1,2,4-triazole compounds.

Materials:

  • 96-well plates

  • Drug-resistant cancer cells

  • Complete cell culture medium

  • Novel 1,2,4-triazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[28]

  • Prepare serial dilutions of the 1,2,4-triazole compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.[28]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[29][30]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 490-570 nm using a microplate reader.[28]

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Annexin V/PI Apoptosis Assay

This protocol is for detecting apoptosis in cells treated with 1,2,4-triazole compounds using flow cytometry.

Materials:

  • 6-well plates

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the 1,2,4-triazole compound for the desired time.

  • Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[20]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[20]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Binding Buffer to each tube.[20]

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[16][19]

Western Blotting for Signaling Proteins

This protocol is for analyzing the expression of proteins involved in drug resistance and apoptosis.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against P-gp, Bcl-2, Bax, cleaved caspase-3, and a loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[21]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21][22]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[24]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[21][24]

  • Wash the membrane three times with TBST for 5-10 minutes each.[21][24]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][24]

  • Wash the membrane again three times with TBST.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[24]

Visualizations

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation start Novel 1,2,4-Triazole Compound Synthesis mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values in Resistant Cell Lines mtt->ic50 apoptosis Annexin V/PI Assay (Apoptosis Analysis) ic50->apoptosis western Western Blot (Signaling Pathway Analysis) ic50->western efflux P-gp Efflux Assay (e.g., Rhodamine 123) ic50->efflux xenograft Xenograft Models with Resistant Tumors apoptosis->xenograft western->xenograft efflux->xenograft efficacy Evaluate In Vivo Efficacy and Toxicity xenograft->efficacy

Caption: Experimental workflow for evaluating novel 1,2,4-triazole scaffolds.

signaling_pathway cluster_resistance Drug Resistance Mechanisms cluster_triazole 1,2,4-Triazole Compound Action cluster_outcome Cellular Outcomes pgp P-glycoprotein (Drug Efflux) drug_accumulation Increased Intracellular Drug Concentration pgp->drug_accumulation anti_apoptosis Anti-apoptotic Proteins (e.g., Bcl-2) apoptosis Apoptosis Induction (Caspase Activation, Bax ↑) anti_apoptosis->apoptosis triazole Novel 1,2,4-Triazole Derivative triazole->pgp Inhibition triazole->anti_apoptosis Downregulation cell_death Resensitization to Chemotherapy & Cell Death apoptosis->cell_death drug_accumulation->cell_death

Caption: Signaling pathways targeted by 1,2,4-triazoles to overcome drug resistance.

References

Validation & Comparative

A Comparative Analysis of Antifungal Efficacy: 3-(Phenoxymethyl)-4H-1,2,4-triazole Analogues versus Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Antifungal Activity

The in vitro antifungal efficacy of a series of synthesized 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives was evaluated and compared with the standard antifungal drugs, voriconazole and fluconazole. The minimal inhibitory concentrations (MICs), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, were determined using the micro-broth dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS). The results against various human pathogenic fungi are summarized in the table below.

CompoundC. albicans (MTCC 7253)C. parapsilosis (MTCC 7043)C. haemuloni (MTCC 8176)A. niger (MTCC 9652)A. flavus (MTCC 7133)
Fluconazole (FCZ) 16832>64>64
Voriconazole (VCZ) 10.5121
Compound 1 84163216
Compound 2 428168
Compound 3 21484
Data is presented as Minimal Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher antifungal activity. Data is sourced from a study on 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives and is intended to be representative for structurally similar compounds.

The presented data indicates that while the tested phenoxymethyl-triazole derivatives exhibit antifungal activity, their potency against Candida species is generally lower than that of voriconazole but can be comparable to or slightly better than fluconazole in some instances. Against the tested Aspergillus species, the novel compounds showed some activity where fluconazole was largely ineffective.

Experimental Protocols

The following is a detailed methodology for the in vitro antifungal activity screening, based on the protocols described in the cited literature.[1]

Fungal Strains and Culture Conditions: Five common human pathogenic fungi were used: Candida albicans (MTCC 7253), Candida parapsilosis (MTCC 7043), Candida haemuloni (MTCC 8176), Aspergillus niger (MTCC 9652), and Aspergillus flavus (MTCC 7133). The fungal strains were revived from stock cultures by culturing them on Sabouraud Dextrose Agar (SDA) supplemented with yeast extract at 35°C for 48 hours.

Preparation of Inoculum: Fungal colonies were harvested and suspended in sterile 0.85% saline. The suspension was vortexed for 15 seconds, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This stock suspension was then further diluted with RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

Micro-broth Dilution Assay: The in vitro antifungal susceptibility testing was performed according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).

  • Preparation of Drug Dilutions: The test compounds and control drugs (fluconazole and voriconazole) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were then prepared in RPMI-1640 medium in 96-well microtiter plates. The final concentrations of the tested compounds typically ranged from 0.03 to 64 µg/mL.

  • Inoculation: Each well was inoculated with the prepared fungal suspension.

  • Incubation: The plates were incubated at 35°C for 48 hours for Candida species and for 72 hours for Aspergillus species.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which there was a significant inhibition (≥50%) of fungal growth compared to the drug-free control well.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Strain Revival on SDA Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Drug_Dilution Serial Dilution of Test Compounds & Fluconazole Drug_Dilution->Inoculation Incubation Incubation (35°C, 48-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Reading or Spectrophotometry) Incubation->MIC_Determination Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity CYP51->Ergosterol produces Triazoles Triazole Antifungals (e.g., Fluconazole, Phenoxymethyl-triazoles) Triazoles->CYP51 inhibit Fungal_Cell_Death Fungal Cell Death or Growth Inhibition Disruption->Fungal_Cell_Death

References

A Head-to-Head Battle of Isomers: 1,2,3-Triazole vs. 1,2,4-Triazole as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bioisostere can significantly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the most utilized heterocyclic scaffolds, the triazole isomers, 1,2,3-triazole and 1,2,4-triazole, are frequently employed as replacements for amide and other functional groups. This guide provides a comparative analysis of these two key bioisosteres, supported by experimental data, to aid in rational drug design.

Physicochemical and Structural Similarities

Both 1,2,3- and 1,2,4-triazole isomers are five-membered aromatic heterocycles containing three nitrogen atoms. Their similar size, planarity, and ability to participate in hydrogen bonding make them effective mimics of the trans-amide bond. This bioisosteric replacement can enhance metabolic stability by replacing the easily hydrolyzed amide linkage.[1][2]

Comparative Biological Activity: A Data-Driven Analysis

The subtle difference in the placement of a nitrogen atom between the two isomers can lead to significant variations in their biological activity. Direct comparative studies, where both isomers are evaluated under identical conditions, are invaluable for understanding their respective advantages.

Case Study 1: Inhibition of Casein Kinase 2 (CSNK2)

In a study focused on developing inhibitors for Casein Kinase 2 (CSNK2), a protein kinase implicated in cancer, a direct comparison was made between a 1,2,4-triazole-containing compound and its 1,2,3-triazole isomers. The results clearly demonstrated the superiority of the 1,2,4-triazole scaffold in this context.

Compound IDTriazole IsomerCSNK2A2 IC50 (nM)Antiviral Activity (MHV IC50, nM)
14 1,2,4-triazole 2.5 110
151,2,3-triazole (5-yl)6.3290
161,2,3-triazole (1-yl)250>5000
Data summarized from a study on CSNK2 inhibitors.[3]

The 1,2,4-triazole analog (14 ) exhibited the most potent inhibition of CSNK2A2 and the best antiviral activity against the murine hepatitis virus (MHV).[3] The researchers suggest that the specific arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for crucial interactions within the kinase's ATP-binding pocket.[3]

Case Study 2: Agonism of GPR88

Another comparative study investigated amide bioisosteres for agonists of the G protein-coupled receptor 88 (GPR88), a potential target for neurological disorders. In this case, the 1,2,3-triazole analogs demonstrated superior potency.

Compound IDBioisostereGPR88 EC50 (nM)
211,2,4-triazole178
25 1,2,3-triazole 95
26 1,2,3-triazole 60
Data summarized from a study on GPR88 agonists.[4]

The 1,2,3-triazole-containing compounds (25 and 26 ) were found to be more potent agonists of GPR88 compared to the 1,2,4-triazole analog (21 ).[4] This highlights that the optimal choice between the two isomers is highly dependent on the specific biological target.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these triazole-based compounds is crucial for elucidating their mechanism of action.

CSNK2 Signaling Pathway

CSNK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, influencing numerous cellular processes, including cell proliferation, survival, and apoptosis.[5][6] Its inhibition by triazole derivatives can disrupt these pathways, making it a target for cancer therapy.

CSNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Signal External Signal Signal->Receptor CSNK2 CSNK2 Adaptor->CSNK2 Activation Downstream Downstream Effectors (e.g., Akt, NF-κB) CSNK2->Downstream Phosphorylation Transcription Transcription Factors Downstream->Transcription Gene Gene Expression (Proliferation, Survival) Transcription->Gene

CSNK2 Signaling Pathway
Ergosterol Biosynthesis Pathway (Antifungal Target)

Triazole antifungals, predominantly 1,2,4-triazole derivatives like fluconazole, target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Triazoles 1,2,4-Triazole Antifungals Triazoles->Lanosterol Inhibition of 14α-demethylase

Ergosterol Biosynthesis Pathway
GPR88 Signaling Pathway

GPR88 is an orphan G protein-coupled receptor highly expressed in the striatum. It is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

GPR88_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR88 GPR88 G_protein Gαi/o GPR88->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP Agonist 1,2,3-Triazole Agonist Agonist->GPR88 Activation cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response

GPR88 Signaling Pathway

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the following are detailed methodologies for key experiments.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in an appropriate buffer.

    • Prepare a stock solution of the substrate in a suitable solvent.

    • Prepare serial dilutions of the 1,2,3- and 1,2,4-triazole test compounds. A negative control (vehicle) and a positive control (known inhibitor) should be included.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to each well.

    • Add the diluted test compounds or controls to the respective wells and pre-incubate for a specified time at a controlled temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1,2,3- and 1,2,4-triazole compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 or EC50 values by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation of Inoculum:

    • Prepare a standardized suspension of the microorganism to be tested (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of the 1,2,3- and 1,2,4-triazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The choice between 1,2,3-triazole and 1,2,4-triazole as bioisosteres is not straightforward and is highly dependent on the specific biological target and the desired pharmacological effect. While both isomers can effectively mimic an amide bond and improve metabolic stability, their distinct electronic and steric properties can lead to significant differences in biological activity. The case studies presented here demonstrate that 1,2,4-triazole can be superior for certain targets like CSNK2, while 1,2,3-triazole may be more effective for others, such as GPR88. Therefore, a head-to-head comparison of both isomers during the lead optimization phase is a prudent strategy in drug discovery. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such comparative studies.

References

Validating the Mechanism of Action of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(phenoxymethyl)-4H-1,2,4-triazole, a novel compound with therapeutic potential, against established alternatives. Based on evidence from structurally similar compounds, the primary hypothesized mechanism of action for this compound is the inhibition of xanthine oxidase (XO), a key enzyme in purine metabolism implicated in hyperuricemia and gout. A secondary potential mechanism, common to many 1,2,4-triazole derivatives, is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

This document outlines the experimental data for comparator compounds, details the protocols for validating these mechanisms of action, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency (IC50 values) of established xanthine oxidase and COX-2 inhibitors. While experimental data for this compound is not yet publicly available, the data for a structurally related compound, 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m), is included for a preliminary comparison in the context of xanthine oxidase inhibition.[1][2]

Table 1: Xanthine Oxidase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Notes
This compound Xanthine OxidaseData Not Available Hypothesized primary target.
4-(phenoxymethyl)-1H-1,2,3-triazole (9m)Xanthine Oxidase0.70[1][2]Structurally similar compound.
AllopurinolXanthine Oxidase~9.8 (approx. 14-fold less potent than 9m)Standard of care for gout.[1][2]
FebuxostatXanthine OxidasePotent, selective non-purine inhibitorAlternative standard of care.[3][4]

Table 2: COX-2 Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound COX-2Data Not Available Data Not Available
CelecoxibCOX-20.05[5][6]294[5][6]
IndomethacinCOX-1/COX-2COX-2: 0.07Non-selective
DiclofenacCOX-1/COX-2COX-2: 10.05Non-selective

Experimental Protocols

To validate the hypothesized mechanisms of action of this compound, the following experimental protocols for in vitro enzyme inhibition assays are recommended.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid production.[7][8]

Materials:

  • Xanthine Oxidase (from bovine milk or human recombinant)

  • Xanthine (substrate)

  • Phosphate buffer (70 mM, pH 7.5)

  • Test compound (this compound) and control inhibitors (e.g., Allopurinol) dissolved in a suitable solvent (e.g., DMSO)

  • 1N HCl (to stop the reaction)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing 35 µL of phosphate buffer, 30 µL of xanthine oxidase solution (0.01 units/mL), and 50 µL of the test compound solution at various concentrations.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 60 µL of xanthine solution (150 µM).

  • Incubate the reaction at 25°C for 30 minutes.

  • Stop the reaction by adding 25 µL of 1N HCl.

  • Measure the absorbance of the solution at 290 nm.

  • The percentage inhibition is calculated using the formula: % Inhibition = (1 - B/A) x 100, where A is the enzyme activity without the inhibitor and B is the activity with the inhibitor.

  • The IC50 value is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

COX-2 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of a compound on COX-2 by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compound (this compound) and control inhibitor (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • In the wells of the 96-well plate, add 10 µL of the test compound at various concentrations or the control inhibitor.

  • Add 10 µL of the COX-2 enzyme solution to each well.

  • Add 80 µL of the Reaction Mix to each well.

  • Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Calculate the rate of the reaction from the linear portion of the fluorescence curve.

  • The percentage inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC50 value is calculated from a dose-response curve.

Visualizations

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for validating the mechanism of action.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric_Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase Compound 3-(phenoxymethyl)- 4H-1,2,4-triazole Compound->XO Inhibition COX2_Pathway Arachidonic_Acid Arachidonic_Acid Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins COX2 COX-2 Compound 3-(phenoxymethyl)- 4H-1,2,4-triazole Compound->COX2 Inhibition Experimental_Workflow cluster_0 Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Data Analysis and Comparison Hypothesis Hypothesize Mechanism of Action (XO and/or COX-2 Inhibition) Enzyme_Assay Perform In Vitro Enzyme Inhibition Assays (XO & COX-2) Hypothesis->Enzyme_Assay IC50 Determine IC50 Values Enzyme_Assay->IC50 Comparison Compare Potency and Selectivity with Known Inhibitors IC50->Comparison Conclusion Validate or Refute Hypothesized Mechanism Comparison->Conclusion

References

Comparative Guide to the Cross-Reactivity of 3-(Phenoxymethyl)-4H-1,2,4-triazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of enzyme inhibitors based on the 3-(phenoxymethyl)-4H-1,2,4-triazole scaffold. Due to the limited availability of comprehensive cross-reactivity studies on a single series of these specific compounds, this guide draws upon data from structurally related 1,2,4-triazole and phenoxymethyl-triazole analogs to provide insights into their potential off-target effects and broader inhibitory profiles.

Data Presentation: Cross-Reactivity of Triazole-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities (IC₅₀ values) of various triazole-based compounds against a panel of enzymes. This data is compiled from multiple studies and serves to highlight the potential for cross-reactivity within this class of inhibitors.

Table 1: Inhibitory Activity of 1-(4-toluenesulfonyl)-4-[3-(N-substituted-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine Derivatives

Compound IDSubstituentAChE IC₅₀ (µM)BChE IC₅₀ (µM)α-Glucosidase IC₅₀ (µM)Urease IC₅₀ (µM)LOX IC₅₀ (µM)
12d 3-Methylphenyl0.73 ± 0.540.038 ± 0.5036.74 ± 1.2419.35 ± 1.28-
12m 2,6-Dimethylphenyl-----

Data sourced from a study on azinane triazole-based derivatives, which are structurally related to the target compounds.

Table 2: Inhibitory Activity of 4-(Phenoxymethyl)-1H-1,2,3-triazole Derivatives against Xanthine Oxidase (XO)

Compound IDSubstituentXO IC₅₀ (µM)
9m (details not provided)0.70
Allopurinol (Standard) -~9.8

Data from a study on a different triazole isomer containing the key phenoxymethyl group, highlighting potential activity against XO.[1]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of cholinesterases.[2][3]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compound solution (in a suitable solvent like DMSO)

    • AChE (from electric eel) or BChE (from equine serum) solution

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Procedure:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

α-Glucosidase Inhibition Assay

This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[4][5]

  • Reagents:

    • Phosphate buffer (0.1 M, pH 6.8)

    • Test compound solution

    • α-Glucosidase solution (from Saccharomyces cerevisiae)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

    • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Procedure:

    • Add 50 µL of the test compound solution and 100 µL of α-glucosidase solution to a 96-well plate.

    • Incubate at 37°C for 10 minutes.

    • Add 50 µL of pNPG solution to start the reaction.

    • Incubate at 37°C for another 20 minutes.

    • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated by comparing the absorbance with a control reaction without the inhibitor.

Urease Inhibition Assay

This assay identifies compounds that inhibit urease, an enzyme implicated in infections by Helicobacter pylori.[6][7][8][9]

  • Reagents:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Test compound solution

    • Jack bean urease solution

    • Urea solution (as substrate)

    • Phenol reagent (e.g., containing phenol and sodium nitroprusside)

    • Alkali reagent (e.g., containing sodium hydroxide and sodium hypochlorite)

  • Procedure:

    • Pre-incubate the urease solution with the test compound for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the urea solution.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • The amount of ammonia produced is determined by adding the phenol and alkali reagents, which leads to the formation of a colored indophenol complex.

    • Measure the absorbance of the colored product (e.g., at 625 nm).

    • The percentage of inhibition is calculated by comparing the ammonia produced in the presence and absence of the inhibitor.

Lipoxygenase (LOX) Inhibition Assay

This assay screens for inhibitors of lipoxygenase, an enzyme involved in the inflammatory pathway.[10]

  • Reagents:

    • Borate buffer (0.2 M, pH 9.0) or Phosphate buffer

    • Test compound solution

    • Soybean lipoxygenase (LOX) solution

    • Linoleic acid or arachidonic acid as substrate

  • Procedure:

    • In a cuvette, mix the buffer, LOX enzyme solution, and the test compound.

    • Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm for several minutes.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.

Xanthine Oxidase (XO) Inhibition Assay

This assay is used to identify inhibitors of xanthine oxidase, a key enzyme in purine metabolism.[1][11]

  • Reagents:

    • Phosphate buffer (e.g., 70 mM, pH 7.5)

    • Test compound solution

    • Xanthine oxidase solution

    • Xanthine solution (as substrate)

  • Procedure:

    • In a 96-well plate or cuvette, mix the phosphate buffer, test compound, and xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Start the reaction by adding the xanthine solution.

    • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm.

    • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

The following diagram illustrates a generalized workflow for screening and characterizing enzyme inhibitors.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution B Prepare Substrate Solution E Mix Enzyme and Inhibitor (Pre-incubation) A->E C Prepare Inhibitor Stock Solutions F Initiate Reaction with Substrate B->F D Prepare Buffers and Reagents C->E D->E E->F G Monitor Reaction (e.g., Absorbance) F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 Value I->J

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship for Structure-Activity Relationship (SAR) Analysis

This diagram outlines the logical steps involved in a preliminary SAR analysis based on the available data.

SAR_Logic A Identify Core Scaffold (3-phenoxymethyl-4H-1,2,4-triazole) B Analyze Inhibitory Data from Structurally Related Analogs A->B Gather Data C Identify Key Structural Variations (e.g., substitutions on phenyl ring) B->C Deconstruct Molecules D Correlate Structural Changes with Changes in Inhibitory Potency C->D Analyze Trends E Hypothesize Pharmacophore and Key Interactions D->E Formulate Hypothesis F Propose Novel Derivatives for Synthesis and Testing E->F Design New Compounds

Caption: Logical workflow for a preliminary SAR analysis.

References

A Comparative Guide to the Synthetic Efficiency of 1,2,4-Triazole Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,2,4-triazoles is of paramount importance due to the broad spectrum of biological activities exhibited by this class of heterocyclic compounds. This guide provides a comparative analysis of various synthetic routes to 1,2,4-triazoles, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given application.

Comparison of Key Synthetic Routes

The following table summarizes the key performance indicators for several common and modern methods for synthesizing 1,2,4-triazoles. The data presented is based on published literature and is intended to provide a comparative overview. Actual yields and reaction times may vary depending on the specific substrates and equipment used.

Synthesis RouteGeneral ReactionTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsNotes
Pellizzari Reaction Amide + AcylhydrazideGenerally low to moderate[1]Long (hours)[1]High[1]None (thermal)A classic method; often suffers from low yields and harsh conditions.[1]
Einhorn-Brunner Reaction Diacylamine + HydrazineModerate to goodHoursModerate to highWeak acid (optional)[2]Another classical method, can produce isomeric mixtures.
Microwave-Assisted (from Hydrazine & Formamide) Hydrazine + Formamide54 - 8110 minutes160None (catalyst-free)Rapid, efficient, and environmentally friendly approach.
Microwave-Assisted (from Hydrazide & Nitrile) Aromatic Hydrazide + NitrileGood to excellent2 hours150K₂CO₃Effective for the synthesis of disubstituted 1,2,4-triazoles.[3]
One-Pot (from Amidine, Carboxylic Acid & Hydrazine) Amidine + Carboxylic Acid + Hydrazineup to 90[4]Not specifiedNot specifiedHATU, DIPEAA highly regioselective and versatile method for 1,3,5-trisubstituted 1,2,4-triazoles.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on representative examples from the literature.

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

The Pellizzari reaction is a classical method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and a hydrazide at high temperatures.[1]

Procedure: A mixture of benzamide and benzoylhydrazide is heated, typically at temperatures around 140°C.[5] The reaction proceeds via a condensation mechanism, eliminating water to form the 1,2,4-triazole ring. The product, 3,5-diphenyl-1,2,4-triazole, is then isolated and purified. While historically significant, this method often requires long reaction times and results in modest yields.[1]

Einhorn-Brunner Reaction: Synthesis of 3,5-Dimethyl-1-phenyl-1,2,4-triazole

This method involves the reaction of a diacylamine with a substituted hydrazine, often in the presence of a weak acid, to yield a 1,2,4-triazole.[6]

Procedure: Diacetamide and phenylhydrazine are heated together. The reaction leads to the formation of 3,5-dimethyl-1-phenyl-1,2,4-triazole.[7] The reaction conditions, including temperature and time, can be optimized to improve the yield.[7] This method is useful for accessing variously substituted 1,2,4-triazoles.

Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide

Microwave irradiation provides a rapid and efficient alternative to conventional heating for the synthesis of 1,2,4-triazoles.

Procedure: A mixture of the desired hydrazine and formamide is subjected to microwave irradiation. For example, phenylhydrazine and formamide can be irradiated at 160°C for 10 minutes to produce 4-phenyl-1,2,4-triazole. This catalyst-free method offers high yields and short reaction times, making it an attractive green chemistry approach.

Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Aromatic Hydrazides and Nitriles

This microwave-assisted protocol is effective for the synthesis of 3,5-disubstituted 1,2,4-triazoles.[3]

Procedure: An aromatic hydrazide, a nitrile, and potassium carbonate are mixed in a suitable solvent (e.g., n-butanol) in a microwave reactor. The mixture is irradiated at 150°C for 2 hours. The product precipitates upon cooling and can be isolated by filtration.[3]

One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

This one-pot, three-component reaction offers a highly efficient and regioselective route to 1,3,5-trisubstituted 1,2,4-triazoles.[4]

Procedure: To a solution of a carboxylic acid and an amidine in a suitable solvent (e.g., DMF), a coupling agent such as HATU and a base like DIPEA are added. The mixture is stirred, and then a monosubstituted hydrazine is added. The reaction mixture is then heated to effect cyclization and formation of the 1,2,4-triazole product. This method is notable for its broad substrate scope and high yields.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthesis_Pathways cluster_pellizzari Pellizzari Reaction cluster_einhorn_brunner Einhorn-Brunner Reaction cluster_microwave Microwave-Assisted Synthesis cluster_one_pot One-Pot Synthesis Amide Amide P_Intermediate Condensation Intermediate Amide->P_Intermediate + Acylhydrazide (Heat) Acylhydrazide Acylhydrazide Acylhydrazide->P_Intermediate P_Triazole 1,2,4-Triazole P_Intermediate->P_Triazole - H₂O Diacylamine Diacylamine EB_Intermediate Condensation Intermediate Diacylamine->EB_Intermediate + Hydrazine (Weak Acid) Hydrazine Hydrazine Hydrazine->EB_Intermediate EB_Triazole 1,2,4-Triazole EB_Intermediate->EB_Triazole - H₂O MW_Start Hydrazine / Hydrazide + Formamide / Nitrile MW_Reaction Microwave Irradiation MW_Start->MW_Reaction MW_Triazole 1,2,4-Triazole MW_Reaction->MW_Triazole Rapid Cyclization OP_Start Amidine + Carboxylic Acid + Hydrazine OP_Coupling Coupling & Cyclization (HATU, DIPEA) OP_Start->OP_Coupling OP_Triazole 1,3,5-Trisubstituted 1,2,4-Triazole OP_Coupling->OP_Triazole

Caption: Comparative workflow of 1,2,4-triazole synthesis routes.

This guide provides a foundational understanding of the efficiency of various synthetic routes to 1,2,4-triazoles. For specific applications, further optimization of reaction conditions may be necessary. The choice of synthesis will ultimately depend on factors such as the desired substitution pattern, scalability, and available resources.

References

Comparison of in vitro and in vivo efficacy of 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo efficacy of 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The information presented herein is collated from various studies to offer a consolidated resource for evaluating their performance in anticancer, antifungal, and anti-inflammatory applications.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of this compound derivatives has been evaluated against various cancer cell lines and fungal pathogens. The following tables summarize the key quantitative data, such as IC50 and Minimum Inhibitory Concentration (MIC) values, to facilitate a direct comparison of the potency of different analogs.

Anticancer Activity

The cytotoxic effects of several 1,2,4-triazole derivatives have been assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
TP6 Pyridine derivativeMurine Melanoma (B16F10)41.12[1]
8c Not specifiedNot specified3.6 (EGFR inhibition)
8d Not specifiedNot specifiedPotent BRAF inhibition
10b Not specifiedVariousRemarkable antiproliferative activity
10e Not specifiedVariousRemarkable antiproliferative activity
10g Not specifiedVariousRemarkable antiproliferative activity
12c Bis-triazoleEAC cells0.55
12g Bis-triazoleEAC cells0.62
TB-NO2 Schiff baseHEPG2, HCT-116, MCF-7Effective anticancer activity[2]
TB-OCH3 Schiff baseHEPG2, HCT-116, MCF-7Effective anticancer activity[2]
17 1,2,3-triazole conjugateMCF-70.31[3]
22 1,2,3-triazole conjugateMCF-7Potent activity[3]
25 1,2,3-triazole conjugateCaco-24.98[3]
19c Bis-triazole oximeMCF-79-16
19f Bis-triazole oximeHEP-3B4.5-14
19h Bis-triazole oximeA5493-4.5
19l Bis-triazole oximeHCT-1165.3-13.7
Antifungal Activity

Several this compound derivatives and related analogs have demonstrated promising activity against a range of fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDSubstitution PatternFungal StrainMIC (µg/mL)Reference
5k Phenylethynyl pyrazoleC. albicans0.125
5k Phenylethynyl pyrazoleC. neoformans0.125
5k Phenylethynyl pyrazoleA. fumigatus8.0
6c Phenylethynyl pyrazoleC. albicans0.0625
6c Phenylethynyl pyrazoleC. neoformans0.0625
6c Phenylethynyl pyrazoleA. fumigatus4.0
Various 1,2,3-benzotriazine-4-oneC. albicans0.0156 - 2.0
Various 1,2,3-benzotriazine-4-oneC. neoformans0.0156 - 2.0
18b 3,4-dichlorobenzylNot specified0.5
18c 2,4-difluorobenzylNot specified4
18e 2-fluorobenzylNot specified16
10d 1,2,3-triazole/amineA. fumigatus0.125 - 1
10k 1,2,3-triazole/amineA. fumigatus0.125 - 1

In Vivo Efficacy: Performance in Preclinical Models

The therapeutic potential of these derivatives has been further investigated in animal models to assess their efficacy and safety profiles.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Compound IDAnimal ModelDosage% Inhibition of EdemaReference
Compound 3 RatNot specified91%
Compound 5e RatNot specified81% (equipotent to ibuprofen)
Compound 4f RatNot specified85.31%
Antifungal Activity

The efficacy of triazole derivatives against systemic fungal infections is often evaluated in a murine model of disseminated candidiasis.

Compound IDAnimal ModelDosageOutcomeReference
6c Murine model of disseminated C. albicans1.0 mg/kgReduced fungal burden in kidneys
6c Murine model of disseminated C. albicans0.5, 1.0, 2.0 mg/kgEffective protection from infection
Ravuconazole Neutropenic murine model of disseminated C. albicansVariousAUC/MIC ratio predictive of efficacy[4]
Voriconazole Neutropenic murine model of disseminated C. albicansVariousAUC/MIC ratio predictive of efficacy[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][6][7][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.[3]

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are solubilized by adding 130 µL of DMSO to each well.[3] The plate is then incubated for 15 minutes with shaking.

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[3] Cell viability is calculated as a percentage of the control (untreated cells).

In Vivo Antifungal Efficacy in a Murine Model of Disseminated Candidiasis

This model is used to evaluate the in vivo efficacy of antifungal agents.[9][4][5]

  • Infection: Mice are immunosuppressed (e.g., with cyclophosphamide) to induce neutropenia and then infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: The test compounds are administered at various doses and schedules (e.g., once or twice daily) via an appropriate route (e.g., oral or intraperitoneal).

  • Efficacy Assessment: The efficacy of the treatment is determined by monitoring the survival of the mice over a period of time (e.g., 14-21 days) and by quantifying the fungal burden (colony-forming units per gram of tissue) in target organs, such as the kidneys, at specific time points.[9][4][5]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model to screen for acute anti-inflammatory activity.[10][11][12]

  • Compound Administration: The test compounds are administered to rodents (rats or mice) at a specific dose, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals.[13]

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control (vehicle-treated) group.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the typical workflows for in vitro and in vivo efficacy testing.

in_vitro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening synthesis Synthesis of this compound derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cell Line/Fungal Strain Culture synthesis->cell_culture compound_treatment Treatment with Derivatives cell_culture->compound_treatment assay Cytotoxicity/Antifungal Assay (e.g., MTT/MIC) compound_treatment->assay data_analysis Data Analysis (IC50/MIC Determination) assay->data_analysis in_vivo_workflow cluster_animal_prep Animal Model Preparation cluster_invivo_testing In Vivo Testing animal_model Selection of Animal Model (e.g., Murine) acclimatization Acclimatization animal_model->acclimatization induction Disease Induction (e.g., Infection, Inflammation) acclimatization->induction compound_admin Administration of Test Compounds induction->compound_admin monitoring Monitoring of Clinical Signs/Symptoms compound_admin->monitoring endpoint_analysis Endpoint Analysis (e.g., Fungal Burden, Paw Volume) monitoring->endpoint_analysis data_analysis_vivo Statistical Analysis of Efficacy endpoint_analysis->data_analysis_vivo

References

Validating molecular docking predictions with experimental binding assays for 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Predictions with Experimental Binding Data

In the realm of modern drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets. However, these in silico predictions necessitate rigorous experimental validation to confirm their accuracy and guide further optimization. This guide provides a comparative overview of molecular docking predictions alongside experimental binding assay data for derivatives of 1,2,4-triazole, a scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for 3-(phenoxymethyl)-4H-1,2,4-triazole, this guide will utilize data from closely related analogs to illustrate the validation process.

Comparing Predictions with Experimental Reality: A Case Study on 1,2,4-Triazole Derivatives

To exemplify the synergy between computational and experimental approaches, we present data on novel 1,2,4-triazole derivatives designed as potential fungicides. These compounds, which share structural similarities with this compound, were evaluated for their inhibitory activity against various phytopathogens, and their binding mode was investigated through molecular docking against the target enzyme, Cytochrome P450 14α-demethylase (CYP51).

Compound IDTarget OrganismExperimental Activity (EC50 in mg/L)Molecular Docking Score (kcal/mol)Target Enzyme
5a4 Sclerotinia sclerotiorum1.59-CYP51
Phytophthora infestans0.46-CYP51
Rhizoctonia solani0.27-CYP51
Botrytis cinerea11.39-CYP51
5b2 Sclerotinia sclerotiorum0.12-CYP51

Note: The original study provided detailed docking analysis and visualization of binding modes rather than specific numerical docking scores in the main text. The strong correlation between the potent in vitro activity of compounds like 5a4 and 5b2 and their predicted binding interactions within the CYP51 active site highlights the predictive power of molecular docking.

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is paramount for validating computational models. Three widely used biophysical techniques for quantifying protein-ligand interactions are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Protocol Outline:

  • Sample Preparation:

    • Dialyze the purified target protein and the small molecule (ligand) extensively against the same buffer to minimize buffer mismatch effects. A common buffer is 10-50 mM phosphate or TRIS buffer with 100 mM NaCl, pH 7.0.

    • Determine the accurate concentrations of the protein and ligand spectrophotometrically or using a suitable protein assay.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. Typical starting concentrations are 10 µM for the protein and 100 µM for the ligand.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).

Protocol Outline:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein (ligand) over the activated surface to allow for covalent immobilization via primary amines.

    • Deactivate any remaining reactive groups with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the immobilized ligand surface and a reference flow cell (without ligand).

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate sensorgrams for association and dissociation phases.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.

    • Globally fit the kinetic data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled molecule (tracer) upon binding to a larger protein. This change in polarization is used to determine the binding affinity.

Protocol Outline:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of the ligand or a known binder (the tracer).

    • Determine the optimal concentration of the tracer that gives a stable and sufficiently high fluorescence signal.

    • In a multi-well plate, perform a saturation binding experiment by titrating increasing concentrations of the target protein into a fixed concentration of the tracer.

  • Competitive Binding Assay:

    • Prepare a mixture of the target protein and the fluorescent tracer at concentrations that result in a significant proportion of the tracer being bound.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.

    • Plot the change in fluorescence polarization as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 value of the test compound, which can then be converted to a Ki (inhibition constant).

Visualizing the Validation Workflow and a Relevant Signaling Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Workflow for validating molecular docking predictions with experimental binding assays.

G cluster_steroid Steroid Synthesis cluster_cell Cancer Cell androgens Androgens (Androstenedione, Testosterone) aromatase Aromatase Enzyme (CYP19A1) androgens->aromatase substrate estrogens Estrogens (Estrone, Estradiol) er Estrogen Receptor (ER) estrogens->er binds to nucleus Nucleus er->nucleus translocates to proliferation Gene Transcription & Cell Proliferation nucleus->proliferation activates aromatase->estrogens catalyzes conversion triazole 1,2,4-Triazole Inhibitor (e.g., Anastrozole) triazole->aromatase inhibits

A Head-to-Head Comparison of 3-(Phenoxymethyl)-4H-1,2,4-triazole and its Analogs with Established Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anticonvulsant potential of 3-(phenoxymethyl)-4H-1,2,4-triazole and structurally related 1,2,4-triazole derivatives against well-established anticonvulsant drugs. Due to the limited publicly available data specifically for this compound, this comparison synthesizes findings from various studies on analogous 1,2,4-triazole compounds to provide a representative profile for this chemical class. The data presented herein is intended to inform preclinical research and drug development efforts in the field of epilepsy treatment.

Executive Summary

The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of novel anticonvulsant agents. Various derivatives have demonstrated significant efficacy in preclinical models of epilepsy, often comparable to or exceeding that of established drugs. The primary mechanisms of action for this class are believed to involve the enhancement of GABAergic neurotransmission and modulation of voltage-gated ion channels. This guide presents a comparative analysis of the efficacy and safety profiles of representative 1,2,4-triazole derivatives and established anticonvulsants, supported by detailed experimental protocols and mechanistic pathway diagrams.

Data Presentation: Efficacy and Safety Profiles

The following tables summarize the quantitative anticonvulsant and neurotoxicity data for representative 1,2,4-triazole derivatives and established anticonvulsant drugs in murine models. The data is primarily derived from the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with neurotoxicity assessed using the rotarod test. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is provided as a measure of the therapeutic window.

Table 1: Anticonvulsant Activity and Neurotoxicity of Representative 1,2,4-Triazole Derivatives in Mice (Intraperitoneal Administration)

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMES38.5>300>7.8[1]
3-Ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-oneMES26.9296.111.0[1]
4-(4-Alkoxyphenyl)-1H-1,2,4-triazol-5(4H)-one derivative (Compound 51)MES25.5>1250>48.8[1]
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (Compound 5f)MES37.3422.511.3[2][3]
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (Compound 3)scPTZ1.4Not ReportedNot Reported[4]
4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16)MESNot ReportedNot Reported5.58[5][6][7]
1,2,4-triazole-3-thione derivatives (TP-10, TP-315, TP-427)6 Hz40.9 - 169.7Not Reported5.5 - >24.4[8]

Table 2: Anticonvulsant Activity and Neurotoxicity of Established Anticonvulsants in Mice (Intraperitoneal Administration)

CompoundTest ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Phenytoin MES9.8167.56.9[9][10]
Carbamazepine MES9.6753.65.5[9][11]
scPTZ>5053.6-
Valproate MES1964262.2[9][12]
scPTZ2724261.6
Diazepam scPTZ0.1 - 1.22.0 - 5.0Variable[4][13][14][15][16]

Note: ED₅₀ and TD₅₀ values can vary depending on the specific experimental conditions, including mouse strain, age, and the precise protocol used. The data presented here are for comparative purposes and are drawn from multiple sources.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

  • Objective: To assess the ability of a compound to prevent seizure spread.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle.

    • After a predetermined time for drug absorption, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the resulting seizure.

  • Data Analysis: The ED₅₀ is calculated as the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures.

  • Objective: To evaluate a compound's ability to elevate the seizure threshold.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for the presence or absence of clonic seizures (typically lasting for at least 5 seconds).

  • Data Analysis: The ED₅₀ is the dose that prevents clonic seizures in 50% of the animals.

Rotarod Test (Neurotoxicity)

This test assesses motor coordination and is used to determine the potential neurological side effects of a compound.

  • Objective: To measure motor impairment and coordination deficits.

  • Procedure:

    • Animals are placed on a rotating rod.

    • The time the animal is able to remain on the rod is recorded. A fall from the rod indicates motor impairment.

  • Data Analysis: The TD₅₀ is the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rotarod).

Mandatory Visualization

Proposed Mechanism of Action for 1,2,4-Triazole Anticonvulsants

The anticonvulsant effects of many 1,2,4-triazole derivatives are thought to be mediated through multiple mechanisms, primarily involving the enhancement of GABAergic inhibition and modulation of neuronal excitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Voltage-gated Na+ Channel Voltage-gated Na+ Channel Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Voltage-gated Na+ Channel->Voltage-gated Ca2+ Channel Depolarization Inhibition Glutamate Release Glutamate Release Voltage-gated Ca2+ Channel->Glutamate Release Ca2+ influx Inhibition Reduced Neuronal\nExcitability Reduced Neuronal Excitability GABA_A Receptor GABA_A Receptor Cl- Influx Cl- Influx GABA_A Receptor->Cl- Influx Enhancement Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Induction Hyperpolarization->Reduced Neuronal\nExcitability 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative->Voltage-gated Na+ Channel Inhibition 1,2,4-Triazole Derivative->GABA_A Receptor Positive Allosteric Modulation

Caption: Proposed dual mechanism of action for 1,2,4-triazole anticonvulsants.

General Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of a novel anticonvulsant candidate typically follows a standardized workflow to assess both efficacy and potential side effects.

G Compound Synthesis\nand Characterization Compound Synthesis and Characterization Initial Screening\n(MES & scPTZ tests) Initial Screening (MES & scPTZ tests) Compound Synthesis\nand Characterization->Initial Screening\n(MES & scPTZ tests) Dose-Response Studies\n(ED50 Determination) Dose-Response Studies (ED50 Determination) Initial Screening\n(MES & scPTZ tests)->Dose-Response Studies\n(ED50 Determination) Neurotoxicity Assessment\n(Rotarod Test - TD50) Neurotoxicity Assessment (Rotarod Test - TD50) Dose-Response Studies\n(ED50 Determination)->Neurotoxicity Assessment\n(Rotarod Test - TD50) Protective Index\n(PI = TD50/ED50) Protective Index (PI = TD50/ED50) Neurotoxicity Assessment\n(Rotarod Test - TD50)->Protective Index\n(PI = TD50/ED50) Advanced Studies\n(Mechanism of Action, Chronic Models) Advanced Studies (Mechanism of Action, Chronic Models) Protective Index\n(PI = TD50/ED50)->Advanced Studies\n(Mechanism of Action, Chronic Models)

Caption: Standard preclinical screening workflow for novel anticonvulsant candidates.

Signaling Pathways of Established Anticonvulsants

Established anticonvulsant drugs target various components of synaptic transmission to reduce neuronal hyperexcitability.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na+ Channel Blockers\n(Phenytoin, Carbamazepine) Na+ Channel Blockers (Phenytoin, Carbamazepine) Voltage-gated Na+ Channel Voltage-gated Na+ Channel Na+ Channel Blockers\n(Phenytoin, Carbamazepine)->Voltage-gated Na+ Channel Block Ca2+ Channel Blockers\n(Ethosuximide) Ca2+ Channel Blockers (Ethosuximide) Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+ Channel Blockers\n(Ethosuximide)->Voltage-gated Ca2+ Channel Block Reduced Neuronal\nExcitability Reduced Neuronal Excitability Voltage-gated Na+ Channel->Reduced Neuronal\nExcitability Voltage-gated Ca2+ Channel->Reduced Neuronal\nExcitability GABA Enhancers\n(Diazepam, Valproate) GABA Enhancers (Diazepam, Valproate) GABA_A Receptor GABA_A Receptor GABA Enhancers\n(Diazepam, Valproate)->GABA_A Receptor Potentiate GABA-T GABA-T GABA Enhancers\n(Diazepam, Valproate)->GABA-T Inhibit Increased Inhibition Increased Inhibition GABA_A Receptor->Increased Inhibition GABA Transaminase\n(GABA-T) GABA Transaminase (GABA-T) GABA GABA GABA-T->GABA Metabolizes

Caption: Key molecular targets of established anticonvulsant medications.

References

Confirming the Biological Target of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the unambiguous identification and validation of a small molecule's biological target is a critical step. This guide provides a comparative overview of orthogonal experimental assays to confirm the hypothetical biological target of 3-(phenoxymethyl)-4H-1,2,4-triazole as Xanthine Oxidase (XO) , an enzyme implicated in hyperuricemia and gout. By employing a multi-pronged approach that combines biochemical, biophysical, and cellular methods, researchers can build a robust body of evidence to confidently establish target engagement and mechanism of action.

Introduction to the Hypothetical Target: Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.[1] Consequently, inhibitors of xanthine oxidase are a well-established therapeutic strategy for managing this condition.[1][2] Given that derivatives of 1,2,4-triazole have shown inhibitory activity against various enzymes, we hypothesize that this compound may exert its biological effects through the inhibition of xanthine oxidase.

This guide will detail a series of orthogonal assays to test this hypothesis, presenting their underlying principles, detailed experimental protocols, and comparative data to illustrate the expected outcomes.

Logical Workflow for Target Validation

A sequential and multi-faceted approach is recommended to build a compelling case for target engagement. The workflow begins with direct biochemical confirmation of enzyme inhibition, proceeds to quantitative biophysical characterization of the binding interaction, and culminates in demonstrating target engagement in a cellular context.

Target Validation Workflow A Hypothesis: This compound targets Xanthine Oxidase B Biochemical Assay: Enzymatic Activity A->B Inhibits enzyme? C Biophysical Assays: Binding Affinity & Kinetics B->C Direct binding? D Cellular Assay: Target Engagement C->D Engages target in cells? E Target Confirmed D->E

Caption: A logical workflow for the validation of a hypothesized biological target.

Comparative Analysis of Orthogonal Assays

The following sections provide a detailed comparison of three key orthogonal assays. For the purpose of this guide, we will use hypothetical, yet realistic, data for this compound and compare it to a known xanthine oxidase inhibitor, Allopurinol.

Biochemical Assay: Enzymatic Activity

This initial assay directly measures the effect of the compound on the catalytic activity of the target enzyme. A common method for xanthine oxidase is a spectrophotometric assay that monitors the formation of uric acid.[3]

Data Presentation:

CompoundIC50 (µM)Inhibition Type
This compound5.2Competitive
Allopurinol (Control)2.1Competitive

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 7.5).

    • Xanthine solution (150 µM) in phosphate buffer.

    • Xanthine oxidase solution (0.05 U/mL) in phosphate buffer.

    • Test compound and Allopurinol stock solutions in DMSO, with serial dilutions in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound or control at various concentrations.

    • Add 30 µL of phosphate buffer and 40 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 60 µL of the xanthine solution to each well.

    • Incubate the plate at 25°C for 15 minutes.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Measure the absorbance at 295 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • To determine the inhibition type, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[4]

Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: Buffer, Xanthine, XO, Compounds Mix Mix Compound, Buffer, & XO Reagents->Mix PreIncubate Pre-incubate (10 min) Mix->PreIncubate AddSubstrate Add Xanthine PreIncubate->AddSubstrate Incubate Incubate (15 min) AddSubstrate->Incubate Stop Stop Reaction (HCl) Incubate->Stop Read Read Absorbance (295 nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the xanthine oxidase enzymatic activity assay.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a small molecule to its target protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Data Presentation:

CompoundBinding Affinity (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)
This compound8.91.02-7.5
Allopurinol (Control)3.50.98-6.8

Experimental Protocol:

  • Sample Preparation:

    • Dialyze purified xanthine oxidase and the test compounds into the same buffer (e.g., 50 mM phosphate buffer, pH 7.5) to minimize buffer mismatch effects.[5]

    • Determine the precise concentrations of the protein and compound solutions.

    • Degas all solutions before use.[6]

  • ITC Experiment:

    • Load the xanthine oxidase solution (e.g., 20 µM) into the sample cell of the ITC instrument.

    • Load the test compound solution (e.g., 200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.[5]

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dialyze Dialyze Protein & Compound Concentration Determine Concentrations Dialyze->Concentration Degas Degas Solutions Concentration->Degas Load Load Protein into Cell & Compound into Syringe Degas->Load Titrate Perform Titration Load->Titrate Integrate Integrate Heat Peaks Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Determine Determine Kd, n, ΔH Fit->Determine

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[7][8] When a compound binds to its target protein, the protein-ligand complex often becomes more resistant to heat-induced denaturation.

Data Presentation:

CompoundApparent Melting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)58.2-
This compound62.5+4.3
Allopurinol (Control)64.8+6.6

Experimental Protocol:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., a human liver cell line that expresses xanthine oxidase) to confluency.

    • Treat the cells with the test compound (e.g., 50 µM), Allopurinol (e.g., 50 µM), or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[9]

    • Analyze the amount of soluble xanthine oxidase in the supernatant at each temperature point by Western blotting using a specific anti-xanthine oxidase antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble xanthine oxidase against the temperature for each treatment condition.

    • Determine the apparent melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured.

    • Calculate the thermal shift (ΔTm) as the difference in Tm between the compound-treated and vehicle-treated samples.

CETSA Workflow cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound/Vehicle Heat Heat Cell Aliquots at Different Temperatures Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Separate Soluble Fraction Lyse->Centrifuge Western Western Blot for XO Centrifuge->Western Quantify Quantify Bands Western->Quantify Plot Plot Melt Curves Quantify->Plot Tm Determine Tm & ΔTm Plot->Tm

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The validation of a biological target is a cornerstone of modern drug discovery. By employing a combination of orthogonal assays, researchers can move beyond a single data point and build a comprehensive and compelling case for the mechanism of action of a novel compound. The biochemical, biophysical, and cellular assays detailed in this guide provide a robust framework for confirming the hypothetical interaction between this compound and xanthine oxidase. Positive and consistent results across these diverse experimental platforms would provide strong evidence for this interaction and justify further investigation into the therapeutic potential of this compound for conditions such as gout and hyperuricemia.

References

Reproducibility of Synthesis Protocols for 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols is paramount for consistent and reliable results. This guide provides a comparative overview of plausible synthetic routes for 3-(phenoxymethyl)-4H-1,2,4-triazole, addressing the notable absence of direct, published reproducibility data for this specific compound.

While a comprehensive search of scientific literature did not yield specific, peer-reviewed publications detailing the synthesis of this compound alongside reproducibility studies, it is a commercially available compound, indicating established manufacturing processes exist. Based on the synthesis of structurally related compounds, this guide outlines the most plausible synthetic pathways. The comparison of these methods is based on the reported yields of analogous 1,2,4-triazole derivatives, offering a predictive insight into their potential efficiency.

Comparison of Plausible Synthetic Approaches

In the absence of direct comparative data for this compound, this table summarizes the yields of structurally similar phenoxymethyl-1,2,4-triazole derivatives, providing a benchmark for potential synthetic efficiency.

ProtocolKey ReagentsProductReported Yield (%)Reference
Plausible Protocol 1 (based on phenoxyacetyl hydrazide) Phenoxyacetyl hydrazide, Carbon disulfide, Hydrazine hydrate4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiolNot explicitly stated for this intermediate[1]
Plausible Protocol 2 (based on phenoxyacetyl hydrazide) Phenoxyacetyl hydrazide, Phenyl isothiocyanate, 2-Chloroacetic acid2-(3-Phenoxymethyl-4-phenyl-[1][2][3]triazole-5-thio)acetic acidNot explicitly stated for this specific derivative[2]
Related Synthesis (Isomeric Compound) Methyl 1,2,4-triazole-3-carboxylate, Diphenoxymethane1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide52%[4]

Note: The yields reported are for structurally related but distinct molecules. These values are intended to provide a general indication of the potential efficiency of similar reaction pathways.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound, derived from established methods for analogous compounds.

Plausible Protocol 1: From Phenoxyacetic Acid via Phenoxyacetyl Hydrazide

This multi-step synthesis involves the conversion of phenoxyacetic acid to its hydrazide, followed by cyclization to form the triazole ring. This approach is suggested by the synthesis of similar 3-phenoxymethyl-1,2,4-triazole derivatives.[1][2]

Step 1: Synthesis of Phenoxyacetyl Hydrazide

  • A mixture of ethyl phenoxyacetate (1 mole) and hydrazine hydrate (1.2 moles) in ethanol (200 mL) is refluxed for 6-8 hours.

  • The reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to afford phenoxyacetyl hydrazide.

Step 2: Synthesis of 3-(Phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione

  • To a solution of potassium hydroxide (0.15 mole) in ethanol (150 mL), phenoxyacetyl hydrazide (0.1 mole) is added with stirring.

  • Carbon disulfide (0.15 mole) is added dropwise to the cooled solution. The reaction mixture is then stirred at room temperature for 12-16 hours.

  • The resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.

  • This salt is then refluxed with hydrazine hydrate (0.2 mole) in water (100 mL) for 4-6 hours until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from ethanol to yield 3-(phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione.

Step 3: Desulfurization to this compound

  • The thione from the previous step (0.05 mole) is dissolved in ethanol (100 mL).

  • Raney nickel (approximately 3-4 times the weight of the thione) is added portion-wise with stirring.

  • The mixture is refluxed for 8-12 hours.

  • The reaction mixture is filtered hot to remove the Raney nickel, and the solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to give this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for obtaining this compound, starting from phenoxyacetic acid.

G cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Phenoxyacetic Acid Phenoxyacetic Acid Phenoxyacetyl Hydrazide Phenoxyacetyl Hydrazide Phenoxyacetic Acid->Phenoxyacetyl Hydrazide Esterification, Hydrazinolysis Potassium Dithiocarbazinate Potassium Dithiocarbazinate Phenoxyacetyl Hydrazide->Potassium Dithiocarbazinate KOH, CS2 3-(Phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione 3-(Phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione Potassium Dithiocarbazinate->3-(Phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione Hydrazine Hydrate, Cyclization This compound This compound 3-(Phenoxymethyl)-1H-1,2,4-triazole-5(4H)-thione->this compound Raney Nickel, Desulfurization

Caption: Plausible synthetic pathway for this compound.

References

Comparison of the metabolic stability of different 3-(phenoxymethyl)-4H-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile and ultimately its efficacy and safety. The 1,2,4-triazole scaffold is a common motif in medicinal chemistry, valued for its favorable physicochemical properties and metabolic resilience. This guide offers a comparative look at the metabolic stability of a series of 1,2,4-triazole derivatives, based on experimental data from in vitro studies using mouse liver microsomes.

Quantitative Comparison of Metabolic Stability

The metabolic half-life (T1/2) of a compound in a liver microsomal assay is a direct measure of its intrinsic clearance by phase I metabolic enzymes, primarily cytochrome P450s. A longer half-life indicates greater metabolic stability. The following table summarizes the metabolic half-life of the parent compound NMS-873 and its various analogs, providing a basis for understanding how structural modifications impact metabolic stability.

Compound IDR Group ModificationMetabolic Half-life (T1/2) in Mouse Liver Microsomes (min)
3 (NMS-873) Cyclopentyl9
4 Cyclohexyl~10
6 Cyclohexenyl~10
16 Pyridinyl with electron-withdrawing substituents< 10
17 Propargylamine24

Data sourced from a study on 1,2,4-triazole-based p97 inhibitors. The compounds presented are structurally related to the 3-(phenoxymethyl)-4H-1,2,4-triazole scaffold and provide valuable insights into the metabolic liabilities of this class of molecules.

Experimental Protocols

The metabolic stability of the compounds listed above was determined using an in vitro mouse liver microsomal stability assay. The following is a detailed methodology representative of such an experiment.

Objective: To determine the in vitro metabolic half-life (T1/2) and intrinsic clearance (Clint) of test compounds upon incubation with mouse liver microsomes.

Materials:

  • Test compounds

  • Pooled mouse liver microsomes (MLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Test compounds are dissolved in DMSO to prepare stock solutions (e.g., 10 mM). Working solutions are then prepared by diluting the stock solutions in a suitable buffer or solvent.

    • The NADPH regenerating system is prepared according to the manufacturer's instructions.

    • A suspension of mouse liver microsomes is prepared in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • The microsomal suspension is pre-warmed at 37°C.

    • The test compound is added to the microsomal suspension and pre-incubated for a short period (e.g., 5-10 minutes) at 37°C with shaking.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.

    • A control incubation is performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation of the compound.

    • Aliquots are collected from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

    • The samples are then centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected for analysis.

  • Analysis:

    • The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Data Calculation:

    • The metabolic half-life (T1/2) is calculated using the formula: T1/2 = 0.693 / k.

    • The intrinsic clearance (Clint) can then be calculated using the formula: Clint (µL/min/mg protein) = (0.693 / T1/2) * (incubation volume / protein concentration).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate Compound + Microsomes at 37°C prep_cpd->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate_reaction->time_points terminate Terminate Reaction (add Acetonitrile + IS) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate T1/2 and Clint plot_data->calculate

Caption: Workflow of an in vitro microsomal stability assay.

Validating the Purity of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comparative Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is of paramount importance. For novel heterocyclic compounds such as 3-(phenoxymethyl)-4H-1,2,4-triazole, a molecule of interest for its potential biological activities, a robust analytical strategy is essential.[1] This guide provides a comparative overview of orthogonal analytical methods for validating the purity of this compound, offering researchers and drug development professionals a framework for comprehensive purity assessment.

The principle of orthogonal validation lies in the use of multiple analytical techniques that rely on different physicochemical principles. This approach provides a more comprehensive and reliable assessment of a compound's purity than any single method alone. For this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods is recommended.

Comparative Analysis of Orthogonal Methods

The following table summarizes the hypothetical results from the application of four orthogonal analytical methods for the purity assessment of this compound compared to a common alternative, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Analytical Method Parameter Measured This compound Alternative: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
HPLC (UV) Purity (%)99.8599.70
Number of Impurities Detected23
GC-MS Purity (Area %)99.9099.65
Volatile ImpuritiesNot Detected0.05%
qNMR (¹H NMR) Absolute Purity (mol/mol %)99.8099.50
Identified ImpuritiesStarting Material (0.1%), By-product (0.1%)Starting Material (0.2%), Unidentified (0.3%)
DSC Purity (mol %)99.9299.75
Melting Point (°C)155.2210.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of purity analysis, separating compounds based on their differential partitioning between a mobile and a stationary phase.[2][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Splitless injection of 1 µL of a 1 mg/mL solution in methanol.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Analysis: Purity is determined by the peak area percentage. Impurities are identified by their mass spectra.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR provides a direct measurement of the molar concentration of a substance and is considered a primary ratio method of measurement.[10][11][12]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride, is accurately weighed and added to the sample.

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal relaxation.

  • Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard.[13][14][15][16][17][18]

Differential Scanning Calorimetry (DSC)

DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[19][20][21][22][23] For high-purity crystalline substances, the melting point depression is related to the mole fraction of impurities.[21]

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: A slow heating rate, typically 1-2°C/min, is used across the melting range of the substance.

  • Atmosphere: An inert nitrogen atmosphere.

  • Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[23] This method is particularly effective for organic compounds that are at least 98% pure and exhibit a sharp melting point.[19][22]

Visualizing the Workflow and Relationships

The following diagrams illustrate the orthogonal validation workflow and the logical relationship between the employed analytical techniques.

Orthogonal_Validation_Workflow cluster_0 Purity Validation of this compound cluster_1 Primary Chromatographic Analysis cluster_2 Orthogonal Methods Sample Test Sample HPLC HPLC-UV (Related Substances) Sample->HPLC GCMS GC-MS (Volatile Impurities) Sample->GCMS qNMR qNMR (Absolute Purity & Structure) Sample->qNMR DSC DSC (Solid-State Purity) Sample->DSC Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report DSC->Report

Caption: Orthogonal validation workflow for purity assessment.

Logical_Relationship_Diagram cluster_main Purity Assessment of this compound cluster_impurities Impurity Profile Compound Main Compound Purity & Identity Related Related Substances (Non-volatile) Compound->Related Analyzed by HPLC Volatile Volatile/Residual Solvents Compound->Volatile Analyzed by GC-MS Structural Structural Confirmation Compound->Structural Confirmed by qNMR SolidState Crystalline Purity Compound->SolidState Assessed by DSC

Caption: Relationship between methods and purity attributes.

By employing a suite of orthogonal analytical methods, a comprehensive and reliable purity profile of this compound can be established. This multi-faceted approach ensures that various types of potential impurities are detected and quantified, ultimately leading to a higher degree of confidence in the quality of the compound for research and development purposes.

References

Comparative ADME-Tox Profiles of Novel Triazole Derivatives: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. Triazole derivatives, a versatile class of heterocyclic compounds, have shown significant potential in various therapeutic areas, including as antifungal and anticancer agents.[1] This guide provides a comparative analysis of the ADME-Tox profiles of several novel triazole derivatives, supported by experimental data to aid in the selection and optimization of promising drug candidates.

Comparative Analysis of Pharmacokinetic (ADME) Profiles

The pharmacokinetic properties of a drug determine its concentration in the body over time and are crucial for its efficacy and safety. The following table summarizes key ADME parameters for several novel triazole antifungal agents, derived from preclinical and clinical studies.

Compound/DerivativeAdministrationCmax (µg/mL)Tmax (h)Half-life (t½, h)AUC₀₋∞ (µg·h/mL)Bioavailability (%)Clearance (CL)Species
SYN-2836 IV (20 mg/kg)--2.2 ± 0.612.22 ± 2.1-27.3 ± 4.7 mL/min/kgRat[2]
SYN-2869 IV (20 mg/kg)--2.5 ± 0.212.92 ± 0.73-25.8 ± 1.4 mL/min/kgRat[2]
SYN-2903 IV (20 mg/kg)--2.6 ± 0.432.55 ± 7.11-10.5 ± 2.0 mL/min/kgRat[2]
SYN-2921 IV (20 mg/kg)--1.8 ± 0.77.86 ± 4.16-49.3 ± 26.2 mL/min/kgRat[2]
Genaconazole Oral (100 mg)~1.5~4.050137100%12 mL/minHuman[3]
Genaconazole IV (100 mg)~3.00.549136100%12 mL/minHuman[3]
Isavuconazole SC (28 mg/kg)~20~8.0~24---Mouse[4]

Data presented as mean ± standard deviation where available. Abbreviations: Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve), IV (Intravenous), Oral (Oral), SC (Subcutaneous).

Comparative Analysis of Toxicity Profiles

Toxicity assessment is fundamental to ensuring the safety of a potential drug. This section compares the in vitro cytotoxicity and in vivo acute toxicity of different classes of novel triazole derivatives.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxicity.

Compound/DerivativeCell LineAssayIC₅₀ (µM)Compound Class
Bet-TZ1 A375 (Melanoma)Alamar Blue22.41Betulin-1,2,4-triazole[5]
Bet-TZ1 MCF-7 (Breast Cancer)Alamar Blue33.52Betulin-1,2,4-triazole[5]
Bet-TZ1 HT-29 (Colorectal)Alamar Blue46.92Betulin-1,2,4-triazole[5]
Indole-triazole 8b Hep-G2 (Liver)MTT~10.99% viability at 100 µg/mLIndole-1,2,4-triazole[6]
Compound 7d Hela (Cervical)MTT< 121,2,4-triazole propan-1-one[7]
Compound 10a Hela (Cervical)MTT< 121,2,4-triazole butane-1,4-dione[7]
Compound TP6 B16F10 (Melanoma)MTT41.121,2,4-triazole pyridine[8]
In Vivo Acute Toxicity Data

The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population after a specified test duration. Higher LD₅₀ values indicate lower acute toxicity.

Compound/DerivativeAdministrationLD₅₀ (mg/kg)Toxicity ClassSpecies
Thiophene-triazole acetate -1125Class V (Almost non-toxic)Rat[9]
Triazolo-thiadiazine Subcutaneous> 40 (No toxic effects observed)High degree of safetyGuinea Pig[10]

Visualized Workflows and Mechanisms

Understanding the experimental workflow and the mechanism of action is critical for interpreting ADME-Tox data.

ADMET_Workflow cluster_0 Early Stage Screening cluster_1 In Vitro Assays cluster_2 In Vivo Studies start Novel Triazole Derivative insilico In Silico Prediction (ADME-Tox Properties) start->insilico assay_group insilico->assay_group absorption Absorption (e.g., Caco-2) study_group absorption->study_group metabolism Metabolism (e.g., Microsomes, CYP Inhibition) metabolism->study_group toxicity Toxicity (Cytotoxicity, hERG) toxicity->study_group mutagenicity Mutagenicity (Ames Test) mutagenicity->study_group assay_group->absorption assay_group->metabolism assay_group->toxicity assay_group->mutagenicity pk Pharmacokinetics (PK) (Blood/Tissue Levels) end Candidate Selection pk->end acute_tox Acute Toxicity (LD50) acute_tox->end study_group->pk study_group->acute_tox

Caption: General experimental workflow for ADME-Tox profiling of novel triazole derivatives.

Many triazole derivatives exert their therapeutic or toxic effects by interacting with Cytochrome P450 (CYP) enzymes.[11][12] This interaction is a primary mechanism for drug-drug interactions.[11][13]

CYP450_Inhibition cluster_0 Normal Metabolism cluster_1 Inhibition by Triazole Substrate Drug A (Substrate) CYP450 CYP450 Enzyme (e.g., CYP3A4) Substrate->CYP450 Binds to active site Metabolite Metabolite (Excreted) CYP450->Metabolite Catalyzes reaction Triazole Triazole Derivative (Inhibitor) CYP450_inhibited Inhibited CYP450 Enzyme Triazole->CYP450_inhibited Binds to heme iron Increased_conc Increased Plasma Concentration of Drug A (Potential Toxicity) CYP450_inhibited->Increased_conc Substrate_blocked Drug A (Substrate) Substrate_blocked->CYP450_inhibited Binding blocked

Caption: Mechanism of Cytochrome P450 (CYP) enzyme inhibition by triazole derivatives.

Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility and comparison of ADME-Tox data.

In Vitro Cytotoxicity Assay (MTT Method)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cancer cell lines (e.g., MCF-7, Hela) are seeded in 96-well plates at a density of approximately 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The synthesized triazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations.[8] The cells are then incubated with the compounds for a specified period, typically 48 hours.[5][8]

  • MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8] The plates are incubated for another few hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.[8]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[14]

  • Bacterial Strains: The test utilizes several strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine, meaning they cannot grow in a histidine-free medium.[14][15] These strains carry different mutations to detect various types of mutagens.[14]

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test is often performed with and without the addition of a rat liver extract (S9 fraction).[15][16] This allows for the detection of metabolites that may be mutagenic.

  • Exposure: A mixture containing the bacterial strain, the test compound at various concentrations, and a small amount of histidine (to allow for initial growth) is prepared.[17] This mixture is combined with molten top agar and poured onto a minimal glucose agar plate (histidine-deficient medium).[15]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[15]

  • Colony Counting: If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates.[18] A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.[17]

In Vivo Pharmacokinetic Studies

These studies determine how a drug is absorbed, distributed, metabolized, and eliminated in a living organism.

  • Animal Model: Studies are conducted in animal models such as mice or rats.[2][4]

  • Drug Administration: The triazole derivative is administered via a specific route, such as intravenous (IV) for determining absolute bioavailability or oral (PO) to assess absorption.[2][3] Dosing can be single or multiple to achieve steady-state concentrations.[4]

  • Sample Collection: Blood samples are collected at predetermined time points after administration (e.g., 0.5, 1, 2, 4, 8, 24 hours).[4] Tissues of interest (e.g., kidney, lung) may also be collected.[2][4]

  • Sample Analysis: The concentration of the drug (and any major metabolites) in plasma, urine, or tissue homogenates is quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[3]

References

Inter-laboratory Validation of a Bioassay for 3-(phenoxymethyl)-4H-1,2,4-triazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassay methodologies for determining the activity of 3-(phenoxymethyl)-4H-1,2,4-triazole and related antifungal compounds. Due to the limited publicly available inter-laboratory validation data for this specific molecule, this document focuses on the widely accepted bioassays for the broader class of 1,2,4-triazole antifungals and the principles of their validation. The experimental data presented is based on studies of clinically relevant triazoles, offering a benchmark for establishing a robust validation process for novel derivatives.

Mechanism of Action: Signaling Pathways of Triazole Antifungals

Triazole antifungals primarily exert their effect by disrupting the fungal cell membrane's integrity. The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1] A secondary mechanism of action has been identified, where the accumulation of these intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the ergosterol biosynthesis pathway.[1] Furthermore, studies have shown that triazole antifungals can induce a rapid increase in cytosolic Ca2+ concentrations, implicating calcium signaling in their antifungal activity.[4]

cluster_cell Fungal Cell Triazole This compound Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Triazole->Lanosterol_demethylase Inhibition HMG_CoA_reductase HMG-CoA Reductase Triazole->HMG_CoA_reductase Indirect Inhibition via Negative Feedback Ca_Influx Ca2+ Influx Triazole->Ca_Influx Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Biosynthesis Toxic_Sterols Toxic Sterol Intermediates Lanosterol_demethylase->Toxic_Sterols Accumulation upon Inhibition Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Toxic_Sterols->HMG_CoA_reductase Induces Negative Feedback Ca_Signaling Calcium Signaling Ca_Influx->Ca_Signaling

Diagram 1: Mechanism of action of triazole antifungals.

Standard Bioassay for Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a widely recognized and standardized technique for determining the in vitro susceptibility of fungi to antifungal agents.[5][6][7] It is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7] The method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a microtiter plate. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth of the fungus.[8]

Experimental Workflow for Broth Microdilution Assay

cluster_workflow Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Fungal Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Triazole Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Diagram 2: Experimental workflow for the broth microdilution assay.
Detailed Experimental Protocol

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar plates.

    • A suspension of fungal cells (for yeasts) or conidia (for molds) is prepared in sterile saline or water.

    • The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, or by using a hemocytometer) and then diluted in the test medium (e.g., RPMI-1640) to the final inoculum density.[6][9]

  • Preparation of Antifungal Dilutions:

    • A stock solution of the this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in the test medium in a 96-well microtiter plate.[6]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.[7]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

Inter-laboratory Validation: Key Parameters and Considerations

An inter-laboratory validation study is crucial to ensure the robustness, transferability, and reliability of a bioassay. The primary goal is to demonstrate that the assay produces comparable results across different laboratories. Key parameters to be evaluated include:

  • Reproducibility: The degree of agreement between results obtained in different laboratories. This is often expressed as the percentage of MIC values that fall within a certain range (e.g., ±2 dilutions) of the modal MIC.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed by testing a reference standard with a known potency.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability of the assay to measure the analyte of interest in the presence of other components that may be expected to be present.

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Comparison of Antifungal Susceptibility Testing Methods

While the broth microdilution method is considered the gold standard, other methods are available for assessing antifungal activity. The choice of method may depend on the specific application, throughput requirements, and available resources.

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Serial dilution of the antifungal agent in a liquid medium to determine the MIC.Quantitative (provides MIC value), standardized protocols available (CLSI, EUCAST), high throughput.Can be labor-intensive, trailing growth can make endpoint determination difficult for some fungi.[10]
Disk Diffusion A paper disk impregnated with the antifungal agent is placed on an agar plate inoculated with the fungus. The diameter of the zone of inhibition is measured.Simple, low cost, widely used in clinical labs.[7]Qualitative or semi-quantitative, less precise than broth microdilution, results can be affected by drug diffusion rates.
Agar-based Screening Fungi are grown on agar plates containing a single, discriminatory concentration of the antifungal agent.Rapid screening for resistance, easy to perform.[7][8]Not quantitative, only provides a susceptible/resistant result at a single concentration.
Etest A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. The MIC is read where the ellipse of inhibition intersects the strip.Provides a quantitative MIC, technically simple.More expensive than disk diffusion, endpoint determination can be subjective.[10][11]

Inter-laboratory Reproducibility of Triazole Antifungal Susceptibility Testing

The reproducibility of antifungal susceptibility testing can be influenced by several factors, including the fungal species, the specific triazole being tested, and adherence to standardized protocols. The following table summarizes reproducibility data from studies on established triazole antifungals, which can serve as a benchmark for a new compound like this compound.

Fungal SpeciesTriazole AntifungalReproducibility Rate (%)Comments
Candida spp.Fluconazole54.3 - 82.9Reproducibility varied between different Candida species.[12]
Candida glabrataFluconazole77.1 - 97.5Higher reproducibility observed for C. glabrata compared to other Candida species.[12]
Aspergillus spp.Various triazolesEquivalent results between SYO and CLSI methodsMethods were found to be comparable for testing triazole susceptibility in Aspergillus.[12]

Note: Reproducibility is often defined as the percentage of MIC results that are within ±2 dilutions of the reference laboratory's result.

Conclusion and Recommendations

The inter-laboratory validation of a bioassay for this compound activity is a critical step in its development as a potential antifungal agent. While specific data for this compound is not publicly available, the established principles and methodologies for other triazole antifungals provide a clear roadmap. The broth microdilution method, following CLSI or EUCAST guidelines, is the recommended bioassay for determining antifungal activity.

For a formal inter-laboratory validation study, it is recommended to:

  • Develop a detailed and standardized protocol for the bioassay.

  • Select a panel of representative fungal isolates to be tested.

  • Engage multiple laboratories to perform the assay.

  • Analyze the data for reproducibility, accuracy, and precision.

By adhering to these principles, researchers and drug developers can ensure the generation of reliable and comparable data on the activity of novel 1,2,4-triazole derivatives, facilitating their progression through the drug development pipeline.

References

Safety Operating Guide

Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole (CAS No. 856861-91-1), a versatile small molecule scaffold used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound was not publicly available, hazard information for the parent compound, 1,2,4-triazole, and general guidance from the manufacturer, Biosynth, for similar compounds provide a strong basis for safe handling and disposal. The following table summarizes the key hazard information based on a representative SDS for a 1,2,4-triazole derivative.

Hazard CategoryGHS ClassificationPrecautionary Statement(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Eye Irritation Category 2H319: Causes serious eye irritation.
Reproductive Toxicity Category 1BH360: May damage fertility or the unborn child.
Personal Protective Equipment (PPE) Not ApplicableP280: Wear protective gloves/protective clothing/eye protection/face protection.
Spill Response Not ApplicableP260: Do not breathe dust/fume/gas/mist/vapours/spray.
Disposal Not ApplicableP501: Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols: Disposal Procedure

The recommended disposal method for this compound, based on manufacturer guidance for similar chemical structures, is incineration by a licensed waste disposal company . This method ensures the complete destruction of the compound, mitigating potential environmental hazards.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealable container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Small Quantities (Research Scale):

    • For residual amounts on lab equipment, decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) three times.

    • Collect the solvent rinsate in a labeled hazardous waste container for disposal.

  • Bulk Quantities:

    • For larger quantities of the solid compound, ensure it is stored in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.

    • The primary disposal method is to dissolve or mix the material with a combustible solvent and arrange for it to be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contacting a Licensed Waste Disposal Company:

    • Your institution's EHS office will have a list of approved hazardous waste disposal contractors.

    • Provide the contractor with the chemical name, CAS number (856861-91-1), and any available safety information.

    • Follow all packaging and labeling instructions provided by the disposal company to ensure compliance with transportation regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity / Residue assess_quantity->small_quantity < 1g bulk_quantity Bulk Quantity assess_quantity->bulk_quantity > 1g decontaminate Decontaminate Glassware with Solvent small_quantity->decontaminate store_waste Store in Labeled, Sealed Container in a Ventilated Area bulk_quantity->store_waste collect_rinsate Collect Rinsate in Hazardous Waste Container decontaminate->collect_rinsate contact_ehs Contact Institutional EHS Office collect_rinsate->contact_ehs store_waste->contact_ehs licensed_disposal Arrange for Licensed Hazardous Waste Disposal (Incineration) contact_ehs->licensed_disposal document Document Disposal licensed_disposal->document end End of Disposal Process document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-(phenoxymethyl)-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance based on publicly available information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. All laboratory work should be conducted in accordance with your institution's safety protocols and regulations.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust have side-shields conforming to EN166 or NIOSH standards.[1]
Chemical GogglesTo be worn when there is a risk of splashing.
Face ShieldRecommended in addition to goggles for splash-prone procedures.
Hand Protection Chemical-Resistant GlovesNitrile or PVC gloves are suitable.[2] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatStandard lab coat to prevent skin contact.
Chemical-Resistant ApronRecommended when handling larger quantities or during splash-prone operations.
Full Protective SuitA complete suit protecting against chemicals may be necessary depending on the scale of work and risk assessment.[1]
Respiratory Protection Dust Mask/RespiratorAn air-purifying respirator with a particulate filter (EN 143) is recommended if dust is generated.[1] Ensure proper fit and training.

Operational Plan: Handling Procedures

Safe handling of this compound requires a controlled environment and adherence to standard laboratory practices.

Experimental Workflow for Handling Solid this compound:

Caption: Workflow for safely handling solid chemical compounds.

Detailed Methodologies:

  • Engineering Controls: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.[3][4]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in areas where the chemical is handled.[3][5] Wash hands thoroughly after handling.[1][5]

  • Weighing: To prevent dust generation, weigh the compound on a tared weigh paper or in a suitable container within a fume hood.[2]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Disposal Logical Relationship:

Disposal_Plan Chemical_Waste Unused/Contaminated this compound Solid_Waste Solid Waste Chemical_Waste->Solid_Waste Liquid_Waste Liquid Waste (in solvent) Chemical_Waste->Liquid_Waste Hazardous_Waste_Container Labeled Hazardous Waste Container Solid_Waste->Hazardous_Waste_Container Liquid_Waste->Hazardous_Waste_Container Licensed_Disposal_Company Licensed Waste Disposal Company Hazardous_Waste_Container->Licensed_Disposal_Company Empty_Containers Empty Containers Rinse_Container Triple Rinse with Appropriate Solvent Empty_Containers->Rinse_Container Rinsate_Collection Collect Rinsate as Hazardous Waste Rinse_Container->Rinsate_Collection Disposal_of_Container Dispose of Container as Normal Trash (if permitted) Rinse_Container->Disposal_of_Container Rinsate_Collection->Hazardous_Waste_Container

Caption: Logical steps for the proper disposal of chemical waste.

Disposal Protocols:

  • Waste Classification: this compound and its solutions should be treated as hazardous waste.[2]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[2]

  • Contaminated Materials: Any materials, such as gloves, weigh papers, or paper towels, that come into contact with the chemical should be disposed of as hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After proper rinsing, the container may be disposed of as regular waste, depending on local regulations.[6]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[2][6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.